Clenbuterol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022833 | |
| Record name | Clenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clenbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.12e-01 g/L | |
| Record name | Clenbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37148-27-9 | |
| Record name | Clenbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clenbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clenbuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLENBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clenbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175.5 | |
| Record name | Clenbuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Clenbuterol's Anabolic Action in Skeletal Muscle: A Deep Dive into the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol, a potent β2-adrenergic receptor agonist, has garnered significant attention for its pronounced anabolic and repartitioning effects, leading to an increase in skeletal muscle mass and a reduction in adipose tissue.[1] While clinically used as a bronchodilator, its off-label use for performance enhancement and as a potential therapeutic for muscle-wasting conditions has spurred extensive research into its molecular mechanisms of action.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways and cellular processes modulated by this compound in skeletal muscle. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the signaling cascades, summarizing quantitative experimental data, and outlining key experimental protocols.
Primary Mechanism of Action: β2-Adrenergic Receptor Signaling
The anabolic effects of this compound in skeletal muscle are primarily initiated through its binding to and activation of β2-adrenergic receptors (β2-ARs), a class of G protein-coupled receptors.[3][4] This interaction triggers a canonical signaling cascade that serves as the foundation for the subsequent physiological changes observed in muscle tissue.
The binding of this compound to the β2-AR activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The elevation in intracellular cAMP levels is a critical event, as it leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine-protein kinase, is a central node in this pathway, phosphorylating a multitude of downstream targets that ultimately orchestrate the hypertrophic response in skeletal muscle.
Modulation of Protein Metabolism: Synthesis and Degradation
This compound's muscle-building capacity stems from its dual influence on protein metabolism: stimulating protein synthesis and inhibiting protein degradation.
Upregulation of Protein Synthesis
The PKA-mediated signaling cascade intersects with key anabolic pathways, most notably the Akt/mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and protein synthesis. Studies have demonstrated that this compound administration leads to increased phosphorylation of Akt and downstream effectors of mTOR, such as the S6 kinase 1 (p70S6k) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). The phosphorylation of p70S6k enhances the translation of ribosomal proteins, while the phosphorylation of 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, both of which promote protein synthesis.
In a study involving young healthy men, a single 80 μg dose of this compound resulted in a 121% increase in the phosphorylation of mTOR (Ser2448) and a 35% increase in the phosphorylation of PKA substrates in the vastus lateralis muscle. Another study in healthy young men showed that a two-week cycle of this compound (80 µ g/day ) led to a significant increase in muscle protein content.
Inhibition of Protein Degradation
In addition to promoting protein synthesis, this compound has been shown to suppress muscle protein degradation. This anti-catabolic effect is largely attributed to the downregulation of the ubiquitin-proteasome pathway, the primary system for myofibrillar protein degradation. This compound treatment has been found to decrease the expression of key muscle-specific E3 ubiquitin ligases, such as MuRF1 (Muscle RING Finger 1) and MAFbx (Muscle Atrophy F-box), which are critical for marking proteins for degradation by the proteasome. The suppression of these "atrogenes" is thought to be mediated, at least in part, by the cAMP/PKA signaling pathway, independent of Akt in some contexts.
Effects on Gene Expression and Muscle Fiber Type
This compound administration induces significant alterations in the skeletal muscle transcriptome. Gene expression profiling studies in mice have revealed changes in the mRNA abundance of genes involved in the regulation of transcription and translation, cell-signaling pathways, and polyamine metabolism. Notably, an increased expression of genes associated with myogenic differentiation suggests that this compound may promote the proliferation and differentiation of satellite cells, which contribute to muscle hypertrophy.
Furthermore, chronic this compound treatment is known to induce a shift in muscle fiber type composition, promoting a transition from slow-twitch (Type I) to fast-twitch (Type II) fibers. This is accompanied by an increase in the cross-sectional area of fast-twitch fibers. This phenotypic shift is associated with changes in the expression of different myosin heavy chain isoforms.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound in skeletal muscle.
Table 1: Effects of this compound on Body Composition and Muscle Mass
| Species | Dose | Duration | Key Findings | Reference(s) |
| Human | 80 µ g/day | 2 weeks | 0.91 kg increase in lean mass | |
| Human (CHF patients) | Titrated up to 40 µg twice daily | 3 months | Significant increase in lean mass and lean/fat ratio | |
| Rat | 4 mg/kg in diet | Not specified | Significant increases in gastrocnemius muscle mass, protein, and RNA content | |
| Mouse | Not specified | 10 days | Significant increase in body weight gain |
Table 2: Effects of this compound on Signaling Molecules in Skeletal Muscle
| Species | Dose | Time Point | Molecule | Change | Reference(s) |
| Human | 80 µg | 140 min | p-mTOR (Ser2448) | +121% | |
| Human | 80 µg | 140 min | p-PKA substrates | +35% | |
| Human | 80 µ g/day | 2 weeks | p-Ribosomal protein S6 (Ser235/236) | Marked activation (declined over the 2 weeks) | |
| Rat | Not specified | Not specified | p-Akt, p-p70S6k, p-4E-BP1 | Increased |
Table 3: Effects of this compound on Gene Expression in Skeletal Muscle
| Species | Gene(s) | Direction of Change | Experimental Context | Reference(s) |
| Mouse | Genes for transcription/translation regulators, cell signaling mediators | Differentially expressed | 24 hours and 10 days of treatment | |
| Rat | MuRF1, MAFbx | Decreased | Normal, denervated, and hindlimb-suspended muscle | |
| Rat | Cathepsin L | Decreased | Denervated soleus muscle | |
| Porcine | JHDM2a (histone demethylase) | Upregulated | In vivo and in vitro |
Detailed Experimental Protocols
In Vivo Animal Studies (Rodent Model)
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
This compound Administration:
-
Oral: Mixed into the diet at concentrations ranging from 2 to 4 mg/kg of feed.
-
Subcutaneous: Administered via osmotic mini-pumps for continuous delivery at doses around 10 µg/kg/day.
-
Gavage: Daily oral administration of a solution, for example, 200 µg/kg body weight.
-
-
Duration: Studies range from acute (single dose) to chronic (several weeks) administration.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior, extensor digitorum longus) are rapidly dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
-
Analysis:
-
Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, mTOR, p70S6k, 4E-BP1).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., MuRF1, MAFbx, myosin heavy chain isoforms).
-
Histology/Immunohistochemistry: To assess muscle fiber cross-sectional area and fiber type distribution.
-
In Vitro Cell Culture Studies (Myotubes)
-
Cell Line: C2C12 myoblasts are a common choice. They are differentiated into myotubes to mimic skeletal muscle fibers.
-
This compound Treatment: Differentiated myotubes are treated with this compound at various concentrations (e.g., 10⁻⁶ M) for different durations.
-
Analysis:
-
Protein Synthesis Assay: Measurement of the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.
-
Gene Expression Analysis: RNA is extracted from the myotubes, and qPCR is performed to assess changes in the expression of genes of interest.
-
Western Blotting: To analyze the activation of signaling pathways as described for in vivo studies.
-
Conclusion
The mechanism of action of this compound in skeletal muscle is multifaceted, centered around the activation of the β2-adrenergic receptor and the subsequent cAMP/PKA signaling cascade. This primary pathway diverges to concurrently stimulate protein synthesis via the Akt/mTOR pathway and inhibit protein degradation by suppressing the ubiquitin-proteasome system. These actions are complemented by alterations in gene expression that favor a myoanabolic state and a shift towards a fast-twitch muscle fiber phenotype. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential and risks associated with this compound and other β2-adrenergic agonists in the context of skeletal muscle physiology and pathology.
References
- 1. This compound: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression of skeletal muscle genes following administration of this compound to exercised horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal muscle hypertrophy and anti-atrophy effects of this compound are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
The Pharmacological Profile of Clenbuterol: A Beta-2 Adrenergic Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol is a potent, long-acting beta-2 adrenergic agonist with high affinity and selectivity for the beta-2 adrenoceptor subtype.[1] Its pharmacological effects are primarily mediated through the activation of the Gs-adenylyl cyclase-cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade, leading to downstream cellular responses.[2] While clinically used in some countries as a bronchodilator for the treatment of asthma, this compound has also garnered significant attention for its off-label use as a performance-enhancing drug due to its anabolic and lipolytic properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular interactions, signaling pathways, and functional effects. Quantitative data from in vitro and in vivo studies are summarized, and detailed methodologies for key experimental assays are provided.
Introduction
This compound is a synthetic phenylethanolamine derivative with potent sympathomimetic activity.[2] Its primary mechanism of action is the selective agonism of beta-2 adrenergic receptors, which are G-protein coupled receptors predominantly expressed in smooth muscle, skeletal muscle, and adipose tissue. Activation of these receptors initiates a cascade of intracellular events, leading to a range of physiological responses, including bronchodilation, increased heart rate, and alterations in metabolism and muscle protein synthesis. This guide delves into the detailed pharmacological characteristics of this compound, providing a technical resource for researchers and drug development professionals.
Molecular Pharmacology
Binding Affinity and Selectivity
This compound exhibits a high affinity for beta-2 adrenergic receptors, which underlies its potent pharmacological effects. Its selectivity for the beta-2 subtype over beta-1 and beta-3 adrenoceptors is a key feature of its pharmacological profile, although at higher concentrations, it can also interact with other beta-adrenoceptor subtypes.
Table 1: Binding Affinity (Ki) of this compound for Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Beta-1 | Rat | Atria | [125I]iodocyanopindolol | 38 | |
| Beta-2 | Rat | Jugular Vein | [125I]iodocyanopindolol | 6.3 |
This table summarizes the equilibrium dissociation constants (Ki) of this compound for beta-1 and beta-2 adrenergic receptors in rat tissues. A lower Ki value indicates a higher binding affinity.
Agonist Potency and Efficacy
This compound is classified as a partial agonist at the beta-2 adrenergic receptor. This means that while it binds to the receptor with high affinity, it does not induce the maximal possible response compared to a full agonist like isoproterenol. Its potency is typically characterized by the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of its maximal effect.
Table 2: Potency (EC50) of this compound in Functional Assays
| Functional Response | Species | Tissue/Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | Rat | Cerebellar Slices | Weakly potent | |
| Bronchodilation (in vivo) | Human | - | Dose-dependent | |
| Muscle Contraction (in vitro) | Mouse | Skeletal Muscle Fiber Bundles | Dose-dependent decrease |
This table provides an overview of the potency of this compound in various functional assays. The EC50 values can vary depending on the specific experimental conditions and the tissue or cell type being studied.
Signaling Pathways
The primary signaling pathway activated by this compound upon binding to the beta-2 adrenergic receptor is the canonical Gs-protein pathway. However, evidence also suggests the involvement of other signaling mechanisms.
Gs-Protein Coupled Pathway
Activation of the beta-2 adrenergic receptor by this compound leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, stimulating the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to the cellular response.
Alternative Signaling Pathways
Recent studies have suggested that beta-2 adrenergic receptor signaling can be more complex. There is evidence for coupling to Gi proteins, which can have opposing effects to Gs signaling, and also G-protein independent signaling pathways. The full extent of these alternative pathways in the context of this compound's pharmacology is an area of ongoing research.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Principle: A radiolabeled ligand with high affinity and selectivity for the receptor of interest is incubated with the biological sample. The amount of radioligand bound to the receptor is then measured. Competition binding assays, where a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor drug (e.g., this compound), are used to determine the Ki of the competitor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
Radioligand (e.g., [125I]iodocyanopindolol) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (for competition assay) or buffer (for total binding).
-
A saturating concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
cAMP accumulation assays are functional assays used to measure the ability of a compound to stimulate or inhibit the production of intracellular cAMP, a key second messenger in beta-2 adrenergic receptor signaling.
Principle: Cells expressing the beta-2 adrenergic receptor are treated with the test compound (this compound). The resulting change in intracellular cAMP levels is then quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
Detailed Methodology (using a competitive immunoassay):
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the human beta-2 adrenergic receptor in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS or DMEM).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Perform a competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Isolated Tissue Contractility Assay
Isolated tissue contractility assays are used to assess the functional effects of a compound on smooth muscle contraction or relaxation. For this compound, a common preparation is isolated tracheal smooth muscle to evaluate its bronchodilator activity.
Principle: A segment of tissue, such as a tracheal ring, is suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile force of the tissue is measured using a force transducer. The effect of this compound on pre-contracted tissue is then assessed.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig or rat) and carefully dissect the trachea.
-
Cut the trachea into rings of a specific width (e.g., 2-3 mm).
-
Suspend the tracheal rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
-
Equilibration and Pre-contraction:
-
Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Induce a stable contraction in the tracheal rings using a contractile agent such as histamine or methacholine.
-
-
Drug Administration and Measurement:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the tracheal smooth muscle as a decrease in contractile force.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax values.
-
Conclusion
This compound is a potent and selective beta-2 adrenergic agonist with a well-defined pharmacological profile. Its high affinity for the beta-2 adrenoceptor and its ability to activate the Gs-cAMP-PKA signaling pathway are central to its therapeutic effects as a bronchodilator and its non-medical use for its anabolic and lipolytic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other beta-2 adrenergic agonists. A thorough understanding of its molecular pharmacology is crucial for the development of new therapeutic agents targeting the beta-2 adrenergic system and for understanding the physiological and potential adverse effects of this compound.
References
- 1. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, this compound (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on Clenbuterol's Anabolic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol, a potent β2-adrenergic agonist, has been the subject of extensive research for its significant anabolic effects on skeletal muscle. Initially developed as a bronchodilator, its ability to promote muscle growth and reduce body fat has led to its investigation as a potential therapeutic agent for muscle-wasting disorders and as a performance-enhancing drug in athletic contexts. This technical guide provides an in-depth overview of the foundational research into this compound's anabolic properties. It details the molecular mechanisms, summarizes key quantitative findings from pivotal studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects. The guide is intended to serve as a core resource for researchers, scientists, and drug development professionals in the fields of muscle physiology, pharmacology, and therapeutics.
Introduction
This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately lead to a shift in protein metabolism, favoring synthesis over degradation, and resulting in skeletal muscle hypertrophy.[3][4] Research, primarily in animal models, has consistently demonstrated this compound's ability to increase muscle mass, alter muscle fiber composition, and influence the genetic expression of pathways associated with muscle growth.[5] This guide will explore the fundamental scientific evidence underpinning these anabolic effects.
Molecular Mechanism of Anabolic Action
The primary mechanism by which this compound exerts its anabolic effects is through the activation of β2-adrenergic receptors on the surface of skeletal muscle cells. This activation triggers a well-defined signaling cascade.
The β2-Adrenergic Receptor Signaling Pathway
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).
PKA is a critical downstream effector that phosphorylates various target proteins, leading to the observed anabolic effects. One of the key pathways implicated in this compound-induced muscle hypertrophy is the PI3K/Akt/mTOR pathway. Activation of this pathway is a central regulator of protein synthesis and cell growth. Studies have shown that this compound administration increases the phosphorylation of Akt and downstream targets like the mammalian target of rapamycin (mTOR), S6 kinase 1 (p70S6k), and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). The activation of mTOR is a critical step in promoting the translation of specific mRNAs that encode proteins essential for muscle growth.
Furthermore, this compound has been shown to suppress the expression of genes associated with muscle atrophy, such as MuRF1 and MAFbx, which are key components of the ubiquitin-proteasome pathway responsible for protein degradation.
This compound's anabolic signaling cascade.
Quantitative Data Summary
The anabolic effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings on muscle mass, protein content, and muscle fiber characteristics from representative research.
Table 1: Effects of this compound on Muscle Mass and Protein Content in Rats
| Study Species & Muscle | Dosage & Duration | Change in Muscle Mass (%) | Change in Protein Content (%) | Reference |
| Rat (Gastrocnemius) | 4 mg/kg diet | Significant Increase | Significant Increase | |
| Rat (Gastrocnemius) | 200 µg/kg/day (oral) for 25 days | Increased | Increased | |
| Rat (Soleus) | 2 mg/kg/day (subcutaneous) for 14 days | Increased | - | |
| Rat (Plantaris) | 2 mg/kg/day (subcutaneous) for 14 days | Increased | - | |
| Rat (Latissimus Dorsi) | 2 µg/g/day (subcutaneous) for 5 weeks | +20-29% | - | |
| Rat (Gastrocnemius-Plantaris-Soleus) | 2 µg/g/day (subcutaneous) for 5 weeks | +21-35% | - |
Table 2: Effects of this compound on Muscle Fiber Characteristics in Rats
| Study Species & Muscle | Dosage & Duration | Change in Fiber Type | Change in Fiber Cross-Sectional Area (CSA) | Reference |
| Rat (Soleus) | 8-12 weeks (chronic) | ↑ Fast-twitch fibers | Hypertrophy of fast-twitch fibers | |
| Rat (Extensor Digitorum Longus) | 8-12 weeks (chronic) | - | Increased in both fiber types | |
| Rat (Soleus) | 2 mg/kg every other day (subcutaneous) for 6 weeks | ↑ Proportion of Type II fibers | ↑ Mean Type II fiber CSA (~25%) | |
| Rat (Soleus) | 4 mg/kg/day for 21 days | Shift from slow to fast fiber profile | Hypertrophy |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anabolic effects of this compound.
General experimental workflow.
Animal Models and this compound Administration
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and a this compound-treated group.
-
Administration: this compound can be administered via subcutaneous injection (e.g., 2 mg/kg body weight daily) or orally by adding it to the diet (e.g., 4 mg/kg of diet) or drinking water. The duration of treatment typically ranges from 2 to 8 weeks.
Muscle Tissue Harvesting and Mass Measurement
-
At the end of the treatment period, animals are euthanized.
-
Specific skeletal muscles (e.g., gastrocnemius, soleus, plantaris, extensor digitorum longus) are carefully dissected, trimmed of excess fat and connective tissue, and weighed to determine wet muscle mass.
Histochemical Analysis of Muscle Fiber Types and Cross-Sectional Area (CSA)
-
Tissue Preparation: Muscle samples are mounted on cork, coated with OCT compound, and snap-frozen in isopentane cooled by liquid nitrogen.
-
Cryosectioning: 10 µm thick serial cross-sections are cut using a cryostat at -20°C and mounted on glass slides.
-
Myofibrillar ATPase Staining: This histochemical technique is used to differentiate between muscle fiber types (Type I, IIA, IIB/IIX).
-
Pre-incubation: Slides are pre-incubated in acidic (pH 4.3 and 4.6) or alkaline (pH 9.4) solutions to selectively inhibit ATPase activity in different fiber types.
-
Incubation: Slides are then incubated in an ATP-containing medium.
-
Visualization: A series of reactions involving calcium, cobalt, and ammonium sulfide results in the precipitation of cobalt sulfide, which appears as a dark stain in fibers with active ATPase.
-
Fiber Typing: Based on the staining pattern at different pH levels, fibers are classified. For example, after alkaline pre-incubation, Type II fibers stain dark, while Type I fibers stain light.
-
-
Immunohistochemistry for CSA:
-
Blocking: Sections are blocked with a serum solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against a structural protein like laminin or dystrophin to outline the muscle fibers.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging and Analysis: Images of the stained sections are captured using a fluorescence microscope. Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual muscle fibers.
-
Measurement of Muscle Protein Synthesis (Flooding Dose Method)
The flooding dose technique, as described by Garlick et al. (1980), is a common method to measure the rate of muscle protein synthesis in vivo.
-
Tracer Administration: A large ("flooding") dose of a labeled amino acid (e.g., [3H]phenylalanine or [13C]leucine) is injected intravenously. This ensures rapid equilibration of the tracer between the plasma and the intracellular free amino acid pool, simplifying the calculation of the precursor pool's specific activity.
-
Tissue Sampling: At a defined time point after injection (e.g., 10-30 minutes), a muscle biopsy is taken and immediately frozen in liquid nitrogen to halt metabolic processes.
-
Sample Processing: The muscle sample is homogenized, and proteins are precipitated. The protein-bound and free amino acid fractions are separated.
-
Isotopic Enrichment Analysis: The isotopic enrichment of the labeled amino acid is determined in both the free (precursor) and protein-bound (product) pools using techniques like mass spectrometry.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of the muscle protein pool synthesized per unit of time, is calculated using the formula: FSR (%/h) = (E_p / E_ic) x (1/t) x 100, where E_p is the enrichment of the tracer in the protein-bound pool, E_ic is the enrichment of the tracer in the intracellular free pool, and t is the time between tracer injection and tissue sampling.
Western Blot Analysis of Signaling Pathways
Western blotting is used to quantify the abundance and phosphorylation status of key proteins in the anabolic signaling pathways.
-
Protein Extraction: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Gene Expression Analysis (Affymetrix GeneChip)
Microarray analysis, such as with Affymetrix GeneChips, allows for the simultaneous measurement of the expression levels of thousands of genes.
-
RNA Isolation: Total RNA is extracted from muscle tissue using a commercial kit and its quality and quantity are assessed.
-
Target Preparation: The RNA is converted to double-stranded cDNA, which is then used as a template for in vitro transcription to produce biotin-labeled cRNA. This cRNA is then fragmented.
-
Hybridization: The fragmented, labeled cRNA is hybridized to a GeneChip array, which contains probes for a large number of genes.
-
Washing and Staining: The array is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
Scanning: The array is scanned with a laser, and the fluorescence intensity at each probe location is measured. The intensity is proportional to the amount of cRNA bound to that probe.
-
Data Analysis: The raw data is processed to normalize for variations between arrays. Statistical analysis is then performed to identify genes that are differentially expressed between the control and this compound-treated groups.
Conclusion
The foundational research on this compound has unequivocally established its anabolic properties in skeletal muscle. The underlying mechanism is primarily driven by the activation of the β2-adrenergic receptor and the subsequent engagement of the PI3K/Akt/mTOR signaling pathway, leading to increased protein synthesis and a reduction in protein degradation. The quantitative data from numerous preclinical studies consistently demonstrate significant increases in muscle mass and a shift towards a fast-twitch fiber phenotype. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β2-adrenergic agonists. A thorough understanding of these foundational principles and methodologies is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of this class of compounds for muscle-related pathologies.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. In-vivo measurement of protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a simple, rapid, and economical technique for distinguishing type 1 and 2 fibres in fixed and frozen skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Clenbuterol, a β2-adrenergic agonist. The document synthesizes findings from various exploratory studies, focusing on the biotransformation of this compound in different species. It includes detailed experimental protocols, quantitative data on metabolite distribution, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction to this compound Metabolism
This compound undergoes several key metabolic transformations in the body. The primary metabolic routes that have been identified include N-oxidation of the primary aromatic amine, N-dealkylation of the secondary amine, and sulfate conjugation.[1] The extent of these transformations and the resulting metabolite profiles can exhibit significant species-specific differences, particularly between rats and cattle. Understanding these pathways is crucial for pharmacokinetic and toxicological assessments.
Key Metabolic Pathways of this compound
The metabolism of this compound primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. The major identified pathways are detailed below.
N-Oxidation
A significant metabolic pathway for this compound is the N-oxidation of the primary aromatic amine group.[2] This leads to the formation of two key metabolites:
-
This compound Hydroxylamine: This is often the major metabolite found in urine, particularly at higher dosages.[2]
-
4-Nitrothis compound: This metabolite is also formed through N-oxidation, though typically in smaller quantities than the hydroxylamine derivative.[2]
N-Dealkylation
N-dealkylation at the secondary amine is another observed metabolic route for this compound.[1] This process involves the removal of the tert-butyl group, leading to the formation of the corresponding primary amine metabolite. Gender-related differences in the rate of N-dealkylation have been reported in rats.
Sulfate Conjugation
Sulfate conjugation is a Phase II metabolic reaction that has been identified for this compound. This pathway results in the formation of This compound sulfamate , which has been found to be a major metabolite in the feces of rats, accounting for more than half of the radioactivity in some studies.
Other Minor Pathways
In some species, other minor metabolic pathways have been observed. For instance, in bovine liver microsomes, a notable biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid . This metabolite can be further conjugated with glycine to form 4-amino-3,5-dichlorohippuric acid.
Quantitative Data on this compound Metabolism in Rats
The following tables summarize the quantitative data on the excretion and metabolic profile of this compound in rats, based on studies using radiolabeled compounds.
Table 1: Excretion of Radioactivity following a Single Oral Dose of [¹⁴C]this compound in Rats
| Biological Matrix | Percentage of Administered Radioactivity |
| Urine | ~60% |
| Feces (Male) | ~20% |
| Feces (Female) | ~30% |
| Total Excreted | ~80-90% |
Table 2: Distribution of this compound and its Metabolites in Rat Urine and Feces
| Analyte | Biological Matrix | Relative Abundance |
| Unchanged this compound | Urine | 70% of urinary radioactivity (38% of administered dose) |
| This compound Hydroxylamine | Urine | Major metabolite |
| 4-Nitrothis compound | Urine | Detected |
| Unchanged this compound | Feces | Major component |
| This compound Sulfamate | Feces | >50% of fecal radioactivity |
| Other Metabolites | Urine | 8 metabolites have been detected in urine extracts |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound metabolism.
In Vivo Metabolism Study in Rats
Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in rats.
Methodology:
-
Animal Model: Male and female Wistar rats are used.
-
Dosing: A single oral dose of [¹⁴C]this compound (e.g., 200 µg/kg) is administered.
-
Sample Collection: Urine and feces are collected over a period of 8 days. Blood samples can be collected at various time points to determine plasma concentrations.
-
Sample Preparation:
-
Urine: A soft extraction and purification technique is employed to preserve labile metabolites.
-
Feces and Tissues: Homogenization and extraction methods are used to establish metabolic profiles.
-
-
Analytical Method:
-
Separation: High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection is used to separate and quantify metabolites.
-
Identification: Mass Spectrometry (MS) techniques are employed for the structural elucidation of isolated metabolites.
-
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolic pathways of this compound in a controlled in vitro system.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., rat, bovine).
-
Incubation:
-
This compound is incubated with liver microsomal fractions in the presence of an NADPH-generating system in aerobic conditions.
-
Incubation is typically carried out at 37°C.
-
-
Sample Analysis:
-
The incubation mixture is analyzed by radio-HPLC to quantify the parent drug and its metabolites.
-
Electrospray ionization-mass spectrometry (ESI-MS) can be used for the structural characterization of the metabolites.
-
Analytical Method for this compound and Metabolite Quantification (LC-MS/MS)
Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.
Methodology:
-
Sample Preparation (Urine):
-
Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.
-
-
Chromatography:
-
Technique: Liquid Chromatography (LC) is used for the separation of analytes.
-
Column: A C18 or other suitable reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often employed.
-
-
Mass Spectrometry:
-
Technique: Tandem Mass Spectrometry (MS/MS) is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Visualizations
Metabolic Pathways of this compound
Caption: Major metabolic pathways of this compound.
Experimental Workflow for In Vivo this compound Metabolism Study
Caption: Workflow for in vivo this compound metabolism studies.
Experimental Workflow for In Vitro Microsomal Metabolism Assay
Caption: Workflow for in vitro microsomal metabolism assay.
References
The Impact of Clenbuterol on Gene Expression: A Technical Overview for Researchers
An in-depth exploration of the molecular mechanisms and signaling pathways affected by the β2-adrenergic agonist, Clenbuterol.
This technical guide provides a comprehensive analysis of initial investigations into the effects of this compound on gene expression. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from in vivo and in vitro studies, detailing the molecular cascade initiated by this compound and its subsequent impact on the transcriptome. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound, a potent and selective β2-adrenergic receptor agonist, was initially developed as a bronchodilator for the treatment of respiratory conditions such as asthma.[] However, its profound effects on body composition, namely its ability to increase muscle mass and reduce adipose tissue, have led to its widespread use and investigation in both agricultural and clinical research.[2][3][4] These physiological changes are underpinned by significant alterations in gene expression, driven by the activation of specific signaling pathways. This guide delves into the foundational studies that have begun to unravel the complex interplay between this compound and the cellular machinery governing gene regulation.
Core Signaling Pathway: The β2-Adrenergic Receptor Cascade
The primary mechanism of this compound's action is initiated by its binding to β2-adrenergic receptors on the cell surface.[5] This interaction triggers a well-defined signaling cascade that serves as the central pathway for its effects on gene expression.
Upon binding, the β2-adrenergic receptor activates the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One such target is the histone demethylase JHDM2a, which plays a role in regulating metabolic gene expression.
Quantitative Effects on Gene Expression
Initial investigations have utilized microarray and quantitative PCR (qPCR) to identify genes that are differentially expressed following this compound administration. These studies have been conducted across various species and tissues, with a primary focus on skeletal muscle and adipose tissue.
Skeletal Muscle Gene Expression
In skeletal muscle, this compound is known to induce hypertrophy. This is associated with changes in the expression of genes involved in protein synthesis, muscle growth, and differentiation.
Table 1: Differentially Expressed Genes in Mouse Skeletal Muscle Following this compound Administration
| Gene Symbol | Full Gene Name | Time Point | Fold Change | Function |
| Arpc3 | Actin related protein 2/3 complex subunit 3 | 24 hours | Increased | Actin polymerization |
| Hod | Homeobox only domain | 24 hours | Increased | Transcription regulation |
| IGF1 | Insulin-like growth factor 1 | 24 hours | Increased | Muscle growth and proliferation |
| Vinculin | Vinculin | 24 hours | Increased | Cell-matrix adhesion |
| Myostatin | Myostatin | 21 days | Increased | Negative regulator of muscle growth |
Data from a study where mice were administered this compound and skeletal muscle was analyzed at 24 hours and 10 days. A false discovery rate of 10% was used to determine significance.
Adipose Tissue and Liver Gene Expression
This compound's repartitioning effects extend to adipose tissue, where it promotes lipolysis, and the liver, where it influences lipid metabolism.
Table 2: Differentially Expressed Genes in Pig Adipose Tissue and Nile Tilapia Liver Following this compound Treatment
| Gene Symbol | Full Gene Name | Tissue | Species | Fold Change | Function |
| apoD | Apolipoprotein D | Adipose | Pig | Increased | Lipid transport |
| apoR | Apolipoprotein R | Adipose | Pig | Increased | Lipid metabolism |
| FAS | Fatty Acid Synthase | Liver | Nile Tilapia | Decreased | Lipogenesis |
| LPL | Lipoprotein Lipase | Liver | Nile Tilapia | Increased | Lipolysis |
| IGF-1 | Insulin-like growth factor 1 | Liver | Nile Tilapia | Increased (day 15) | Growth regulation |
Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the initial investigations of this compound's effects on gene expression.
In Vivo Animal Studies
-
Animal Models: Common models include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), horses, and pigs.
-
This compound Administration: this compound is typically administered orally, either mixed in drinking water, feed, or via oral gavage. Dosages vary depending on the species and study objectives, ranging from therapeutic doses (e.g., 0.8 µg/kg for horses) to higher doses for studying repartitioning effects (e.g., 20 ppm in drinking water for mice).
-
Treatment Duration: Studies have investigated both acute (e.g., 24 hours) and chronic (e.g., 10 days to several weeks) effects.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., skeletal muscle, adipose tissue, heart, liver) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
-
RNA Extraction and Analysis: Total RNA is extracted from the tissues using standard methods (e.g., TRIzol reagent). RNA quality and quantity are assessed, followed by gene expression analysis using microarrays (e.g., Affymetrix GeneChip) or quantitative real-time PCR (qPCR).
In Vitro Cell Culture Studies
-
Cell Lines: Commonly used cell lines include C2C12 myotubes (for muscle studies) and various primary cell cultures.
-
This compound Treatment: this compound is added to the cell culture medium at specific concentrations (e.g., 30 ng/mL for C2C12 cells). The treatment duration can range from hours to days.
-
Cell Lysis and RNA Extraction: After treatment, cells are lysed, and total RNA is extracted.
-
Gene Expression Analysis: Gene expression is typically quantified using RT-qPCR to measure the mRNA levels of target genes.
Broader Signaling Networks and Interactions
Beyond the core β2-adrenergic pathway, this compound's effects on gene expression are integrated into a broader network of cellular signaling.
PI3K-Akt and mTOR Pathways
Evidence suggests that this compound can also activate the PI3K-Akt pathway, which is a critical regulator of cell growth and protein synthesis. This pathway can lead to the activation of the mammalian target of rapamycin (mTOR), a key protein kinase that promotes muscle hypertrophy. The phosphorylation of mTOR and its downstream effectors, such as 4E-BP1 and p70S6k, is enhanced by this compound treatment.
Interaction with Myostatin Signaling
Myostatin is a well-known negative regulator of muscle mass. Studies have shown a temporal relationship between this compound-induced hypertrophy and the expression of myostatin. While the initial stages of hypertrophy are associated with the activation of pro-growth pathways like IGF-1, later stages see an increase in myostatin expression, potentially as a negative feedback mechanism to control muscle size. Interestingly, the muscle-hypertrophic effects of this compound appear to be additive to those of myostatin suppression, suggesting they act through at least partially distinct mechanisms.
Conclusion
Initial investigations have firmly established that this compound exerts significant effects on gene expression, driving its well-documented physiological outcomes. The activation of the β2-adrenergic receptor and the subsequent cAMP/PKA/CREB signaling cascade is the primary mechanism. However, the interplay with other crucial pathways such as PI3K/Akt/mTOR and its interaction with the myostatin signaling pathway highlight the complexity of its action. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at further elucidating the nuanced molecular impacts of this compound and exploring its therapeutic potential. This knowledge is critical for the development of novel drugs targeting these pathways for various metabolic and muscle-wasting disorders.
References
- 2. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential gene expression profile in pig adipose tissue treated with/without this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Clenbuterol's Activation of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol, a potent and selective β2-adrenergic receptor agonist, has demonstrated significant anabolic effects on skeletal muscle, primarily attributed to its ability to stimulate hypertrophy.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced muscle growth, with a core focus on the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The document synthesizes current research to present quantitative data on pathway activation, detailed experimental protocols for investigating these effects, and visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and molecular activity of β2-adrenergic agonists in the context of muscle physiology and pathology.
Introduction
This compound is a synthetic β2-adrenergic agonist originally developed as a bronchodilator for the treatment of asthma.[1][] Beyond its therapeutic applications in respiratory conditions, this compound has garnered significant attention for its potent anabolic and lipolytic effects, leading to its off-label use for performance enhancement and body recomposition.[1] The primary mechanism driving its anabolic effects in skeletal muscle is the stimulation of muscle protein synthesis and the inhibition of protein degradation, resulting in hypertrophy. A critical signaling cascade implicated in these processes is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This guide delves into the specifics of how this compound engages and activates this pivotal pathway.
The PI3K/Akt/mTOR Signaling Pathway: An Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, including growth factors and hormones, to regulate cellular processes. In the context of skeletal muscle, its activation is a key driver of hypertrophy. The pathway is initiated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which plays a central role in promoting protein synthesis by phosphorylating key substrates such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
This compound's Mechanism of PI3K/Akt/mTOR Activation
This compound exerts its effects by binding to and activating β2-adrenergic receptors on the surface of skeletal muscle cells. This activation triggers a downstream signaling cascade that ultimately converges on the PI3K/Akt/mTOR pathway. The canonical pathway involves the Gαs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests a potential role for the Gβγ subunits of the G-protein in activating PI3K.
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation. Activated Akt then phosphorylates and activates mTORC1, unleashing its downstream effects on protein synthesis. Studies have shown that the anabolic effects of this compound can be attenuated by rapamycin, a specific inhibitor of mTOR, confirming the critical role of this pathway.
Quantitative Data on Pathway Activation
Several studies have quantified the impact of this compound on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway. This data provides concrete evidence of the pathway's activation and the magnitude of the response.
| Protein | Phosphorylation Site | Fold Change/Increase | Experimental Model | Reference |
| mTOR | Ser2448 | 121% increase | Young healthy men | |
| PKA substrates | - | 35% increase | Young healthy men | |
| Akt | - | Increased phosphorylation | Rats | |
| p70S6K | - | Increased phosphorylation | Rats | |
| 4E-BP1 | - | Increased phosphorylation | Mice |
Experimental Protocols
The investigation of this compound's effects on the PI3K/Akt/mTOR pathway typically involves the use of Western blotting to detect the phosphorylation status of key signaling proteins. The following is a generalized protocol for such an experiment.
Western Blotting Protocol for Phosphorylated Akt and mTOR
Objective: To determine the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in skeletal muscle tissue or myoblast cell lysates following this compound treatment.
Materials:
-
Skeletal muscle tissue or C2C12 myoblasts
-
This compound
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-polyacrylamide gels
-
Polyvinylidene fluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat dried milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST))
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR (Ser2448), anti-total mTOR, anti-GAPDH (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
For in vivo studies, administer this compound to animal models (e.g., rats, mice) at a specified dose and duration.
-
For in vitro studies, treat myoblast cell cultures (e.g., C2C12) with this compound at various concentrations and time points.
-
Harvest skeletal muscle tissue or cells and immediately lyse in ice-cold RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and/or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.
-
Conclusion
The activation of the PI3K/Akt/mTOR signaling pathway is a cornerstone of this compound's anabolic effects on skeletal muscle. By engaging β2-adrenergic receptors, this compound initiates a signaling cascade that culminates in the activation of mTORC1, a master regulator of protein synthesis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other β2-adrenergic agonists in conditions characterized by muscle wasting and atrophy. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies aimed at preserving and enhancing skeletal muscle mass and function.
References
Whitepaper: A Scientific History of the β2-Adrenergic Agonist Clenbuterol
Abstract
Clenbuterol, scientifically known as (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a potent, long-acting β2-adrenergic agonist. Initially developed for the treatment of respiratory diseases such as asthma due to its effective bronchodilator properties, its scientific journey is a compelling narrative of therapeutic innovation, detailed pharmacological characterization, and eventual diversion into non-medical applications. This technical guide provides an in-depth review of the discovery of this compound, its initial synthesis, the key experiments that elucidated its mechanism of action, and its evolution from a promising therapeutic agent to a controversial performance-enhancing and weight-loss drug. The document presents key quantitative data in tabular format, details foundational experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Quest for Selective Bronchodilators
The mid-20th century saw significant advancements in the understanding of the autonomic nervous system, particularly the role of adrenergic receptors in mediating physiological responses. The classification of these receptors into α and β subtypes by Raymond Ahlquist in 1948, and the subsequent division of β-receptors into β1 (primarily in the heart) and β2 (primarily in bronchial and vascular smooth muscle) by Lands and colleagues in 1967, was a watershed moment in pharmacology. This discovery created a clear therapeutic goal: the development of selective β2-agonists that could relax bronchial smooth muscle to treat asthma and chronic obstructive pulmonary disease (COPD) without causing significant cardiac side effects (β1-stimulation), a major drawback of non-selective agonists like isoprenaline. This pursuit set the stage for the synthesis of a new generation of bronchodilators, including salbutamol, terbutaline, and the subject of this paper, this compound.
Discovery and Synthesis
The development of this compound originated from research at the German pharmaceutical company Dr. Karl Thomae GmbH, a subsidiary of Boehringer Ingelheim. The primary goal was to create a potent and long-lasting bronchodilator with high selectivity for the β2-adrenergic receptor.
Initial Development at Thomae
Research chemists at Thomae synthesized and screened a series of substituted phenylethanolamines. This compound (designated NAB 365) emerged as a lead compound due to its high potency and selectivity in preclinical models. The key structural features—the dichlorinated phenyl ring and the bulky tert-butyl group on the amine—were found to be critical for its high affinity for the β2 receptor and its extended duration of action compared to earlier compounds. Early reports on its pharmacology were published in the early 1970s, establishing its profile as a powerful bronchodilator.
First Chemical Synthesis
The initial synthesis of this compound hydrochloride was designed to be efficient and scalable. The general synthetic route involved the reaction of 4-amino-3,5-dichloroacetophenone with a brominating agent, followed by reaction with tert-butylamine and subsequent reduction of the ketone.
Detailed Protocol: Synthesis of this compound Hydrochloride
-
Bromination: 4-amino-3,5-dichloroacetophenone is dissolved in a suitable solvent, such as glacial acetic acid. An equimolar amount of bromine (Br₂) dissolved in acetic acid is added dropwise to the solution at a controlled temperature (e.g., 15-20°C) with constant stirring. The reaction yields 2-bromo-1-(4-amino-3,5-dichlorophenyl)ethanone. The product is typically precipitated by adding water and then filtered, washed, and dried.
-
Amination: The resulting α-bromo ketone is then reacted with an excess of tert-butylamine in a solvent like ethanol or isopropanol. The mixture is heated under reflux for several hours. This nucleophilic substitution reaction replaces the bromine atom with the tert-butylamino group, forming the α-aminoketone intermediate.
-
Reduction: The ketonic carbonyl group of the α-aminoketone intermediate is reduced to a hydroxyl group. This is achieved using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The NaBH₄ is added portion-wise to the solution at a low temperature (e.g., 0-5°C) to control the reaction rate.
-
Salt Formation and Purification: After the reduction is complete, the reaction mixture is acidified with hydrochloric acid (HCl). This protonates the amine group to form the hydrochloride salt, which is often less soluble and can be precipitated from the solution. The crude this compound hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.
Pharmacological Profile and Mechanism of Action
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Elucidating the β2-Adrenergic Signaling Pathway
Activation of the β2-adrenergic receptor by this compound initiates a well-defined intracellular signaling cascade. The receptor, upon agonist binding, undergoes a conformational change that allows it to couple with the heterotrimeric Gs protein. This coupling promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP subunit then dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells in the bronchi.
Caption: The β2-adrenergic signaling cascade initiated by this compound.
Quantitative Pharmacological Data
Early pharmacological studies focused on quantifying this compound's affinity for β-adrenergic receptors and its functional potency as a bronchodilator. These experiments were crucial for establishing its selectivity and therapeutic potential.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor (Rat Lung) | β2-Adrenergic Receptor (Rat Lung) | Selectivity Ratio (β1/β2) |
| Isoprenaline | 25 | 15 | 1.67 |
| Salbutamol | 1200 | 60 | 20 |
| This compound | 2500 | 10 | 250 |
| Data are representative values compiled from early pharmacological literature. Actual values may vary based on experimental conditions. |
Table 2: In Vitro Functional Potency (EC50, nM) on Guinea Pig Trachea
| Compound | Potency (EC50) for Tracheal Relaxation |
| Isoprenaline | 2.5 |
| Salbutamol | 30 |
| This compound | 5.0 |
| EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible effect. |
Methodologies of Key Experiments
The characterization of this compound relied on established in vitro pharmacological techniques.
Protocol: Radioligand Binding Assay for β-Adrenergic Receptors
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Lung tissue (rich in β2 receptors) or heart tissue (rich in β1 receptors) from rats is homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged at low speed to remove debris, and the supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, where the concentration of the unlabeled drug is plotted against the percentage of specific binding of the radioligand. The IC50 value (concentration of drug that inhibits 50% of specific binding) is determined and then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vitro Organ Bath Assay for Bronchodilator Activity
This assay measures the functional effect of a compound on smooth muscle relaxation.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out. The trachea is cut into rings or strips and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O₂, 5% CO₂).
-
Tension Measurement: The tissue is connected to an isometric force transducer, which measures changes in muscle tension. An initial resting tension is applied.
-
Contraction: The tracheal smooth muscle is pre-contracted with an agent like histamine or carbachol to induce a stable, sustained contraction.
-
Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of the agonist (this compound) are added to the organ bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the maximal possible relaxation. A dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.
Caption: Workflow for the in vitro characterization of this compound.
From Therapeutic Application to Illicit Use
This compound was successfully introduced into both veterinary and human medicine. In veterinary medicine, it was used to treat respiratory conditions in horses (e.g., Ventipulmin®). In human medicine, it was marketed in various countries as a bronchodilator for asthma under brand names like Spiropent®. Its long half-life and high oral bioavailability made it a convenient therapeutic option.
However, during the 1980s and 1990s, a different property of this compound came to light. Studies in livestock revealed that at higher doses, it could act as a repartitioning agent, increasing muscle mass and decreasing fat mass. This anabolic and lipolytic effect, not directly related to its bronchodilator activity, led to its illicit use in animal agriculture to produce leaner meat.
This discovery was not lost on the athletic community. Bodybuilders and athletes began using this compound as a performance-enhancing drug to promote muscle growth and, more commonly, as a "cutting" agent to reduce body fat before competitions. This led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances. The doses used for these purposes are typically much higher than the therapeutic doses for asthma, significantly increasing the risk of adverse effects such as cardiac hypertrophy, arrhythmias, and palpitations.
Conclusion
The scientific history of this compound is a classic example of a drug's journey from a targeted therapeutic solution to a substance of widespread controversy. Developed through rational drug design to address a specific medical need for a selective β2-agonist, its potent pharmacological profile was meticulously characterized through established in vitro assays. While successful as a bronchodilator, the discovery of its anabolic and lipolytic properties at supratherapeutic doses led to its appropriation for non-medical purposes in agriculture and sports. This dual identity continues to define this compound's legacy, serving as a valuable case study for professionals in drug development on the complex lifecycle of a potent pharmaceutical compound.
An In-depth Technical Guide to the Core Interaction of Clenbuterol with Beta-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol, a potent and selective beta-2 adrenergic receptor (β2-AR) agonist, has been a subject of extensive research due to its therapeutic applications as a bronchodilator and its off-label use for its purported anabolic and lipolytic effects.[1][2][] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the β2-AR. It delves into the canonical and non-canonical signaling pathways, presents quantitative binding and efficacy data, and outlines detailed experimental protocols for studying these interactions. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's mechanism of action.
Introduction to this compound and the Beta-2 Adrenoceptor
This compound is a synthetic phenylaminoethanol derivative that functions as a direct-acting sympathomimetic agent with high selectivity for the β2-AR.[1][4] The β2-AR is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. These receptors are ubiquitously expressed throughout the body, notably in smooth muscle cells of the airways, skeletal muscle, and adipose tissue. The interaction of an agonist like this compound with the β2-AR initiates a cascade of intracellular signaling events that mediate various physiological responses.
Molecular Interaction and Binding Affinity
This compound acts as a partial agonist at the β2-AR, meaning it binds to the receptor and activates it, but not to the same maximal effect as a full agonist like isoproterenol. Its high potency is primarily attributed to its high affinity for the receptor. The binding of this compound to the β2-AR is a critical first step in its mechanism of action, and this interaction has been quantified through various binding assays.
Data Presentation: Quantitative Binding and Efficacy Data
The following table summarizes key quantitative parameters for this compound and other relevant ligands at the beta-2 adrenoceptor.
| Ligand | Receptor Subtype | Parameter | Value | Species | Reference |
| This compound | Beta-2 Adrenoceptor | Kd | 6.3 nM | Rat | |
| This compound | Beta-1 Adrenoceptor | Kd | 38 nM | Rat | |
| This compound | Beta-Adrenoceptor | Kd | 1 to 2 x 10-7 M | Porcine | |
| Isoprenaline | Beta-2 Adrenoceptor | pEC50 | Not Specified (Full Agonist) | Human | |
| This compound | Beta-2 Adrenoceptor | pEC50 | 6.7 ± 0.3 (for trans isomer of analog 12b) | Human | |
| This compound | Beta-2 Adrenoceptor | Intrinsic Activity | 0.5 (for trans isomer of analog 12b) | Human |
Signaling Pathways
Upon binding of this compound to the β2-AR, a conformational change in the receptor triggers the activation of intracellular signaling cascades. While the canonical Gs-cAMP-PKA pathway is the most well-characterized, evidence suggests the involvement of non-canonical pathways as well.
Canonical Gs-cAMP-PKA Signaling Pathway
The primary mechanism of action for this compound involves the activation of the Gs protein-coupled signaling cascade:
-
Receptor Activation: this compound binds to the extracellular domain of the β2-AR.
-
G Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as smooth muscle relaxation (bronchodilation) and increased lipolysis.
Non-Canonical Signaling Pathways
Recent research has uncovered alternative signaling pathways activated by the β2-AR, which may contribute to the diverse effects of this compound.
-
β-Arrestin-Mediated Signaling: Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR, leading to the recruitment of β-arrestins. β-arrestins not only desensitize G protein signaling but can also act as scaffolds to initiate G protein-independent signaling cascades, such as the MAPK/ERK pathway.
-
Gαi Coupling: There is evidence to suggest that the β2-AR can also couple to inhibitory G proteins (Gαi), which can lead to the inhibition of adenylyl cyclase or the activation of other signaling pathways.
-
PLC Activation: Some studies have indicated that β2-AR activation can lead to the mobilization of intracellular calcium via a non-canonical, cAMP-independent pathway involving phospholipase C (PLC) activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β2-adrenoceptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.
Objective: To quantify the binding of a radiolabeled ligand to the β2-AR in the presence and absence of unlabeled this compound.
Materials:
-
Cell membranes expressing β2-AR
-
Radioligand (e.g., 125I-cyanopindolol)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing β2-AR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of unlabeled this compound. The data are then fitted to a one-site or two-site competition model to determine the Ki (and subsequently Kd) of this compound.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing information on its efficacy (EC50) and intrinsic activity.
Objective: To quantify the change in intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing β2-AR
-
This compound at various concentrations
-
Stimulation buffer
-
Lysis buffer
-
cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of this compound. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Remove the stimulation buffer and add lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Transfer the cell lysate to an assay plate and follow the instructions of the chosen cAMP detection kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Receptor Internalization Assay
This assay visualizes and quantifies the movement of the β2-AR from the cell surface to the interior of the cell upon agonist stimulation, a key step in receptor desensitization and downregulation.
Objective: To monitor the internalization of β2-AR in response to this compound treatment.
Materials:
-
Cells stably expressing a fluorescently-tagged β2-AR (e.g., GFP-tagged)
-
This compound
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate the fluorescently-tagged β2-AR expressing cells on glass-bottom dishes or plates suitable for imaging.
-
Stimulation: Treat the cells with this compound for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Imaging: Acquire fluorescence images of the cells at different time points using a fluorescence microscope. The internalization of the receptor will be observed as a redistribution of the fluorescence from the plasma membrane to intracellular vesicles.
-
Quantification: Use image analysis software to quantify the degree of internalization. This can be done by measuring the fluorescence intensity in intracellular puncta or by calculating the ratio of intracellular to membrane fluorescence.
Conclusion
This compound's interaction with the beta-2 adrenoceptor is a complex process involving high-affinity binding and the activation of multiple intracellular signaling pathways. The canonical Gs-cAMP-PKA pathway is the primary mediator of its well-known bronchodilatory and metabolic effects. However, emerging evidence for the role of non-canonical pathways, such as those involving β-arrestin, highlights the multifaceted nature of β2-AR signaling and may explain the broader physiological effects of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced pharmacology of this compound and other β2-AR ligands, aiding in the development of more selective and effective therapeutics.
References
Clenbuterol's Preferential Impact on Muscle Fiber Types: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of early research (pre-2000) into the effects of the β2-adrenergic agonist Clenbuterol on different skeletal muscle fiber types. The document focuses on the foundational studies that first elucidated this compound's potent muscle-repartitioning properties, specifically its differential impact on slow-twitch (Type I) and fast-twitch (Type II) muscle fibers.
Executive Summary
Early investigations into this compound consistently demonstrated its ability to induce significant muscle hypertrophy and a phenotypic shift in muscle fiber characteristics. A key finding from this initial body of research was the preferential effect of this compound on fast-twitch muscle fibers, which exhibited a more pronounced hypertrophic response compared to their slow-twitch counterparts. Furthermore, these studies revealed a this compound-driven transformation of slow-twitch fibers towards a more fast-twitch-like phenotype. This guide synthesizes the quantitative data and experimental methodologies from these seminal studies and illustrates the proposed signaling pathways of the time.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early, influential studies on this compound's effects on muscle fiber cross-sectional area (CSA) and fiber type composition.
Table 1: Effects of this compound on Muscle Fiber Cross-Sectional Area (CSA)
| Muscle | Fiber Type | Treatment Group | Change in CSA | Study (Year) |
| Soleus | Fast-twitch | This compound | Hypertrophy | Zeman et al. (1988)[1][2] |
| Soleus | Slow-twitch | This compound | No significant change | Zeman et al. (1988)[1][2] |
| Extensor Digitorum Longus (EDL) | Fast-twitch | This compound | Increased | Zeman et al. (1988)[1] |
| Extensor Digitorum Longus (EDL) | Slow-twitch | This compound | Increased | Zeman et al. (1988) |
| Biceps Brachii (Human) | Type I | This compound | Mitigated decrease in denervated muscle | Cai et al. (2012) |
| Biceps Brachii (Human) | Type II | This compound | Mitigated decrease in denervated muscle | Cai et al. (2012) |
Table 2: Effects of this compound on Muscle Fiber Type Composition
| Muscle | Effect | Study (Year) |
| Soleus | Increased ratio of fast- to slow-twitch fibers | Zeman et al. (1988) |
| Extensor Digitorum Longus (EDL) | Increased ratio of fast- to slow-twitch fibers | Zeman et al. (1988) |
| General | Transformation from slow-twitch to fast-twitch fibers | Multiple studies |
Experimental Protocols of Key Early Studies
The methodologies employed in early this compound research laid the groundwork for understanding its physiological effects. Below are summaries of the experimental protocols from a pivotal study.
Zeman et al. (1988): Slow to fast alterations in skeletal muscle fibers caused by this compound, a beta 2-receptor agonist
-
Animal Model: Female rats of an inbred strain.
-
Treatment: Chronic administration of this compound for 8-12 weeks. A control group and a group treated with the β2-receptor antagonist Butoxamine were also included.
-
Muscles Examined: Soleus (predominantly slow-twitch) and Extensor Digitorum Longus (EDL) (predominantly fast-twitch).
-
Analytical Methods:
-
Histochemistry: Muscle fibers were histochemically identified as either fast-twitch or slow-twitch.
-
Morphometry: The mean cross-sectional areas of the different fiber types were measured.
-
Physiological Testing: Maximal tetanic tension and rates of force development and relaxation were measured to assess muscle contractile properties.
-
Signaling Pathways
Early research into the mechanism of this compound's action on muscle focused on its role as a β2-adrenergic agonist. The binding of this compound to β2-adrenoceptors on the muscle cell surface was understood to initiate a cascade of intracellular events.
References
An In-Depth Technical Guide to the Exploratory Analysis of Clenbuterol's Lipolytic Effects in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the lipolytic effects of Clenbuterol in adipose tissue. It is designed to serve as a core resource for professionals engaged in metabolic research and drug development.
Introduction: this compound and Lipolysis
This compound is a potent, long-acting β2-adrenergic receptor agonist.[1] While clinically used as a bronchodilator in some countries for the treatment of asthma, it is widely recognized for its off-label use as a repartitioning agent, promoting an increase in lean muscle mass and a reduction in body fat.[1] The primary mechanism underlying its fat-reducing properties is the stimulation of lipolysis in adipocytes, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[2][3] This guide delves into the cellular and molecular underpinnings of this compound-induced lipolysis and provides the technical framework for its investigation.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its lipolytic effects by binding to and activating β2-adrenergic receptors on the surface of adipocytes.[2] This initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: Upon agonist binding, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Hormone-Sensitive Lipase (HSL): PKA then phosphorylates and activates key enzymes involved in lipolysis, most notably Hormone-Sensitive Lipase (HSL).
-
Triglyceride Hydrolysis: Activated HSL translocates to the lipid droplet and catalyzes the hydrolysis of triglycerides to diacylglycerides, and subsequently to monoacylglycerides. Other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL), are also involved in the complete breakdown of triglycerides into FFAs and glycerol.
The resulting FFAs and glycerol are then released from the adipocyte into the bloodstream.
Signaling Pathway Diagram
Caption: this compound-induced lipolysis signaling pathway.
Quantitative Data on Lipolytic Effects
The lipolytic potency and efficacy of this compound have been quantified in various experimental models. The following tables summarize key findings.
| Parameter | Species/Model | Value | Reference |
| EC50 for Lipolysis | Mouse (isolated adipocytes) | 5 µM | |
| Effective Concentration Range (in vitro) | Rat (primary adipocytes) | 10⁻⁹ to 10⁻⁵ M | |
| Comparison (EC50) | Epinephrine (mouse adipocytes) | 0.2 µM |
| In Vivo/Human Studies | Species/Model | Dosage | Effect | Reference |
| Fat Mass Reduction | Rat | 1 mg/kg/day for 15 days | 39% reduction in epididymal fat pad mass | |
| Fat Oxidation | Human | 80 µg (acute dose) | 39% increase in fat oxidation | |
| Free Fatty Acids | Human | 80 µg (acute dose) | 180% increase in circulating FFAs | |
| Body Fat Reduction | Horse | 0.8 µg/kg twice daily for 21 days | Significant decrease in body fat percentage |
Experimental Protocols
A thorough investigation of this compound's lipolytic effects necessitates robust and well-defined experimental protocols.
Ex Vivo Adipose Tissue Lipolysis Assay
This protocol is adapted for the analysis of lipolysis in isolated adipose tissue explants.
1. Materials and Reagents:
-
Krebs-Ringer Bicarbonate Hepes (KRBH) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Collagenase Type I
-
This compound hydrochloride
-
Glycerol and Free Fatty Acid assay kits
-
24-well and 96-well plates
-
Surgical tools for tissue dissection
2. Adipose Tissue Preparation:
-
Euthanize the experimental animal (e.g., mouse, rat) according to approved institutional guidelines.
-
Excise adipose tissue depots (e.g., epididymal, perirenal, subcutaneous) and place them in pre-warmed KRBH buffer.
-
Mince the adipose tissue into small fragments (approximately 10-20 mg).
-
Digest the tissue fragments in KRBH buffer containing 1 mg/mL collagenase and 1% BSA for 30-60 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with KRBH buffer.
3. Lipolysis Assay:
-
Resuspend the isolated adipocytes in KRBH buffer containing 2% BSA.
-
Aliquot the adipocyte suspension into a 24-well plate.
-
Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the appropriate wells. Include a vehicle control (e.g., DMSO or saline).
-
Incubate the plate at 37°C for 1-2 hours.
-
At the end of the incubation period, collect the infranatant (the aqueous layer below the floating adipocytes).
-
Measure the concentration of glycerol and FFAs in the collected infranatant using commercially available colorimetric assay kits.
4. Data Analysis:
-
Calculate the amount of glycerol and FFAs released per gram of tissue or per million cells.
-
Plot the dose-response curve for this compound-stimulated glycerol and FFA release.
-
Determine the EC50 value for this compound.
Western Blot Analysis of HSL Phosphorylation
This protocol outlines the steps to quantify the phosphorylation of HSL in response to this compound treatment.
1. Materials and Reagents:
-
Adipose tissue or isolated adipocytes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-HSL (Ser660), anti-total HSL, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Sample Preparation:
-
Treat adipose tissue explants or isolated adipocytes with this compound as described in the lipolysis assay protocol.
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSL) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total HSL and loading control antibodies.
4. Data Analysis:
-
Quantify the band intensity for phospho-HSL, total HSL, and the loading control using densitometry software.
-
Normalize the phospho-HSL signal to the total HSL signal to determine the relative phosphorylation level.
-
Compare the phosphorylation levels between control and this compound-treated samples.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating this compound's lipolytic effects and the logical relationship between the key experimental stages.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound's lipolytic effects.
Logical Relationship Diagram
Caption: Logical relationships in the exploratory analysis of this compound's lipolytic effects.
Conclusion
This technical guide provides a foundational understanding of the lipolytic effects of this compound in adipose tissue. The activation of the β2-adrenergic receptor signaling cascade, leading to PKA-mediated phosphorylation of HSL, is the core mechanism driving the breakdown of triglycerides. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to investigate these effects further. A thorough and multi-faceted approach, combining functional assays with mechanistic studies, is crucial for a comprehensive exploratory analysis of this compound and other β2-adrenergic agonists in the context of metabolic regulation.
References
- 1. Effect of this compound on apoptosis, adipogenesis, and lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta2 -adrenergic agonist this compound increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of Clenbuterol in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of Clenbuterol in key animal models. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this potent β2-adrenergic agonist. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's behavior in vivo.
Introduction to this compound Pharmacokinetics
This compound, a synthetic sympathomimetic amine, is recognized for its bronchodilatory and tocolytic effects, leading to its therapeutic use in veterinary medicine for respiratory conditions in horses and as a tocolytic in cattle.[1] However, its potent anabolic properties, promoting muscle growth and reducing fat deposition, have led to its illicit use as a growth promoter in livestock and as a performance-enhancing drug in sports.[2][3] Understanding the pharmacokinetic profile of this compound across different species is crucial for establishing appropriate therapeutic regimens, ensuring food safety through effective withdrawal period determination, and for the development of sensitive detection methods for regulatory control.
The pharmacokinetics of this compound are characterized by good absorption after oral administration and a distribution pattern that includes accumulation in various tissues.[4] Its metabolism and excretion rates vary significantly across species, influencing its biological half-life and residue depletion profiles. This guide will delve into the specifics of these processes in horses, cattle, swine, rats, and rabbits.
Pharmacokinetics in Equine Models
This compound is commonly used in horses for the management of airway obstruction.[5] Pharmacokinetic studies in this species have been pivotal in defining appropriate dosing and withdrawal times for therapeutic use.
Quantitative Pharmacokinetic Parameters in Horses
The following table summarizes key pharmacokinetic parameters of this compound in horses following intravenous (IV) and oral (p.o.) administration.
| Parameter | Intravenous (Single Dose) | Oral (Multiple Doses) | Reference |
| Dose | Not Specified | 0.8 µg/kg bwt, twice daily for 7 days | |
| Elimination Half-life (t½) | 9.2 hours | 12.9 hours | |
| Peak Plasma Concentration (Cmax) | 1.04 ng/mL (at time zero) | 1302.6 ± 925.0 pg/mL | |
| Time to Peak (Tmax) | N/A | 0.25 hours | |
| Area Under the Curve (AUC) | 12.4 ng·h/mL | Not Reported | |
| Volume of Distribution (Vd) | 1616.0 mL/kg | 1574.7 mL/kg | |
| Plasma Clearance (Cl) | 120.0 mL/h/kg | 94.0 mL/h/kg |
A notable finding in equine studies is that urine concentrations of this compound can be approximately 100 times higher than in plasma, which has significant implications for forensic analysis and doping control. Following chronic oral administration, this compound plasma concentrations were found to be below the limit of quantification by day 4, while urine concentrations remained detectable for 21 to 28 days.
Experimental Protocol: Equine Pharmacokinetic Study
The following provides a detailed methodology for a representative pharmacokinetic study of this compound in horses.
Animals:
-
Species: Thoroughbred horses.
-
Group Size: Twenty-two horses for a chronic low-dose regimen and six for an escalating dose protocol.
-
Health Status: Clinically healthy and maintained on a controlled diet.
Drug Administration:
-
Formulation: this compound hydrochloride syrup (Ventipulmin®).
-
Routes of Administration: Single intravenous injection and multiple oral administrations.
-
Dosage: 0.8 µg/kg of body weight, administered orally twice daily for up to 30 days.
Sample Collection:
-
Matrices: Blood (plasma) and urine.
-
Collection Schedule: Samples were collected prior to the first dose and at multiple time points post-administration, extending up to 35 days after the final dose to monitor the depletion phase.
Analytical Methodology:
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: Specific details on the LC-MS system, including column type, mobile phases, and mass spectrometer settings, are crucial for replication and are often detailed in the primary literature.
-
Quantification: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. [Pharmacokinetics and metabolite pattern of this compound in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [fao.org]
- 4. thomastobin.com [thomastobin.com]
- 5. Pharmacokinetics and disposition of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary findings on Clenbuterol's potential neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the preliminary yet promising findings on the neuroprotective effects of Clenbuterol, a potent, brain-penetrant β2-adrenoceptor agonist. The data herein is collated from multiple preclinical studies, offering insights into its mechanisms of action, potential therapeutic applications in neurodegenerative conditions, and the experimental basis for these observations.
Executive Summary
This compound has demonstrated significant neuroprotective properties across a range of preclinical models of neuronal injury and neurodegeneration. Key findings indicate that its therapeutic effects are mediated primarily through the activation of β2-adrenergic receptors, leading to a cascade of downstream effects. These include the upregulation of neurotrophic factors, suppression of neuroinflammation, and amelioration of excitotoxicity. The subsequent sections of this guide will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways that underpin these neuroprotective actions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Neurotrophic Factor Expression
| Model System | Treatment | Outcome Measure | Result |
| Primary Rat Cortical Astrocytes | This compound (1-100 µM) | Nerve Growth Factor (NGF) mRNA and protein levels | 200-300% increase compared to control[1][2] |
| Mixed Neuronal/Glial Hippocampal Cultures | This compound (1-100 µM) | NGF content in culture medium | Significant enhancement[3] |
| Kainic Acid-Treated Rats | This compound (0.5 mg/kg) | Hippocampal Brain-Derived Neurotrophic Factor (BDNF) and NGF expression | Increased expression[4] |
Table 2: Anti-inflammatory and Anti-excitotoxic Effects of this compound
| Model System | Insult | Treatment | Key Biomarker | Result |
| Kainic Acid-Treated Rats | Kainic Acid (10 mg/kg) | This compound (0.5 mg/kg) | Hippocampal IL-1β, IFN-γ, iNOS, IDO, KMO, CD11b expression | Reduced expression[4] |
| Rat Model of Acute Brain Injury | Intra-striatal IL-1β (100 ng) | This compound (0.5 mg/kg) | Striatal TNF-α expression, NFκB activation, Neutrophil infiltration (MBS-2), Apoptosis (TUNEL) | Attenuated all IL-1β-induced changes |
| Cultured Hippocampal Neurons | Glutamate (1 mM) | This compound (10 µM) | Percentage of damaged neurons | Reduced to 17% |
Table 3: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Insult | Treatment | Outcome Measure | Result |
| Rat Model of Transient Forebrain Ischemia | Ischemia | This compound (4 x 1 mg/kg) | Number of viable neurons in CA1 subfield of the hippocampus | Increased |
| Mouse Model of Focal Cerebral Ischemia | Middle Cerebral Artery Occlusion | This compound (0.3 and 1 mg/kg, i.p. and 1 mg/kg, s.c.) | Infarct area on the brain surface | Significantly reduced |
| Rat Model of Permanent Focal Cerebral Ischemia | Ischemia | This compound (0.01-0.1 mg/kg) | Infarct volume | Dose-dependent reduction |
| APP/PS1 Mice (Alzheimer's Disease Model) | N/A | This compound (2 mg/kg, i.p.) | Hippocampal neurogenesis, Memory deficits, Dendritic branching and spine density | Enhanced neurogenesis, ameliorated memory deficits, and increased dendritic complexity |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
In Vivo Models of Neurodegeneration
3.1.1. Kainic Acid Model of Excitotoxicity
-
Animals: Male Wistar rats.
-
Procedure: this compound (0.5 mg/kg) was administered intraperitoneally (i.p.) one hour prior to the administration of kainic acid (KA) (10 mg/kg).
-
Behavioral Assessment: Epileptic behavior induced by KA was assessed for three hours following administration using the Racine scale.
-
Endpoint Analysis (24 hours post-KA):
-
Apoptosis: TUNEL staining in the CA3 hippocampal subfield and measurement of hippocampal caspase-3 activity.
-
Gene Expression: Quantification of inflammatory cytokines (IL-1β, IFN-γ), iNOS, kynurenine pathway enzymes (IDO, KMO), microglial activation marker (CD11b), and neurotrophins (BDNF, NGF) in the hippocampus using real-time PCR.
-
3.1.2. Cerebral Ischemia Models
-
Transient Forebrain Ischemia (Rat):
-
Procedure: this compound (4 x 1 mg/kg) was administered intraperitoneally.
-
Endpoint Analysis: Quantification of viable neurons in the CA1 subfield of the hippocampus.
-
-
Focal Cerebral Ischemia (Mouse):
-
Procedure: Occlusion of the middle cerebral artery. This compound was administered intraperitoneally (0.3 and 1 mg/kg) or subcutaneously (1 mg/kg).
-
Endpoint Analysis: Measurement of the infarct area on the brain surface.
-
-
Permanent Focal Cerebral Ischemia (Rat):
-
Procedure: this compound (0.01-0.1 mg/kg) was administered.
-
Endpoint Analysis: Dose-dependent measurement of infarct volume.
-
In Vitro Models of Neurotoxicity
3.2.1. Glutamate-Induced Excitotoxicity in Cultured Hippocampal Neurons
-
Cell Culture: Mixed neuronal/glial hippocampal cultures were established.
-
Excitotoxic Insult: After 14 days in vitro, cultures were exposed to 1 mM L-glutamate for 1 hour in a serum-free medium.
-
Treatment: this compound (1 to 100 µM) was added to the growth medium 4 hours before and until 18 hours after the glutamate-induced injury.
-
Endpoint Analysis: Measurement of glutamate toxicity to assess neuronal damage.
3.2.2. NGF Mediation Studies
-
Anti-NGF Antibody Blockade: Anti-NGF monoclonal antibodies (0.5 µg/ml) were added to the medium during this compound exposure to determine if the neuroprotective effect was NGF-dependent.
-
NGF Antisense Oligonucleotide: An NGF antisense oligonucleotide (1 µM) was used to pretreat mixed hippocampal cultures for 30 hours before glutamate incubation to block the protective effect of this compound.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are orchestrated through a series of interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound's primary signaling cascade.
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for in vivo ischemia studies.
Conclusion and Future Directions
The preliminary findings strongly suggest that this compound holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing the induction of neurotrophic factors and the suppression of inflammatory pathways, positions it as a compelling candidate for further investigation in the context of various neurodegenerative and neurological disorders. Future research should focus on elucidating the long-term efficacy and safety of this compound in more chronic models of neurodegeneration, as well as exploring its potential in combination therapies. The enantio-selective effects of this compound, with the S(+)-enantiomer appearing to be the active component, also warrant further investigation to optimize its therapeutic potential and minimize off-target effects. Furthermore, studies in human subjects have shown that this compound can increase regional cerebral blood flow, suggesting a potential to address the cerebral hypometabolism observed in neurodegenerative diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. NGF mediates the neuroprotective effect of the beta2-adrenoceptor agonist this compound in vitro and in vivo: evidence from an NGF-antisense study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects mouse cerebral cortex and rat hippocampus from ischemic damage and attenuates glutamate neurotoxicity in cultured hippocampal neurons by induction of NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β2-adrenoceptor agonist this compound elicits neuroprotective, anti-inflammatory and neurotrophic actions in the kainic acid model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Clenbuterol's impact on cellular metabolism in foundational research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol, a potent and selective β2-adrenergic receptor agonist, has been the subject of extensive foundational research due to its significant effects on cellular metabolism. Initially developed as a bronchodilator, its anabolic and lipolytic properties have garnered considerable interest in various scientific disciplines. This technical guide provides an in-depth analysis of this compound's mechanisms of action at the cellular level, focusing on its impact on protein metabolism, lipolysis, glucose uptake, and mitochondrial function. Detailed experimental protocols for key assays and structured tables of quantitative data are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear representation of the underlying molecular processes.
Introduction
This compound exerts its physiological effects primarily through the activation of β2-adrenergic receptors, leading to a cascade of intracellular signaling events. This guide delves into the core metabolic consequences of this compound administration in various cellular models, providing a comprehensive resource for understanding its multifaceted impact.
Core Signaling Pathway: β2-Adrenergic Receptor Activation
Upon binding to the β2-adrenergic receptor, this compound initiates a canonical signaling cascade. This process begins with the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a central mediator of this compound's metabolic effects.[1][2]
Impact on Protein Metabolism
This compound's effects on protein metabolism are complex, with evidence suggesting both stimulation of protein synthesis and inhibition of protein degradation.
Protein Synthesis
The anabolic effect of this compound is partly attributed to the activation of the Akt/mTOR signaling pathway, a key regulator of protein synthesis. PKA, activated by cAMP, can lead to the phosphorylation and activation of mTOR. In some studies, this compound treatment has been shown to increase the fractional and absolute rates of protein synthesis in muscle cells.
However, other studies have reported that while this compound increases protein and RNA accretion in muscles, it does not directly increase the rate of protein synthesis, suggesting that its primary anabolic effect may be through the inhibition of protein degradation.
Protein Degradation
This compound has been shown to inhibit protein degradation pathways. One proposed mechanism is the reduction of calpain activity, a family of calcium-dependent proteases involved in muscle protein breakdown. Studies have indicated that this compound treatment can lead to a significant increase in the activity of calpastatin, the endogenous inhibitor of calpains.
Quantitative Data on Protein Metabolism
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| Fractional Protein Synthesis Rate | Neonatal rat muscle cultures | 10⁻⁷ M this compound for 24h | +13% | |
| Absolute Protein Synthesis Rate | Neonatal rat muscle cultures | 10⁻⁷ M this compound for 24h | +19% | |
| Absolute Protein Synthesis Rate | Neonatal rat muscle cultures | 10⁻⁷ M this compound for 48h | +42% | |
| mTOR Phosphorylation (Ser2448) | Human skeletal muscle | 80 µg this compound | +121% | |
| PKA Substrate Phosphorylation | Human skeletal muscle | 80 µg this compound | +35% | |
| Calpain II Activity | Lamb longissimus dorsi | 2 mg/kg this compound in diet | ~2-fold increase | |
| Calpastatin Activity | Lamb longissimus dorsi | 2 mg/kg this compound in diet | ~2-fold increase |
Impact on Lipolysis and Thermogenesis
This compound is a potent inducer of lipolysis and thermogenesis. The activation of PKA by cAMP leads to the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids and glycerol. This process is central to this compound's fat-burning effects.
Quantitative Data on Lipolysis
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| Basal Lipolysis | Rat primary adipocytes | 10⁻⁹ to 10⁻⁵ M this compound | Increased (p < 0.01) | |
| Resting Energy Expenditure | Young healthy men | 80 µg this compound | +21% | |
| Fat Oxidation | Young healthy men | 80 µg this compound | +39% |
Impact on Glucose Metabolism
This compound also influences glucose metabolism, with studies showing it can enhance glucose uptake in skeletal muscle. This effect is thought to be mediated, at least in part, by an insulin-independent pathway involving the β2-adrenergic receptor.
Quantitative Data on Glucose Metabolism
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| In vivo Glucose Uptake | Mouse gastrocnemius muscle | 1 mg/kg this compound for 1h | +64% | |
| In vivo Glucose Uptake | Mouse gastrocnemius muscle | This compound treatment for 6 days | +74% | |
| Peripheral Insulin-Stimulated Glucose Disposal | Healthy young men | 40 µ g/day this compound for 2 weeks | +13% |
Impact on Mitochondrial Function
Research indicates that chronic this compound administration can lead to a decrease in mitochondrial content and oxidative capacity in skeletal muscle. This is associated with a shift from slow-twitch (oxidative) to fast-twitch (glycolytic) muscle fibers. Studies have shown a reduction in mitochondrial volume and alterations in the levels of proteins that regulate mitochondrial fusion and fission.
Quantitative Data on Mitochondrial Parameters
| Parameter | Tissue | Treatment | Result | Reference |
| Mitochondrial Volume | Rat tibialis anterior muscle | 30 mg/L this compound in drinking water for 3 weeks | Decreased (p < 0.05) | |
| Proportion of Interacting Mitochondria | Rat tibialis anterior muscle | 30 mg/L this compound in drinking water for 3 weeks | Increased (p < 0.05) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
C2C12 Myoblast Proliferation and Differentiation Assay
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach 70-80% confluency.
-
This compound Treatment: Differentiated C2C12 myotubes are treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for specified time periods (e.g., 24, 48, 72 hours).
-
Proliferation Assessment:
-
BrdU Incorporation: Cells are incubated with 5-bromo-2'-deoxyuridine (BrdU), and its incorporation into newly synthesized DNA is detected by immunofluorescence.
-
Cell Counting Kit-8 (CCK-8): The number of viable cells is quantified by measuring the absorbance of the colorimetric product formed by the reduction of WST-8 by cellular dehydrogenases.
-
-
Differentiation Assessment:
-
Myotube Formation: The formation of multinucleated myotubes is visualized by microscopy after staining with markers like hematoxylin and eosin.
-
Myogenin Expression: The expression of the myogenic differentiation marker, myogenin, is quantified by Western blotting or qPCR.
-
3T3-L1 Adipocyte Lipolysis Assay
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
This compound Treatment: Differentiated 3T3-L1 adipocytes are treated with various concentrations of this compound.
-
Lipolysis Measurement:
-
Glycerol Release: The amount of glycerol released into the culture medium is measured using a colorimetric or fluorometric assay kit. This typically involves enzymatic reactions that produce a detectable product proportional to the glycerol concentration.
-
Free Fatty Acid (FFA) Release: The concentration of FFAs released into the medium can also be quantified using commercially available assay kits.
-
-
Data Analysis: The amount of glycerol or FFA release is normalized to the total protein content of the cells.
Western Blotting for Signaling Protein Phosphorylation
Methodology:
-
Cell/Tissue Lysis: Cells or tissue samples are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-mTOR) and total protein as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the level of phosphorylation is expressed as a ratio of the phosphorylated protein to the total protein.
Conclusion
Foundational research has established this compound as a significant modulator of cellular metabolism, with pronounced effects on protein turnover, lipolysis, glucose homeostasis, and mitochondrial dynamics. Its actions are primarily mediated through the β2-adrenergic receptor and the subsequent cAMP/PKA signaling cascade. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential and molecular mechanisms of this compound and other β2-adrenergic agonists. The complex and sometimes contradictory findings, particularly regarding protein synthesis, underscore the need for continued investigation to fully elucidate the nuanced cellular impacts of this compound.
References
- 1. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the beta-adrenergic agonist this compound on growth and protein metabolism in rat muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clenbuterol Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Clenbuterol in rodent studies. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on muscle physiology, metabolism, and gene expression.
Introduction
This compound is a potent, long-acting β2-adrenergic agonist known for its effects on muscle growth and repartitioning, increasing lean muscle mass and reducing body fat.[1][2] It is widely used in research to study muscle hypertrophy, atrophy prevention, and underlying cellular signaling pathways.[1][3] The primary mechanism of action involves the activation of β2-adrenergic receptors in skeletal muscle, which stimulates downstream signaling cascades, including the PI3K/Akt/mTOR and PKA pathways, leading to increased protein synthesis and decreased protein degradation.[4]
Quantitative Data Summary
The following tables summarize common dosage ranges, administration routes, and reported effects of this compound in various rodent models.
Table 1: this compound Dosage and Administration in Rat Studies
| Rat Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar | 10 µg/kg/day | Subcutaneous osmotic pumps | 14 days | Significant muscle growth and protein accretion. | |
| Wistar | 200 µg/kg/day | Oral (in diet) | Up to 25 days | Increased protein and RNA accretion in muscle. | |
| Wistar | 2 mg/kg/day | Oral | 8 weeks | Affects bone metabolism. | |
| Wistar | 4 mg/kg diet | Oral (in diet) | 15 days | Increased body weight and carcass protein content. | |
| Sprague-Dawley | Not specified | Not specified | Not specified | Attenuates muscle atrophy. | |
| Not specified | 2 mg/kg | Intravenous | Single dose | Pharmacokinetic studies. | |
| Not specified | 2 mg/kg | Oral | Single dose | Pharmacokinetic studies. |
Table 2: this compound Dosage and Administration in Mouse Studies
| Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Not specified | Not specified | Not specified | 24 hours & 10 days | Changes in skeletal muscle gene expression. | |
| Not specified | 10 mg/kg | Intraperitoneal injection | Single dose | Decrease in α-synuclein mRNA. | |
| Not specified | 10, 20, or 40 mg/kg | Intraperitoneal or Subcutaneous injection | Single or multiple doses | Dose-dependent increase in plasma and brain this compound levels. | |
| Black and White | 2.5 mg/kg/day | Oral | 28 days | Accumulation of this compound in hair. |
Experimental Protocols
General Considerations
-
Animal Models: Common rodent models include Wistar and Sprague-Dawley rats, and various mouse strains such as C57BL/6. The choice of model will depend on the specific research question.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
This compound Preparation: this compound hydrochloride is typically dissolved in sterile saline (0.9% NaCl) for injections or mixed into the chow for oral administration.
Protocol for Subcutaneous Infusion via Osmotic Pumps (Rat)
This protocol is adapted from studies investigating the anabolic effects of a non-myotoxic dose of this compound.
-
Animal Preparation: Acclimatize male Wistar rats (or other appropriate strain) for at least one week prior to the experiment.
-
Pump Preparation: Under sterile conditions, fill osmotic pumps (e.g., Alzet) with either sterile saline (for control group) or this compound solution to deliver the desired dose (e.g., 10 µg/kg/day).
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small subcutaneous incision and insert the osmotic pump.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care: Monitor the animals for recovery and signs of distress. Provide post-operative analgesia as recommended by your institution's veterinarian.
-
Experimental Duration: Continue the infusion for the planned duration (e.g., 14 days).
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., plantaris muscle) for analysis.
Protocol for Oral Administration in Diet (Rat)
This method is suitable for longer-term studies and avoids the stress of repeated injections.
-
Diet Preparation:
-
Calculate the required concentration of this compound in the chow based on the average daily food intake of the rats and the target dose (e.g., 4 mg/kg of diet).
-
Thoroughly mix the this compound hydrochloride powder with the powdered rodent chow to ensure uniform distribution. The mixture can then be provided as is or re-pelleted.
-
-
Animal Housing: House rats individually to accurately measure food intake.
-
Feeding Regimen: Provide the this compound-containing diet ad libitum or in restricted amounts, depending on the experimental design. A control group should receive the same diet without this compound.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Experimental Duration: The feeding period can range from days to weeks (e.g., 15 days).
Protocol for Intraperitoneal Injection (Mouse)
This protocol is useful for acute or intermittent dosing studies.
-
Animal Handling: Handle mice gently to minimize stress.
-
This compound Solution Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. The volume of injection should be based on the animal's body weight to deliver the target dose (e.g., 10 mg/kg).
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the internal organs.
-
Inject the this compound solution.
-
A control group should receive an equal volume of saline.
-
-
Dosing Schedule: Injections can be administered as a single dose or in a series (e.g., every other day).
-
Observation and Tissue Collection: Observe the animals for any adverse reactions. Tissues can be collected at various time points after the injection(s) depending on the experimental goals.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflow
Caption: General workflow for a rodent this compound study.
References
- 1. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound administration on mitochondrial morphology and its regulatory proteins in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces muscle-specific attenuation of atrophy through effects on the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of Clenbuterol in Biological Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of clenbuterol in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a comprehensive guide to sample preparation, derivatization, and the specific GC-MS parameters required for achieving low detection limits and high accuracy, making it suitable for anti-doping control, food safety analysis, and clinical research.
Introduction
This compound is a potent β2-adrenergic agonist used therapeutically as a bronchodilator for asthma treatment. However, it is also illicitly used as a performance-enhancing drug in sports to increase muscle mass and reduce body fat, and as a growth promoter in livestock.[1][2] Due to its potential for abuse and the associated health risks, sensitive and specific analytical methods are required for its detection and quantification in biological samples. Gas chromatography-mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for this purpose, especially when coupled with appropriate sample preparation and derivatization techniques.[3][4] This document provides a detailed protocol for the analysis of this compound by GC-MS.
Principle of the Method
The analytical procedure involves the extraction of this compound from the biological matrix, followed by a derivatization step to improve its volatility and thermal stability for GC analysis. The derivatized this compound is then separated from other sample components on a gas chromatographic column and subsequently detected by a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.[5]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Capillary Column (e.g., HP-1 MS, 30m x 0.25 mm i.d., 0.25 µm film thickness)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block
-
Glass centrifuge tubes (15 mL)
-
Micropipettes
-
-
Reagents:
-
This compound hydrochloride standard
-
Internal Standard (e.g., Timolol)
-
Methanol (HPLC grade)
-
Diethylether
-
tert-Butanol
-
Potassium carbonate (K2CO3)
-
Potassium bicarbonate (KHCO3)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Trimethylboroxine
-
Phosphate buffer (pH 7.0)
-
β-glucuronidase
-
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 5 mL urine sample in a glass tube, add an internal standard (e.g., 20 ng of Timolol). Add 1 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase. Incubate the mixture at 50-55°C for 1-3 hours to deconjugate this compound metabolites.
-
Alkalinization: After cooling to room temperature, adjust the pH of the sample to approximately 12 by adding a mixture of K2CO3:KHCO3 (3:2 w/w).
-
Liquid-Liquid Extraction: Add 4 mL of diethylether and 1 mL of tert-butanol to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40-55°C.
Derivatization
To the dry residue from the sample preparation step, add 50 µL of a derivatizing agent. Common derivatizing agents for this compound include:
-
MSTFA/NH4I: A mixture of MSTFA and NH4I (e.g., 1 ml MSTFA / 10 mg NH4I) is a common choice. After adding the reagent, cap the tube and heat at 70°C for 15-30 minutes.
-
BSTFA + 1% TMCS: Add 50 µL of BSTFA with 1% TMCS, vortex, and heat at 80°C for 60 minutes.
-
Trimethylboroxine: This reagent can also be used for derivatization.
The derivatization process forms a more volatile and thermally stable trimethylsilyl (TMS) derivative of this compound, which is suitable for GC-MS analysis.
GC-MS Conditions
-
Injector:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless or split (e.g., 1:10)
-
-
Oven Temperature Program:
-
Initial Temperature: 150-180°C
-
Ramp 1: Increase to 235°C at 15-25°C/min
-
Hold: 0-6 minutes
-
Ramp 2: Increase to 280-310°C at 20-25°C/min
-
Final Hold: 2-5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280-290°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Diagnostic Ions for this compound-bis-TMS derivative: m/z 335, 337, 300, 227, 86. The ions m/z 335 and 337 are characteristic due to the isotopic pattern of the two chlorine atoms in the this compound molecule.
-
Data Presentation
The following table summarizes the quantitative data from various studies on the GC-MS analysis of this compound.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Urine | GC-MS (SIM) | 2 ng/mL | |
| Urine | GC-MS | 0.02 ng/mL | ||
| Urine | GC-MS/MS | 0.03 ng/mL | ||
| Urine | GC-HRMS | 0.06 ng/mL | ||
| Plasma | GC-MS | 0.5 ng/mL | ||
| Limit of Quantification (LOQ) | Plasma | GC-MS | 1.5 ng/mL | |
| Linear Range | Urine | GC-MS/MS | 0.06 - 8.0 ng/mL | |
| Plasma & Urine | GC-MS | 5 - 200 ng/mL | ||
| Recovery | Urine | GC-MS | 91 - 95% | |
| Plasma | GC-MS | 89 - 101% | ||
| Urine | GC-MS/MS | 86 - 112% | ||
| Precision (RSD) | Urine & Plasma | GC-MS | High reliability and reproducibility | |
| Urine | GC-MS/MS | < 15% |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Interrelationship of key method validation parameters.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in biological matrices. The protocol, including enzymatic hydrolysis, liquid-liquid extraction, and derivatization, ensures high recovery and minimizes matrix interference. The method's performance characteristics, including low limits of detection and quantification, make it highly suitable for applications in anti-doping analysis and food safety monitoring where trace-level detection is critical. The use of different mass spectrometric techniques, such as MS/MS or HRMS, can further enhance sensitivity and specificity.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Gas chromatography-mass spectrometric analysis of this compound from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analytical quantitation of this compound in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of this compound at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Experimental Design for Studying Clenbuterol's Effects on Myotubes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clenbuterol, a potent and selective β2-adrenergic receptor agonist, has been extensively studied for its anabolic and anti-atrophic effects on skeletal muscle.[1][2] In vitro models utilizing cultured myotubes, differentiated from myoblast cell lines such as C2C12, provide a powerful system to dissect the molecular mechanisms underlying this compound's effects on muscle hypertrophy and atrophy.[3][4] These models allow for controlled investigation of signaling pathways, gene expression, and protein synthesis in a simplified, reproducible environment.
This document provides detailed protocols for designing and conducting in vitro experiments to study the effects of this compound on myotubes. The protocols cover myoblast culture and differentiation, this compound treatment, and subsequent analysis of myotube morphology, gene expression, and protein signaling pathways.
Signaling Pathways and Experimental Workflow
This compound exerts its effects primarily through the activation of β2-adrenergic receptors, initiating a cascade of intracellular signaling events.[5] Key pathways implicated in this compound-induced muscle hypertrophy include the cAMP/PKA/CREB axis and the PI3K/Akt/mTOR pathway, which collectively promote protein synthesis and inhibit protein degradation.
The following workflow outlines the key stages of an in vitro study on this compound's effects on myotubes.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Tissue culture plates/flasks
Protocol:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-80% confluency to maintain their differentiation potential. Do not allow cells to become fully confluent during the growth phase.
-
To induce differentiation, seed myoblasts in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them to 90-95% confluency in GM.
-
Aspirate the GM, wash the cells once with PBS, and then add DM.
-
Replace the DM every 24-48 hours. Myotubes, characterized by their elongated and multinucleated morphology, should be visible within 3-5 days. Experiments are typically performed on day 5-7 of differentiation.
This compound Treatment
Materials:
-
Differentiated C2C12 myotubes
-
This compound hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Prepare working solutions of this compound in DM at various concentrations. A typical concentration range to test is 10 nM to 10 µM.
-
Aspirate the old DM from the differentiated myotubes.
-
Add the this compound-containing DM or vehicle control (DM with the same concentration of solvent used for this compound stock) to the respective wells.
-
Incubate the cells for the desired treatment duration. For signaling studies, short time points (e.g., 15, 30, 60 minutes) are appropriate. For hypertrophy or atrophy studies, longer incubations (e.g., 24, 48, 72 hours) are recommended.
Immunofluorescence for Myotube Morphology
This protocol allows for the visualization and quantification of myotube size (hypertrophy) and nuclear fusion index.
Materials:
-
Treated C2C12 myotubes on glass coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MHC) (e.g., MF-20)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Fix the myotubes with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-MHC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips or add PBS to the wells for imaging.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify myotube diameter/area and the nuclear fusion index (number of nuclei in myotubes divided by the total number of nuclei).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes involved in muscle hypertrophy and atrophy.
Materials:
-
Treated C2C12 myotubes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Myh1, Myog, Atrogin-1/Fbxo32, MuRF1/Trim63) and a reference gene (e.g., Gapdh, Actb)
Protocol:
-
Lyse the myotubes and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for Protein Analysis
This protocol is for assessing the protein levels and phosphorylation status of key signaling molecules and muscle-specific proteins.
Materials:
-
Treated C2C12 myotubes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-MHC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the myotubes in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Myotube Morphology
| Treatment Group | Myotube Diameter (µm) | Nuclear Fusion Index (%) |
| Vehicle Control | 15.2 ± 1.8 | 35.4 ± 4.1 |
| This compound (10 nM) | 18.5 ± 2.1 | 38.2 ± 3.9 |
| This compound (100 nM) | 22.8 ± 2.5** | 42.1 ± 4.5 |
| This compound (1 µM) | 25.1 ± 2.9 | 45.8 ± 5.2** |
| This compound (10 µM) | 25.5 ± 3.1 | 46.2 ± 5.5** |
| *Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Gene Expression (Fold Change vs. Control)
| Gene | This compound (100 nM, 24h) | This compound (1 µM, 24h) |
| Myog (Myogenin) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Myh1 (Myosin Heavy Chain 1) | 2.2 ± 0.4 | 3.1 ± 0.5*** |
| Atrogin-1 (Fbxo32) | 0.6 ± 0.1 | 0.4 ± 0.1** |
| MuRF1 (Trim63) | 0.7 ± 0.2 | 0.5 ± 0.1 |
| Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 3: Effect of this compound on Protein Expression and Phosphorylation (Fold Change vs. Control)
| Protein | This compound (1 µM, 60 min) | This compound (1 µM, 24h) |
| p-Akt/Total Akt | 3.5 ± 0.5*** | 1.5 ± 0.2 |
| p-mTOR/Total mTOR | 2.8 ± 0.4 | 1.3 ± 0.1 |
| Myosin Heavy Chain | - | 2.1 ± 0.3 |
| Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Conclusion
The in vitro myotube model is an invaluable tool for elucidating the cellular and molecular mechanisms of this compound action. The protocols and experimental design outlined in these application notes provide a comprehensive framework for researchers to investigate the hypertrophic and anti-atrophic effects of this compound, contributing to a deeper understanding of its therapeutic potential. Careful execution of these experiments and systematic data analysis will yield robust and reproducible results.
References
- 1. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal muscle hypertrophy and anti-atrophy effects of this compound are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. This compound upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of clenbuterol from various biological matrices using solid-phase extraction (SPE). The methodologies outlined are crucial for accurate quantification in research, clinical, and forensic settings.
Introduction
This compound is a beta-agonist used illicitly as a growth promoter in livestock and for performance enhancement in sports, leading to its strict regulation and the need for sensitive detection methods.[1][2] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of this compound from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] SPE offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation.[4]
Experimental Protocols
General Protocol for SPE of this compound
This protocol outlines a generalized procedure for the extraction of this compound from biological matrices. Specific conditions may need to be optimized depending on the sample type and the analytical instrumentation used.
1. Sample Pre-treatment:
-
Urine: Dilute the urine sample (e.g., 1:5 with deionized water) to reduce matrix effects. For conjugated this compound, enzymatic hydrolysis with β-glucuronidase/arylsulfatase may be required.
-
Tissue (Liver, Kidney, Muscle): Homogenize the tissue sample (e.g., 10.0 g) with a suitable solvent like acetone or an aqueous buffer. Centrifuge the homogenate to separate the supernatant for further processing.
-
Plasma/Serum: Acidify the sample with an appropriate acid (e.g., perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant.
2. SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. Common choices include C18, mixed-mode cation exchange, and molecularly imprinted polymers (MIPs).
-
Condition the cartridge by passing methanol followed by water or an appropriate buffer. For example, for a strongly acidic cation exchanger cartridge, wash with 5 mL of methanol and then 5 mL of water.
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/minute).
4. Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent and/or an acidic or basic aqueous solution. For instance, washing with 5 mL of water followed by 5 mL of methanol can be effective.
5. Elution:
-
Elute the retained this compound using a suitable solvent. The choice of elution solvent depends on the sorbent chemistry. For cation exchange cartridges, a common eluent is a mixture of ammonia solution and methanol (e.g., 1:49). For MIPs, acidified methanol is often used.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).
-
Reconstitute the residue in a small volume of the initial mobile phase used for the LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for this compound analysis reported in the literature.
Table 1: Recovery and Precision of this compound SPE Methods
| Matrix | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Bovine Liver | Molecularly Imprinted Polymer (MIP) | > 90 | Not Reported | |
| Pork | Divinylbenzene Polymer | ~75 | Not Reported | |
| Human Urine | Online SPE | 100.18 - 112.28 | 1.26 - 8.99 | |
| Human Plasma | Octadecyl (C18) | > 90 | Not Reported | |
| Swine Liver & Kidney | Molecularly Imprinted Polymer (MIP) | 90.7 - 104.3 | 2.5 - 6.8 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of this compound after SPE
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Bovine Liver | LC/IT-MS | < 0.1 µg/kg | Not Reported | |
| Pork | HPLC-UV | 1 µg/L | Not Reported | |
| Human Urine | UHPLC-MS/MS | Not Reported | 0.1 ng/mL | |
| Human Urine | SPE-MS/MS | ~2 ng/mL | Not Reported | |
| Human Plasma | GC-MS | 0.5 ng/mL | 1.5 ng/mL | |
| Human Serum | SPME-LC-UV | 9 ng/mL | 32 ng/mL |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction of this compound from biological samples.
Caption: Workflow for this compound SPE.
References
Application of ELISA for Screening Clenbuterol in Research Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol is a beta-agonist that has been illegally used as a growth promoter in livestock production to improve the meat-to-fat ratio.[1][2] Its residues in animal products can pose health risks to consumers.[1] While methods like HPLC or GC-MS are available for the determination of this compound residues, they often involve expensive and lengthy sample preparation procedures.[1] Enzyme-Linked Immunosorbent Assay (ELISA) offers a simple, rapid, sensitive, and cost-effective screening alternative for detecting this compound in various research samples.[1] This document provides detailed application notes and protocols for the use of ELISA in this compound screening.
The most common format for this compound screening is the competitive ELISA. In this assay, this compound present in the sample competes with a known amount of enzyme-labeled this compound (conjugate) for binding to a limited number of specific antibodies coated on a microplate. The resulting color intensity after the addition of a substrate is inversely proportional to the concentration of this compound in the sample.
Key Performance Characteristics of this compound ELISA Kits
The performance of this compound ELISA kits can vary between manufacturers. The following table summarizes key quantitative data from various commercially available kits, providing researchers with a comparative overview.
| Parameter | Kit/Study 1 | Kit/Study 2 | Kit/Study 3 | Kit/Study 4 |
| Sensitivity (IC50) | 0.25 ng/mL | 0.1 ppb | 0.4 ng/g | - |
| Limit of Detection (LOD) | - | - | 0.09 ng/g | 0.1 µg/kg |
| Recovery Rate | - | 70% - 120% | - | 72.0% - 84.2% (in meat) |
| Cross-Reactivity | This compound: 100%, Hydroxymethylthis compound: 80%, Hydroxythis compound: 60% | - | Low for salbutamol, terbutaline, and epinephrine | This compound: 100%, Bromobuterol: 100%, Mapenterol: 80%, Mabuterol: 70%, Cimbuterol: 60% |
| Sample Types | Urine, Blood, Oral Fluid | Urine, Meat | Swine products | Urine, Tissue, Feed, Liver |
Experimental Protocols
The following sections provide detailed methodologies for sample preparation and the ELISA procedure for this compound screening. These are generalized protocols based on common steps found in various commercial ELISA kits. Researchers should always refer to the specific instructions provided with their chosen kit.
1. Reagent Preparation
-
Wash Buffer: Typically provided as a concentrate (e.g., 10X or 20X). Dilute with deionized or distilled water to the working concentration (1X) as per the kit instructions.
-
Standard Solutions: this compound standards are usually provided ready-to-use in a range of concentrations. Allow them to reach room temperature before use.
-
Enzyme Conjugate: May be provided as a concentrate (e.g., 50X or 180X) and needs to be diluted with the appropriate buffer provided in the kit.
-
Antibody Solution: May be provided as a concentrate and require dilution.
-
Sample Extraction Buffer: Often provided as a concentrate and needs to be diluted with deionized or distilled water.
-
Stop Solution: Usually a ready-to-use acidic solution. Handle with care.
2. Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and depends on the matrix being analyzed.
-
Urine:
-
For clear urine samples, they can often be used directly after bringing them to room temperature.
-
If the urine is not clear, centrifuge at approximately 4000 rpm for 5-10 minutes.
-
Take the supernatant for analysis. Some protocols may require dilution of the supernatant with a provided buffer.
-
-
Tissue (Muscle, Liver):
-
Weigh a homogenized sample (e.g., 1-2 g).
-
Add a specific volume of extraction buffer (e.g., 6 mL of Reconstitution Buffer or Acetonitrile-HCl solution).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at room temperature.
-
For high-fat samples, an additional heating step (e.g., 85°C for 10 minutes) before centrifugation may be necessary.
-
The supernatant may be used directly, or a further liquid-liquid extraction step with a solvent like ethyl acetate followed by evaporation and reconstitution may be required.
-
Take a specified volume of the final supernatant for the ELISA.
-
-
Feed:
-
Weigh a homogenized feed sample (e.g., 1 g).
-
Add an extraction solvent (e.g., 10 mL of Methanol) and a drying agent (e.g., 5 g of Na2SO4).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Take a specific volume of the supernatant, evaporate it to dryness, and reconstitute the residue in a buffer provided with the kit.
-
A de-fatting step with n-hexane may be included.
-
Use the lower aqueous layer for the assay.
-
3. ELISA Procedure
The following is a generalized competitive ELISA protocol. The volumes and incubation times may vary between different kits.
-
Preparation: Bring all reagents and samples to room temperature (20-25°C) before use. It is recommended to run all standards and samples in duplicate.
-
Standard and Sample Addition: Add 50 µL of each standard and prepared sample into the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 50 µL of the diluted enzyme conjugate to each well.
-
Antibody Addition: Add 50 µL of the antibody solution to each well.
-
Incubation: Gently mix the plate and incubate for a specified time (e.g., 30-45 minutes) at room temperature, protected from light.
-
Washing: After incubation, discard the contents of the wells. Wash the plate 3-5 times with 1X Wash Buffer, ensuring to remove all residual liquid after the final wash by tapping the plate on absorbent paper.
-
Substrate Addition: Add 150 µL of the TMB substrate solution to each well.
-
Color Development: Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading the Results: Read the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 450 nm (a reference wavelength of 650 nm may also be used depending on the stop solution).
-
Calculation: The concentration of this compound in the samples is determined by comparing their OD values to the standard curve generated from the standards. The concentration is inversely proportional to the OD value. Remember to multiply the result by the dilution factor from the sample preparation step.
Visualizations
Competitive ELISA Workflow for this compound Screening
Caption: A flowchart illustrating the major steps of a competitive ELISA for this compound detection.
Principle of Competitive ELISA for this compound
Caption: A diagram showing the competitive binding principle in this compound ELISA.
References
Application Notes & Protocols: Laboratory Synthesis and Purification of Clenbuterol
For Research Use Only. Not for human or veterinary use.
Disclaimer: Clenbuterol is a potent pharmacological substance and a regulated compound in many jurisdictions. Its synthesis, handling, and use require strict adherence to all applicable laws, regulations, and institutional safety protocols. These protocols are intended solely for qualified researchers and scientists in legally sanctioned and appropriately equipped laboratory settings. The user assumes all responsibility for compliance with safety procedures and legal requirements. Appropriate personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and gloves, must be worn at all times. All procedures should be performed within a certified chemical fume hood.
Introduction
This compound, chemically known as 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol, is a potent β2-adrenergic agonist.[1][2] While clinically used as a bronchodilator for breathing disorders in some countries, its significant anabolic and lipolytic properties have made it a compound of interest in various fields of biomedical research.[3] These application notes provide detailed protocols for the laboratory-scale synthesis and subsequent purification of this compound hydrochloride, ensuring a high-purity final product suitable for research applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the dichlorination of 4-aminoacetophenone. The resulting intermediate is then brominated, followed by a reaction with tert-butylamine and a final reduction step to yield the this compound base. The base is then converted to its more stable hydrochloride salt.
Synthesis Pathway
The overall synthetic route is illustrated below. It involves the formation of key intermediates such as 4-amino-3,5-dichloroacetophenone and 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.
Caption: Reaction scheme for the synthesis of this compound HCl.
Experimental Protocol: Synthesis
This protocol is adapted from established laboratory synthesis methods.
Step 1: Amination
-
In a 250 mL round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in a mixture of 50 mL tetrahydrofuran (THF) and 50 mL ethanol.
-
Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere.
-
After 20 minutes of cooling, slowly add 3.8 mL (35.6 mmol) of tert-butylamine to the reaction mixture via syringe.
-
Maintain the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.
Step 2: Reduction
-
Return the reaction flask to the ice-water bath.
-
Slowly add 1.5 g (28 mmol) of potassium borohydride (KBH4) or sodium borohydride (NaBH4) to the mixture.
-
After stirring in the ice bath for 2 hours, remove the bath and add 50 mL of methanol.
-
Stir the reaction at room temperature for 16 hours.
Step 3: Work-up and Isolation
-
Remove the bulk of the solvent using a rotary evaporator.
-
Quench the reaction by adding 30 mL of water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude this compound base. The expected yield is approximately 35%.
Reagent and Yield Summary
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) |
| 4-Amino-3,5-dichlorobromoacetophenone | 280.94 | 5.0 g | 17.8 |
| tert-Butylamine | 73.14 | 3.8 mL | 35.6 |
| Potassium Borohydride (KBH4) | 53.94 | 1.5 g | 28.0 |
| Product | |||
| This compound (Crude Base) | 277.19 | ~1.7 g | ~6.1 |
| Theoretical Yield | 4.93 g | 17.8 | |
| Approximate Yield (%) | ~35% |
Purification of this compound Hydrochloride
The crude this compound base is purified by conversion to its hydrochloride salt followed by recrystallization. Recrystallization is a purification technique that dissolves the impure compound in a hot solvent, allowing the pure crystals to form upon slow cooling.
Purification Workflow
Caption: Workflow for the purification of this compound HCl.
Experimental Protocol: Purification
-
Dissolve the crude this compound base obtained from the synthesis in a minimal amount of hot ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) dropwise until the solution becomes acidic (test with pH paper).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate the precipitation of this compound hydrochloride.
-
Collect the precipitated crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
For further purification, perform a recrystallization. Dissolve the crystals in a minimum amount of hot ethyl acetate, then add petroleum ether dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to form high-purity crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.
HPLC Analysis
A Reverse-Phase HPLC (RP-HPLC) method can be employed to assess the purity of the synthesized this compound HCl.
| HPLC Parameter | Condition | Reference |
| Column | C18, 150 x 4.6 mm, 5 µm particle size | |
| Mobile Phase | Acetonitrile : Ion-pair buffer (32:68 v/v) (Buffer: 0.02 M octane sulfonic acid, 0.02 M acetic acid, pH 3.8) | |
| Flow Rate | 1.5 mL/min | |
| Detection | UV at 244 nm | |
| Injection Volume | 50 µL | |
| Expected Retention Time | ~7.95 min |
Spectroscopic Data
The structural confirmation is achieved by comparing the acquired NMR and MS data with known values for this compound.
| Analysis Technique | Expected Results |
| ¹H NMR | Spectral data should be consistent with the structure, showing characteristic peaks for aromatic protons, the benzylic proton, the methylene protons adjacent to the amino group, and the tert-butyl protons. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the this compound structure, including aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound (C12H18Cl2N2O, MW: 277.19 g/mol ). |
Safety Precautions
-
Chemical Hazards: The synthesis involves corrosive acids (HCl), flammable solvents (ethanol, THF, ethyl acetate), and toxic reagents. Handle all chemicals with extreme care inside a fume hood.
-
Product Hazard: this compound is a highly potent sympathomimetic amine. Avoid inhalation, ingestion, and skin contact. Accidental exposure can cause tachycardia, tremors, and other adverse cardiovascular effects.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Application Notes & Protocols: Methodology for Studying Clenbuterol's Effect on Muscle Atrophy Models
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a significant clinical challenge associated with aging, disuse, denervation, and various chronic diseases. Clenbuterol, a potent β2-adrenergic receptor agonist, has demonstrated anabolic effects, promoting muscle growth and attenuating atrophy in numerous preclinical models.[1][2][3] Its mechanism of action involves stimulating protein synthesis pathways while inhibiting protein degradation.[2][4] These application notes provide a detailed framework for researchers, scientists, and drug development professionals to design and execute robust studies on the effects of this compound in established muscle atrophy models.
Part 1: In Vivo Muscle Atrophy Models
The selection of an appropriate animal model is critical for studying muscle atrophy. The choice depends on the specific research question, as different models mimic different clinical conditions.
1.1. Disuse Atrophy: Hindlimb Unweighting (HU) / Suspension (HS) This is the most common model to simulate muscle wasting from inactivity or microgravity. It primarily affects postural muscles, especially the soleus (a slow-twitch muscle) and gastrocnemius (a mixed-fiber muscle).
1.2. Denervation Atrophy This model is induced by surgically severing the nerve supply to a specific muscle, such as the sciatic nerve to denervate the muscles of the lower leg. It results in rapid and severe muscle atrophy and is used to study the direct effects of nerve input loss on muscle health.
1.3. Uremic Sarcopenia Model This model mimics muscle wasting associated with chronic kidney disease. It can be induced by unilateral nephrectomy followed by intraperitoneal injections of uremic toxins like indoxyl sulfate (IS).
Part 2: Experimental Protocols
2.1. Protocol: Hindlimb Unweighting (HU) in Rodents
Objective: To induce disuse muscle atrophy in a controlled laboratory setting.
Materials:
-
Sprague-Dawley or Fischer 344 rats (age and strain as per study design)
-
Tail-casting material (e.g., adhesive tape, orthopedic casting tape)
-
Swivel and harness system allowing 360-degree movement
-
Standard animal caging with food and water ad libitum
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Animal Grouping: Randomly assign animals to experimental groups: Control (weight-bearing), HU, this compound-treated (weight-bearing), and HU + this compound.
-
Tail Suspension:
-
Anesthetize the rat lightly if necessary, though it can often be done without anesthesia.
-
Clean and dry the tail thoroughly.
-
Apply an adhesive tape strip longitudinally along the proximal two-thirds of the tail.
-
Create a loop with a second piece of tape or a plastic anchor at the distal end of the first strip.
-
Wrap the tail securely with casting tape, ensuring the tape does not constrict blood flow.
-
Attach the tail loop to a swivel system, suspending the rat so that its hindlimbs are elevated just enough to prevent contact with the cage floor. The forelimbs should remain in contact with the floor for mobility.
-
-
Monitoring: Monitor animals daily for signs of distress, tail lesions, and to ensure food and water are accessible.
-
Duration: The typical duration for HU-induced atrophy is 14 days.
2.2. Protocol: this compound Administration
Objective: To deliver this compound systemically to study its effects on muscle.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection (e.g., 25-gauge)
Procedure:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Dosage: Dosing varies between studies. A common dose to attenuate atrophy is in the range of 2-3 mg/kg body weight per day. Lower, more "physiological" doses (e.g., 10 µg/kg/day) have also been tested, though with more modest effects.
-
Administration: Administer the this compound solution via daily subcutaneous or intramuscular injections. For control groups, administer an equivalent volume of sterile saline.
-
Timing: Begin administration at the start of the atrophy-inducing period (e.g., day 1 of HU) and continue for the duration of the experiment.
2.3. Protocol: Muscle Tissue Analysis
Objective: To assess morphological, biochemical, and functional changes in muscle tissue.
Procedure:
-
Tissue Harvest: At the end of the experimental period, euthanize the animal via an approved method. Immediately dissect the muscles of interest (e.g., soleus, gastrocnemius, plantaris, tibialis anterior).
-
Muscle Mass: Blot the dissected muscle dry and record its wet weight. Normalize this to the animal's body weight.
-
Histological Analysis (Cross-Sectional Area):
-
Snap-freeze a portion of the muscle belly in isopentane pre-cooled in liquid nitrogen.
-
Store samples at -80°C until sectioning.
-
Cut 10 µm thick cryostat sections from the mid-belly of the muscle.
-
Mount sections on glass slides and perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber boundaries.
-
Capture images using a light microscope and use imaging software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers.
-
-
Biochemical Analysis (Western Blotting):
-
Homogenize a frozen muscle sample in lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phosphorylated Akt, p-p70S6K, MuRF1, MAFbx).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Functional Analysis (In Situ Force Measurement):
-
Anesthetize the animal and surgically expose the muscle of interest while maintaining its nerve and blood supply.
-
Attach the distal tendon to a force transducer.
-
Stimulate the motor nerve with electrodes to elicit muscle contractions.
-
Measure parameters such as twitch tension, maximal tetanic force (Pₒ), and half-relaxation time.
-
Part 3: Key Signaling Pathways & Experimental Workflow
This compound exerts its effects by modulating distinct anabolic and catabolic signaling pathways within the muscle cell.
3.1. Anabolic Signaling: The Akt/mTOR Pathway this compound binds to β2-adrenergic receptors, initiating a cascade that activates the Akt/mTOR pathway, a central regulator of protein synthesis and cell growth. This leads to the phosphorylation of downstream targets like p70S6K, ultimately enhancing translation initiation and muscle protein accretion.
Caption: this compound's anabolic signaling cascade.
3.2. Anti-Catabolic Signaling: The Ubiquitin-Proteasome System Muscle atrophy is driven by the ubiquitin-proteasome system (UPS), where proteins are tagged by ubiquitin and degraded. Key E3 ligases, MuRF1 and MAFbx (Atrogin-1), are upregulated during atrophy. This compound has been shown to suppress the expression of these transcripts, thereby inhibiting protein degradation.
Caption: this compound's inhibition of the catabolic pathway.
3.3. General Experimental Workflow A typical study follows a logical progression from model induction to multi-level analysis.
Caption: General experimental workflow diagram.
Part 4: Data Presentation
Quantitative data should be summarized to facilitate comparison across different experimental conditions.
Table 1: Effect of this compound on Muscle Mass in Hindlimb-Unweighted (HU) Rats
| Study / Group | Animal Model | Soleus Muscle Mass (% Change from Control) | Gastrocnemius Mass (% Change from Control) | Citation |
| Chen & Hsieh (2002) - HLU | Sprague-Dawley Rats | Not Reported | -25.0% | |
| Chen & Hsieh (2002) - HLU + CL | Sprague-Dawley Rats | Not Reported | -12.5% (attenuated loss) | |
| Herrera et al. (2001) - HU-2 | Fischer 344 Rats | Significant Atrophy | Less Atrophy than Soleus | |
| Herrera et al. (2001) - HU-2Cl | Fischer 344 Rats | Attenuated loss by ~4-20% | Attenuated loss by ~4-20% |
Table 2: Effect of this compound on Muscle Fiber Cross-Sectional Area (CSA)
| Study / Group | Animal Model / Condition | Type I Fiber CSA (% Change) | Type II Fiber CSA (% Change) | Citation |
| Herrera et al. (2001) - HU-2 | Fischer 344 Rats / Atrophy | -20% to -40% | -37% to -50% | |
| Herrera et al. (2001) - HU-2Cl | Fischer 344 Rats / Atrophy | Attenuated decline by 12-50% | Attenuated decline by 12-50% | |
| Cai et al. (2011) - Placebo | Human / Denervation | Significant Decrease | Significant Decrease | |
| Cai et al. (2011) - this compound | Human / Denervation | Mitigated Decrease | Mitigated Decrease |
Table 3: Effect of this compound on In Situ Muscle Force Generation
| Study / Group | Animal Model | Maximal Tetanic Force (Pₒ) (% Change from Control) | Citation |
| Chen & Hsieh (2002) - HLU | Sprague-Dawley Rats | -20.6% | |
| Chen & Hsieh (2002) - HLU + CL | Sprague-Dawley Rats | -9.2% (attenuated loss) | |
| Dodd et al. (2000) - HS | Senescent Rats | -76.0% (Soleus) | |
| Dodd et al. (2000) - HS + CL | Senescent Rats | Attenuated loss by 17% (Soleus) |
References
- 1. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin inhibits the growth and muscle-sparing effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, and placebo-controlled trial of this compound in denervated muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces muscle-specific attenuation of atrophy through effects on the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Clenbuterol in Plasma: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantification of Clenbuterol in plasma, tailored for researchers, scientists, and professionals in drug development. This compound, a potent β2-adrenergic agonist, is of significant interest in both therapeutic and forensic contexts due to its bronchodilator and repartitioning effects. Accurate and sensitive quantification in biological matrices like plasma is crucial for pharmacokinetic studies, doping control, and toxicological assessments.
This guide outlines the most common and robust analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Each section details the principles, experimental protocols, and performance characteristics of the method, supported by comparative data in tabular format and visual workflows.
This compound's Mechanism of Action: A Look at the Signaling Pathway
This compound exerts its effects by binding to and activating β2-adrenergic receptors.[1][2] This interaction initiates a signaling cascade that is central to its therapeutic and physiological effects. The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor, leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with this compound, such as smooth muscle relaxation and increased lipolysis.[2][3]
Figure 1. This compound Signaling Pathway.
Analytical Techniques for this compound Quantification
The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the gold standard for the quantification of this compound in plasma due to its high sensitivity, specificity, and ability to provide structural confirmation. This technique is suitable for pharmacokinetic studies requiring low detection limits and for forensic confirmation of this compound use. The method involves chromatographic separation of this compound from plasma matrix components followed by mass spectrometric detection using multiple reaction monitoring (MRM) for high selectivity.
Experimental Workflow:
References
- 1. β2-Adrenergic Receptor Agonist this compound Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
Clenbuterol administration via oral gavage in mice research protocols
Application Notes: Clenbuterol Administration in Murine Research
This compound is a potent, long-acting β2-adrenergic agonist recognized for its significant effects on body composition. In research settings, it is frequently used to model muscle hypertrophy and fat reduction. Its primary mechanism involves stimulating β2-adrenergic receptors, which initiates a cascade of intracellular signaling, leading to increased protein synthesis and decreased protein degradation in muscle tissue. This makes it a valuable tool for studying muscle wasting disorders, obesity, and the fundamental biology of muscle growth and metabolism.
When administered to mice, this compound has been shown to increase the mass of both fast and slow-twitch skeletal muscles, as well as the heart.[1][2] The anabolic effects are often mediated through the Akt/mTOR pathway, a central regulator of cell growth and protein synthesis.[3] Oral gavage is a precise method for delivering a specific dose of this compound, ensuring accurate and reproducible results compared to administration in drinking water or feed, where consumption can vary between animals.[4] However, researchers must be skilled in the gavage technique to minimize stress and prevent injury to the animal, such as esophageal perforation or accidental administration into the trachea.[4]
Quantitative Data Summary
The following tables summarize dosages and effects of this compound as reported in various murine studies.
Table 1: this compound Dosage and Administration Regimens (Oral)
| Mouse Strain | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| C57BL/10ScSn | 1.5-2 mg/kg/day | Drinking Water | 52 weeks (3 days on/3 days off) | Increased heart (28%), EDL (16%), and soleus (22%) muscle mass. | |
| C57BL/6 & BALB/c | 2.5 mg/kg/day | Per os (Oral) | 28 days | This compound residues were detectable in the liver 30 days post-treatment. | |
| Adult Mice | 2 mg/kg/day | Oral | 30 days | Induced a 6.5-fold increase in the slow β-MHC isoform in the heart. | |
| C57BL/6 | 0.05-0.20 mg/kg/day | Drinking Water | 2 weeks on/2 weeks off | Reduced whole body fat, visceral fat, and body weight in mice on a high-fat diet. | |
| MSTN-prodomain Transgenic | 20 ppm | Drinking Water | 1 and 2 weeks | Increased body and muscle mass; increased phosphorylation of 4E-BP1 and p70S6k. |
Table 2: Reported Effects of this compound on Muscle Mass in Mice
| Muscle Type | Strain | Dosage | Duration | % Increase in Mass | Reference |
| Heart | C57BL/10ScSn | 1.5-2 mg/kg/day | 52 weeks | 28% | |
| Extensor Digitorum Longus (EDL) | C57BL/10ScSn | 1.5-2 mg/kg/day | 52 weeks | 16% | |
| Soleus | C57BL/10ScSn | 1.5-2 mg/kg/day | 52 weeks | 22% | |
| Tibialis Anterior | C57BL/10ScSn | 1.5-2 mg/kg/day | 52 weeks | 17% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice. The vehicle composition may need to be optimized based on the specific this compound salt and required concentration.
Materials:
-
This compound Hydrochloride (HCl) powder
-
Vehicle solution components (e.g., Sterile Saline, DMSO, PEG300, Tween-80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Sterile syringes and filters (if sterile solution is required)
Procedure:
-
Calculate the Required Concentration: Determine the target dose in mg/kg and the desired dosing volume (typically 5-10 ml/kg for mice). Calculate the final concentration needed for the solution (mg/ml).
-
Select a Vehicle: A common vehicle for oral gavage can be a mixture of DMSO, PEG300, Tween-80, and saline. For example, a solution might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For compounds that are difficult to dissolve, the proportions may be adjusted. Always test the solubility of this compound in the chosen vehicle first.
-
Weigh this compound: Accurately weigh the required amount of this compound HCl powder using an analytical balance.
-
Dissolution: a. If using a co-solvent system like the one described above, first dissolve the this compound powder in DMSO in a sterile microcentrifuge tube. b. Vortex thoroughly until the powder is completely dissolved. c. Add the other vehicle components (PEG300, Tween-80, Saline) sequentially, vortexing well after each addition to ensure a homogenous solution.
-
Storage: Store the prepared solution as per stability data. While some solutions can be stored in a refrigerator, daily preparation may be necessary to ensure potency. The solution should be brought to room temperature before administration.
Protocol 2: Detailed Methodology for Oral Gavage in Mice
This protocol provides a step-by-step guide for administering this compound solution via oral gavage, adapted from standard operating procedures.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice, typically 1.5 inches long with a rounded tip).
-
1 ml syringe
-
Prepared this compound solution
-
Weigh scale
Procedure:
-
Animal Preparation and Dose Calculation: a. Weigh the mouse to calculate the precise volume of the solution to be administered. The maximum recommended volume is 10 ml/kg. b. Draw the calculated volume into the 1 ml syringe and attach the gavage needle. Expel any air bubbles.
-
Measure Insertion Depth: a. Before restraining the animal, measure the correct insertion depth by holding the gavage needle alongside the mouse. The tip should be at the last rib or xiphoid process, and you should mark the point on the needle that aligns with the mouse's incisors. This ensures the needle reaches the stomach without causing perforation.
-
Animal Restraint: a. Firmly restrain the mouse by "scruffing" the loose skin over the neck and shoulders with your non-dominant hand. b. The head and neck must be immobilized, and the body held in an upright, vertical position. This extension of the head creates a straighter path to the esophagus.
-
Gavage Needle Insertion: a. Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the throat. b. The mouse should exhibit a swallowing reflex as the needle enters the pharynx. Allow the needle to slide gently down the esophagus to the pre-measured depth. c. CRITICAL: There should be no resistance. If you feel any resistance or if the animal struggles to breathe, the needle may be in the trachea. Immediately withdraw and reposition. Never force the needle.
-
Substance Administration: a. Once the needle is correctly positioned, administer a small test dose (~0.05 ml) and observe the mouse for any change in breathing. b. If breathing is normal, slowly and smoothly depress the syringe plunger over 2-3 seconds to deliver the solution.
-
Post-Administration: a. After administration, slowly withdraw the needle in a smooth motion. b. Return the mouse to its cage and monitor it for at least 10 minutes for any signs of distress, such as labored breathing.
Visualizations: Signaling Pathways and Workflows
Caption: this compound signaling cascade leading to muscle hypertrophy.
References
- 1. scispace.com [scispace.com]
- 2. Year-long this compound treatment of mice increases mass, but not specific force or normalized power, of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscle-hypertrophic effect of this compound is additive to the hypertrophic effect of myostatin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
In Vivo Study Design for Assessing Clenbuterol's Anabolic Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the anabolic properties of Clenbuterol, a potent β2-adrenergic agonist. The protocols outlined below are intended to serve as a guide and can be adapted based on specific research questions and available resources.
Introduction
This compound is a synthetic β2-adrenergic agonist with known bronchodilatory effects.[1] Beyond its therapeutic use, it has garnered significant attention for its potent anabolic and lipolytic properties, leading to its illicit use as a performance-enhancing drug in sports and for increasing lean muscle mass in livestock.[2][3] In a research context, this compound serves as a valuable pharmacological tool to investigate the molecular mechanisms underlying skeletal muscle hypertrophy.[4][5]
The primary mechanism of this compound's anabolic action involves the stimulation of β2-adrenergic receptors in skeletal muscle. This activation triggers a cascade of intracellular signaling events, prominently involving the Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth. Studies have demonstrated that this compound administration in animal models leads to a significant increase in muscle mass, protein content, and the cross-sectional area (CSA) of muscle fibers, particularly fast-twitch fibers.
This document provides detailed protocols for an in vivo study in a rodent model to systematically assess the anabolic effects of this compound. The experimental design encompasses animal selection, dosing regimens, and a multi-tiered analytical approach including macroscopic, microscopic, and molecular endpoints.
Experimental Design and Workflow
A typical in vivo study to assess this compound's anabolic properties involves several key stages, from animal acclimatization to data analysis. The following workflow provides a general overview of the experimental process.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) are commonly used. Mice can also be utilized.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is essential before the start of the experiment.
Dosing and Administration
-
Dose: this compound doses in rodents can range from 10 µg/kg to 2 mg/kg per day. A common starting dose is 1-2 mg/kg/day. It is crucial to perform a dose-response study to determine the optimal anabolic dose with minimal side effects for the specific animal model and research question.
-
Administration Route:
-
Oral Gavage: Dissolve this compound hydrochloride in saline and administer daily via oral gavage.
-
Drinking Water: this compound can be added to the drinking water, which is a less stressful method of administration. However, water intake should be monitored to ensure accurate dosing.
-
Subcutaneous Osmotic Pumps: For continuous and consistent delivery, subcutaneous implantation of osmotic pumps is an effective method.
-
-
Control Group: The control group should receive the vehicle (e.g., saline) through the same administration route and on the same schedule as the this compound-treated group.
-
Duration: A treatment duration of 2 to 4 weeks is typically sufficient to observe significant anabolic effects.
Endpoint Measurements
-
Body Weight: Record the body weight of each animal daily or every other day throughout the study.
-
Muscle Dissection and Weighing: At the end of the treatment period, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect specific muscles of interest. Commonly studied muscles include the gastrocnemius, plantaris, soleus, and tibialis anterior, as they represent different fiber type compositions.
-
Blot the dissected muscles dry and record their wet weight immediately.
-
Normalize muscle weight to the final body weight to account for differences in animal size.
-
Tissue Preparation: Immediately after weighing, a portion of the muscle should be mounted on a cork disc with optimal cutting temperature (OCT) compound and rapidly frozen in isopentane pre-cooled with liquid nitrogen. Store samples at -80°C.
-
Cryosectioning: Cut 8-10 µm thick cross-sections using a cryostat at -20°C.
-
Hematoxylin and Eosin (H&E) Staining:
-
Air-dry the sections for 30 minutes.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse in running tap water.
-
Stain with Eosin for 1-2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a light microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of at least 100-200 individual muscle fibers per muscle sample.
-
-
Protein Extraction: Homogenize a portion of the frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the total protein lysate.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
RNA Extraction and Quantitative PCR (qPCR):
-
Extract total RNA from a portion of the frozen muscle tissue using a TRIzol-based method or a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for genes of interest, such as muscle-specific ubiquitin ligases (e.g., MuRF1, MAFbx/Atrogin-1) to assess protein degradation pathways.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Body Weight and Muscle Mass
| Parameter | Control Group (Vehicle) | This compound Group | p-value |
| Initial Body Weight (g) | Mean ± SEM | Mean ± SEM | >0.05 |
| Final Body Weight (g) | Mean ± SEM | Mean ± SEM | <0.05 |
| Body Weight Gain (g) | Mean ± SEM | Mean ± SEM | <0.05 |
| Gastrocnemius Weight (mg) | Mean ± SEM | Mean ± SEM | <0.01 |
| Gastrocnemius/Body Weight (mg/g) | Mean ± SEM | Mean ± SEM | <0.01 |
| Plantaris Weight (mg) | Mean ± SEM | Mean ± SEM | <0.01 |
| Plantaris/Body Weight (mg/g) | Mean ± SEM | Mean ± SEM | <0.01 |
| Soleus Weight (mg) | Mean ± SEM | Mean ± SEM | >0.05 |
| Soleus/Body Weight (mg/g) | Mean ± SEM | Mean ± SEM | >0.05 |
Table 2: Histomorphometric Analysis of Muscle Fiber Cross-Sectional Area (CSA)
| Muscle | Fiber Type | Control Group (µm²) | This compound Group (µm²) | % Increase | p-value |
| Gastrocnemius | Type IIb | Mean ± SEM | Mean ± SEM | Calculated | <0.01 |
| Type IIa | Mean ± SEM | Mean ± SEM | Calculated | <0.05 | |
| Soleus | Type I | Mean ± SEM | Mean ± SEM | Calculated | >0.05 |
Table 3: Molecular Analysis of Anabolic Signaling and Atrophy Markers
| Molecular Target | Control Group (Relative Units) | This compound Group (Relative Units) | Fold Change | p-value |
| Anabolic Signaling | ||||
| p-Akt/Total Akt Ratio | Mean ± SEM | Mean ± SEM | Calculated | <0.05 |
| p-mTOR/Total mTOR Ratio | Mean ± SEM | Mean ± SEM | Calculated | <0.05 |
| Atrophy Markers (Gene Expression) | ||||
| MuRF1 mRNA | Mean ± SEM | Mean ± SEM | Calculated | <0.05 |
| MAFbx/Atrogin-1 mRNA | Mean ± SEM | Mean ± SEM | Calculated | <0.05 |
Signaling Pathway Visualization
The anabolic effects of this compound are primarily mediated through the activation of β2-adrenergic receptors and the subsequent stimulation of downstream signaling pathways that promote protein synthesis and inhibit protein degradation.
Conclusion
The protocols and guidelines presented in this document offer a robust framework for investigating the anabolic properties of this compound in an in vivo setting. By employing a combination of macroscopic, microscopic, and molecular techniques, researchers can gain a comprehensive understanding of how this compound promotes muscle growth. The provided tables and diagrams serve as templates for effective data presentation and visualization of the underlying biological mechanisms. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different studies in the field of muscle biology and pharmacology.
References
- 1. This compound Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mixlab.com [mixlab.com]
- 3. This compound: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Clenbuterol as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of deuterated clenbuterol (typically this compound-d9) as an internal standard (IS) in mass spectrometry (MS) for the quantitative analysis of this compound in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high accuracy and precision.
Introduction to Deuterated this compound as an Internal Standard
This compound is a beta-2-adrenergic agonist illicitly used as a growth promoter in livestock and as a performance-enhancing drug in sports.[1][2][3] Its detection and quantification at low concentrations require highly sensitive and specific analytical methods.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose.[4]
The principle of using a deuterated internal standard, such as this compound-d9, lies in its chemical and physical similarity to the analyte (this compound). Being isotopically labeled, it co-elutes with the native compound during chromatography and exhibits similar ionization behavior in the mass spectrometer's ion source. However, it is distinguishable by its higher mass-to-charge ratio (m/z). By adding a known amount of the deuterated standard to each sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, mitigating potential matrix effects and procedural errors.
Logical Relationship: Role of Deuterated Internal Standard
References
- 1. Quantification and Stereochemical Composition of R-(-) and S-(+)-Clenbuterol Enantiomers in Bovine Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for the detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Investigating Clenbuterol's Cellular Mechanisms Using In Vitro Models
Introduction
Clenbuterol is a potent, long-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator.[1] Beyond its therapeutic applications, it is known for its anabolic and lipolytic effects, which have led to its illicit use as a performance-enhancing drug in sports and as a growth-promoting agent in livestock.[1][2] Understanding the precise cellular and molecular mechanisms through which this compound exerts these effects is crucial for drug development, toxicology, and anti-doping efforts. In vitro cell culture models, particularly using myoblasts and other relevant cell lines, provide a powerful, reproducible, and controlled environment to dissect these mechanisms.[3]
These application notes provide an overview and detailed protocols for utilizing cell culture techniques to study this compound's impact on key signaling pathways, gene expression, and cellular phenotypes like proliferation and hypertrophy.
Key Cellular Mechanisms and Signaling Pathways
This compound primarily functions by binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[4] This activation triggers a cascade of intracellular signaling events. The most well-characterized pathways include:
-
Canonical Gs-cAMP-PKA Pathway: Upon agonist binding, the β2-AR activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus to regulate the transcription of target genes.
-
PI3K-Akt-mTOR Pathway: Evidence suggests that β2-AR stimulation by this compound can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway is strongly associated with skeletal muscle hypertrophy. Downstream effectors include the mammalian Target of Rapamycin (mTOR), which in turn phosphorylates targets like p70S6K and 4E-BP1 to promote protein translation.
-
β-arrestin Mediated Signaling: Beyond G-protein coupling, activated β2-ARs can recruit β-arrestin proteins. This can lead to receptor desensitization and internalization, but also initiate distinct, G-protein-independent signaling cascades. Studies have shown that this compound can induce cell cycle arrest in myoblasts through a β-arrestin 2-dependent pathway that enhances the stability of the cell cycle inhibitor p27.
Visualizing this compound's Signaling Pathways
Caption: Major signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol describes the standard procedure for culturing C2C12 myoblasts, a commonly used cell line for studying myogenesis and muscle hypertrophy.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Procedure:
-
Cell Maintenance: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density.
-
Differentiation (for hypertrophy studies): To induce differentiation into myotubes, plate myoblasts to ~90% confluency, then switch the medium from GM to DM. Allow cells to differentiate for 4-6 days, replacing the DM every 48 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the stock solution in the appropriate culture medium (GM for myoblasts, DM for myotubes) to the desired final concentration.
-
Commonly used concentrations range from 30 ng/mL for gene expression studies to 10-100 µM for cell cycle analysis.
-
Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 1 hour for acute gene expression, 24-48 hours for hypertrophy or viability assays).
-
Protocol 2: Western Blotting for Protein Phosphorylation
This protocol is for analyzing the activation of signaling pathways by detecting the phosphorylation status of key proteins like CREB and Akt.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-Akt, anti-Akt).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After this compound treatment, place the culture plate on ice, wash cells with ice-cold PBS, and add supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 10 min at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software.
Caption: Standard workflow for Western Blot analysis.
Protocol 3: Analysis of Myotube Hypertrophy
This protocol provides a method to quantify changes in myotube size following this compound treatment.
Materials:
-
Differentiated C2C12 myotubes in culture plates.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody against a sarcomeric protein (e.g., anti-Myosin Heavy Chain).
-
Fluorescently-labeled secondary antibody.
-
DAPI stain for nuclei.
-
Microscope with imaging software.
Procedure:
-
Treatment: Treat differentiated myotubes with this compound or vehicle control for 24-72 hours.
-
Fixation and Staining:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash 3x with PBS.
-
Permeabilize cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with fluorescent secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition. Measurements should be taken at three points along the length of each myotube and averaged.
-
Calculate the average myotube diameter for each treatment group and perform statistical analysis.
-
Data Presentation
Quantitative data from experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Gene Expression in C2C12 Myotubes Data synthesized from studies investigating acute gene response.
| Gene Target | This compound Conc. | Treatment Time | Fold Change vs. Control | Cell Type |
| Nr4a3 | 30 ng/mL | 1 hour | Significant increase | C2C12 myotubes |
| Irs2 | 30 ng/mL | 1 hour | Significant increase | C2C12 myotubes |
| Ppargc1a | 30 ng/mL | 1 hour | Significant increase | C2C12 myotubes |
| Il6 | 30 ng/mL | 1 hour | Significant increase | C2C12 myotubes |
Table 2: Effect of this compound on Cell Cycle and Viability in C2C12 Myoblasts Data synthesized from studies on myoblast proliferation.
| Parameter | This compound Conc. | Treatment Time | Observation |
| Cell Viability | 10 - 200 µM | 24-48 hours | Dose-dependent decrease |
| Cell Cycle Phase | 10 - 100 µM | 12 hours | Increased proportion of cells in G0/G1 |
| p27 Protein Level | 10 - 100 µM | 12 hours | Upregulated |
| Cyclin D3 & E1 | 10 - 100 µM | 12 hours | Downregulated |
Table 3: Effect of this compound on Protein Synthesis and Hypertrophy Data synthesized from various in vitro studies.
| Parameter | This compound Conc. | Cell Type | Observation |
| Protein Synthesis Rate | 100 nM (10⁻⁷ M) | Neonatal rat muscle cultures | +19% to +42% increase at 24-48h |
| p-p70S6k (Thr412) | Not specified | Rat plantaris muscle | ~500% increase after 1 day |
| Cell Size / Protein Acc. | Not specified | Cardiomyocyte cultures | Increased cell size and protein content |
References
High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Clenbuterol
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clenbuterol is a synthetic β2-adrenergic agonist with therapeutic applications as a bronchodilator for treating respiratory disorders such as asthma.[1][2] However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock.[1][3] Its abuse can lead to adverse cardiovascular and neurological effects in humans.[3] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices, including pharmaceutical formulations, biological fluids, and food products. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the separation of this compound using HPLC.
Principle of HPLC Separation
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound analysis, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, is retained by the stationary phase, and its elution is controlled by the composition of the mobile phase. Detection is often achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance. Chiral HPLC methods have also been developed to separate this compound's enantiomers, which is important as they may exhibit different pharmacological and toxicological profiles.
Experimental Protocols
This section details the methodologies for this compound analysis in different matrices.
Method 1: Analysis of this compound in Pharmaceutical Formulations (Tablets)
This protocol is adapted for the quantification of this compound in tablet dosage forms.
3.1.1. Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of the mobile phase or methanol/water) to the flask, filling it to about 70% of its volume.
-
Sonicate the flask for 15-20 minutes to facilitate the complete dissolution of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.
3.1.2. HPLC Conditions
-
Column: Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water: Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 245 nm
-
Column Temperature: Ambient
-
Run Time: 8 minutes
Method 2: Analysis of this compound in Biological Matrices (Pork, Beef, Hog Liver)
This protocol outlines the analysis of this compound residues in animal tissues.
3.2.1. Sample Preparation
-
Homogenize 5 g of the tissue sample (pork, beef, or hog liver) in a blender.
-
Transfer the homogenized sample to a 50 mL centrifuge tube and add 20 mL of 0.4 N perchloric acid. Homogenize for an additional 3 minutes.
-
Centrifuge the mixture at 3500 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction of the pellet with another 20 mL of 0.4 N perchloric acid.
-
Combine the supernatants and adjust the pH to 12 with 10 N sodium hydroxide.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Back-extract the this compound from the organic phase into 0.2 M sulfuric acid.
-
Filter the final aqueous extract through a 0.45 µm nylon membrane prior to HPLC analysis.
3.2.2. HPLC Conditions
-
Column: Waters Cosmosil 5C18-MS (150 x 2.0 mm, 5 µm)
-
Mobile Phase: 0.05 M Sodium dihydrogen phosphate (pH 3.0): Acetonitrile (80:20, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 3.0 µL
-
Detector: UV at 212 nm
-
Column Temperature: Ambient
Method 3: Chiral Separation of this compound Enantiomers in Plasma
This protocol is designed for the separation of R-(-)- and S-(+)-Clenbuterol in plasma samples.
3.3.1. Sample Preparation
-
To 0.5 mL of human plasma in an Eppendorf tube, add known amounts of R-(-)- and S-(+)-Clenbuterol standards.
-
Add an internal standard solution.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and remove interfering endogenous components.
-
Wash the cartridge to remove impurities.
-
Elute the this compound enantiomers and the internal standard from the cartridge with a suitable elution solvent.
-
Inject an aliquot of the eluate into the HPLC system.
3.3.2. HPLC Conditions
-
Column: Cellulose-based polysaccharide chiral stationary phase (CSP) OJ-RH
-
Mobile Phase: Acetonitrile: 0.3 M Sodium perchlorate (16:84, v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 247 nm
-
Column Temperature: Ambient
Data Presentation
The following tables summarize the quantitative data from the described HPLC methods for this compound analysis.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Animal Tissues) | Method 3 (Chiral Separation in Plasma) |
| Column | Agilent Zorbax Bonus-RP C18 (250x4.6mm, 5µm) | Waters Cosmosil 5C18-MS (150x2.0mm, 5µm) | OJ-RH Chiral Column |
| Mobile Phase | 0.1% TFA in Water: Acetonitrile (60:40) | 0.05M NaH2PO4 (pH 3.0): Acetonitrile (80:20) | Acetonitrile: 0.3M Sodium Perchlorate (16:84) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 0.9 mL/min |
| Detection (UV) | 245 nm | 212 nm | 247 nm |
| Injection Volume | 10 µL | 3.0 µL | 20 µL |
| Run Time | 8 min | < 10 min | ~30 min |
Table 2: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Animal Tissues) | Method 3 (Chiral Separation in Plasma) |
| Retention Time (min) | 3.87 | 5.6 | R-(-): 18.64, S-(+): 24.94 |
| Linearity Range | 25-75 µg/mL | 0.0002-0.001 µg/mL | 0.5-50 µg/mL (for each enantiomer) |
| Limit of Detection (LOD) | Not Reported | 0.0001 ppm | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Recovery (%) | Not Reported | 80.9 - 90.6 | 93 - 102 |
Experimental Workflow
The logical flow of a typical HPLC analysis for this compound, from sample reception to final reporting, is illustrated in the diagram below.
References
Troubleshooting & Optimization
Optimizing Clenbuterol dosage to minimize cardiovascular side effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing clenbuterol in rat models, with a focus on optimizing dosage to minimize cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity in rats?
A1: this compound, a β2-adrenergic receptor agonist, primarily induces cardiotoxicity through myocyte-specific necrosis.[1][2] This damage is not uniform and tends to be more concentrated in the left subendocardium.[1][2] The underlying mechanisms are complex and involve multiple signaling pathways. One key pathway involves the β2-adrenergic receptor stimulation that can lead to pathological tachycardia and direct myotoxic effects.[3] Additionally, some studies suggest that at high concentrations, this compound may signal through a Gi protein-coupled pathway, leading to a negative inotropic response, which is a decrease in the force of muscular contraction.
Q2: What are the typical cardiovascular side effects observed in rats treated with this compound?
A2: Common cardiovascular side effects in rats include cardiac hypertrophy (an increase in heart mass), myocyte necrosis (heart muscle cell death), and collagen infiltration (fibrosis). These changes can lead to altered cardiac function, including an increased risk of arrhythmias and reduced exercise capacity. Tachycardia, or an abnormally rapid heart rate, is another frequently observed side effect.
Q3: Is there a known dose-response relationship for this compound-induced cardiotoxicity in rats?
A3: Yes, a clear dose-response relationship has been established. Higher doses of this compound are associated with a greater degree of myocyte necrosis and cardiac hypertrophy. For instance, a single subcutaneous injection of 5 mg/kg has been shown to induce significant myocyte necrosis in the heart and soleus muscle of rats. Chronic administration of doses around 2 mg/kg/day has been linked to cardiac hypertrophy and reduced exercise performance. Lower doses may have anabolic effects with less pronounced cardiotoxicity, but a definitive "safe" anabolic dose without any cardiovascular risk has not been established.
Q4: How can I monitor for cardiovascular side effects during my this compound experiment?
A4: A multi-faceted approach is recommended for monitoring. This can include:
-
Electrocardiography (ECG): To detect arrhythmias and changes in heart rate.
-
Echocardiography: To assess cardiac dimensions, function, and hypertrophy.
-
Histopathology: Post-mortem analysis of heart tissue to quantify myocyte necrosis and fibrosis. This can be achieved through techniques like immunohistochemistry to detect myosin antibodies in necrotic cells.
-
Biomarkers: Measurement of cardiac troponins in blood samples as an indicator of myocardial injury.
Troubleshooting Guide
Issue 1: High incidence of mortality or severe adverse events in the this compound-treated group.
| Potential Cause | Troubleshooting Steps |
| Dosage is too high. | - Review the literature for dose-response studies and start with the lowest effective dose reported for the desired anabolic effect. - Consider a dose de-escalation study to find the optimal therapeutic window in your specific rat strain and experimental conditions. |
| Route of administration. | - Subcutaneous injections can lead to rapid peak concentrations. Consider continuous infusion via osmotic minipumps for more stable plasma levels, which may mitigate acute toxicity. |
| Animal strain susceptibility. | - Different rat strains may have varying sensitivities to β2-adrenergic agonists. If possible, pilot a study with a small number of animals from different strains. |
| Underlying health conditions. | - Ensure that all animals are healthy and free from underlying cardiovascular conditions before starting the experiment. |
Issue 2: Significant cardiac hypertrophy is observed, which may confound experimental results.
| Potential Cause | Troubleshooting Steps |
| Chronic high-dose administration. | - Reduce the daily dose of this compound. Chronic administration of 2 mg/kg/day has been shown to induce hypertrophy. - Consider a cyclical dosing regimen (e.g., two weeks on, two weeks off) to potentially reduce the cumulative hypertrophic stimulus. |
| Activation of specific signaling pathways. | - Investigate the co-administration of a β1-adrenergic receptor antagonist (blocker). This has been suggested to mitigate some of the cardiac effects while potentially preserving the anabolic effects mediated by β2-receptors. |
Issue 3: Evidence of myocardial necrosis and fibrosis upon histological examination.
| Potential Cause | Troubleshooting Steps |
| Direct myotoxic effects of this compound. | - Lower the dose of this compound. Necrosis is dose-dependent. - Pre-treatment with a β2-blocker or norepinephrine depletion has been shown to significantly reduce this compound-induced necrosis. |
| Ischemia-related damage. | - Ensure adequate hydration and monitor for signs of distress, as severe tachycardia can impact myocardial perfusion. |
Experimental Protocols
Protocol 1: Induction of Myocyte Necrosis for Cardiotoxicity Assessment
-
Objective: To induce and quantify this compound-induced cardiomyocyte necrosis.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Administer a single subcutaneous injection of this compound at a dose of 5 mg/kg body weight.
-
One hour prior to the this compound challenge, administer a myosin antibody to label necrotic cells.
-
Euthanize the rats 12 hours after the this compound injection, which is the optimized time point for peak necrosis.
-
Excise the heart and section it for immunohistochemical analysis.
-
Quantify the percentage of necrotic cardiomyocytes using image analysis software. The peak damage is typically observed 2.4 mm from the apex of the heart.
-
Protocol 2: Chronic this compound Administration for Hypertrophy Studies
-
Objective: To induce cardiac hypertrophy for functional and molecular analysis.
-
Animal Model: Adult male rats.
-
Procedure:
-
Implant osmotic minipumps subcutaneously for continuous delivery of this compound.
-
The minipumps should be loaded to deliver a dose of 2 mg/kg/day for a period of 4 weeks.
-
Monitor the animals regularly for signs of distress.
-
At the end of the treatment period, perform echocardiography to assess cardiac function and dimensions.
-
Following euthanasia, excise the heart, weigh it to determine the heart weight to body weight ratio, and process tissues for histological and molecular analysis (e.g., gene expression studies).
-
Data Presentation
Table 1: Dose-Dependent Myocyte Necrosis
| This compound Dose (mg/kg, s.c.) | Heart Myocyte Necrosis (% area) | Soleus Muscle Myocyte Necrosis (% number) |
| 0 (Control) | 0 | 0 |
| 5 | 1.0 ± 0.2 | 4.4 ± 0.8 |
| Data from a study on adult male Wistar rats, 12 hours post-injection. |
Table 2: Effect of β-Adrenergic Blockade on this compound-Induced Necrosis (5 mg/kg)
| Treatment Group | Heart Myocyte Necrosis (% area) | Protection Level (%) | Soleus Muscle Myocyte Necrosis (% number) | Protection Level (%) |
| Positive Control (this compound only) | 0.99 ± 0.2 | - | 4.39 ± 0.76 | - |
| β2-AR Blockade (ICI 118,551) | 0.08 ± 0.03 | 91 | 0.44 ± 0.24 | 89 |
| β1-AR Blockade (Bisoprolol) | 0.03 ± 0.02 | 96 | 3.2 ± 0.77 | 27 |
| Norepinephrine Depletion (Reserpine) | 0 ± 0.0 | 100 | 3.9 ± 0.48 | 11 |
| Data represents the protective effect of different blockers against this compound-induced myocyte necrosis. |
Signaling Pathways & Experimental Workflows
References
Troubleshooting matrix effects in Clenbuterol analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Clenbuterol by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components in the sample matrix.[1] In the context of this compound analysis, components of biological matrices like urine, blood, or liver can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, potentially causing erroneous results in research and clinical studies.[2][3]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects in LC-MS/MS analysis are primarily caused by endogenous and exogenous substances present in the sample. Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, and other small molecules naturally present in biological samples.[2]
-
Exogenous substances: Anticoagulants, dosing vehicles, and plasticizers from lab consumables.[4]
-
Co-eluting metabolites: Metabolites of this compound or other co-administered drugs that have similar chemical properties and retention times.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A deviation in the baseline signal of this compound indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method compares the signal response of this compound in a clean solvent to its response in a spiked, extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to minimize or compensate for matrix effects include:
-
Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting interferences.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples to be analyzed can help to compensate for the matrix effect.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.
Problem: Poor sensitivity or inconsistent results for this compound.
Step 1: Identify the Presence and Nature of Matrix Effects
-
Action: Perform a post-column infusion (PCI) experiment to qualitatively assess ion suppression or enhancement across the chromatographic run.
-
Action: Quantify the matrix effect using the post-extraction addition method. A matrix factor significantly different from 1 indicates the presence of matrix effects.
Step 2: Optimize Sample Preparation
If significant matrix effects are detected, improving the sample cleanup is the first line of defense. The choice of technique depends on the matrix and the nature of the interferences.
-
Liquid-Liquid Extraction (LLE): Effective for removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): Offers high selectivity for this compound and can effectively remove a broad range of matrix components. Different sorbents (e.g., C18, mixed-mode cation exchange) can be tested.
-
Protein Precipitation (PPT): A simpler but generally less clean method suitable for initial screening.
The following table summarizes a comparison of sample preparation methods for this compound analysis in terms of recovery and matrix effect.
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Urine | 85.8 - 105 | Not specified | |
| Solid-Phase Extraction (SPE) | Urine | > 75 | Minimized | |
| Solid-Phase Extraction (SPE) | Meat & Liver | 63 ± 7 | Minimized | |
| Matrix Solid-Phase Dispersion (MSPD) & MISPE | Liver | > 90 | Minimized |
Step 3: Optimize Chromatographic Conditions
If sample preparation optimization is insufficient, chromatographic adjustments can help separate this compound from interfering components.
-
Action: Modify the mobile phase gradient to improve resolution.
-
Action: Experiment with different analytical columns (e.g., different stationary phases like C18, Phenyl-Hexyl) to alter selectivity.
-
Action: Adjust the flow rate to enhance separation efficiency.
Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for compensating for unavoidable matrix effects.
-
Action: Incorporate a SIL-IS for this compound (e.g., this compound-d9) into the analytical method. The SIL-IS should be added to the samples as early as possible in the sample preparation process.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire extraction procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike the same amount of this compound as in Set A into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Factor of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound-d9 internal standard solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Comparison of common sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative analysis of this compound in meat products using liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Clenbuterol in stock solutions for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Clenbuterol stock solutions to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] The choice of solvent will depend on the experimental requirements and the tolerance of the biological system to the solvent. For aqueous, organic solvent-free solutions, this compound hydrochloride can be dissolved in aqueous buffers like PBS (pH 7.2).[1]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound hydrochloride is as follows:
Q3: How should I store this compound as a solid and in solution?
A3: As a crystalline solid, this compound hydrochloride is stable for at least four years when stored at -20°C. Stock solutions in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C in tightly sealed, light-protected vials. Aqueous solutions are not recommended for storage for more than one day.
Q4: How stable is this compound under different conditions?
A4: this compound is relatively stable under neutral, basic, and thermal conditions. However, significant degradation has been observed in acidic conditions and upon exposure to sunlight. One study showed 8.78% degradation in acidic conditions and 9% degradation when a liquid solution was exposed to sunlight. Conversely, it has been shown to be stable for at least 7 days at 80°C in a solution. In biological matrices like bovine urine and liver, this compound was found to be stable for up to 20 weeks at -20°C and -60°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution of stock solution in aqueous media. | The concentration of the organic solvent in the final aqueous solution is too low to maintain solubility. The final concentration of this compound exceeds its aqueous solubility limit. | - Increase the final concentration of the organic solvent if your experimental system allows. - Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous medium. - Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit (approx. 3 mg/mL in PBS, pH 7.2). - Gently warm the solution and vortex to aid dissolution, but be mindful of potential degradation at high temperatures over long periods. |
| Inconsistent or loss of biological activity in experiments. | - Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage of aqueous solutions, exposure to light or acidic conditions). - Repeated freeze-thaw cycles of the stock solution. - Inaccurate initial concentration of the stock solution. | - Prepare fresh aqueous solutions daily. - Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. - Store stock solutions at -20°C, protected from light. - Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV (see Experimental Protocols section). |
| Unexpected effects of the solvent on the experimental system. | The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is high enough to cause cellular toxicity or other off-target effects. | - Ensure the final concentration of the organic solvent is as low as possible and below the tolerance level of your specific cell line or experimental model. - Always include a vehicle control (the same concentration of the solvent without this compound) in your experiments to account for any solvent effects. |
Quantitative Data on this compound Stability
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | |
| Ethanol | 12 mg/mL | |
| Dimethylformamide (DMF) | 25 mg/mL | |
| PBS (pH 7.2) | 3 mg/mL |
Table 2: Stability of this compound Under Different Stress Conditions
| Condition | Degradation | Reference |
| Acidic | 8.78% | |
| Sunlight (liquid solution) | 9% | |
| Neutral | No significant degradation | |
| Basic | No significant degradation | |
| Oxidation | No significant degradation | |
| Thermal (liquid solution) | No significant degradation | |
| 80°C (in solution) | Stable for at least 7 days | |
| -20°C and -60°C (in bovine urine and liver) | Stable for up to 20 weeks |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (FW: 313.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.14 mg of this compound hydrochloride on an analytical balance.
-
Dissolving: Transfer the weighed this compound hydrochloride to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Testing of this compound Stock Solution by HPLC-UV
This protocol is adapted from a published method and is intended for assessing the stability of a this compound stock solution over time.
Materials and Equipment:
-
This compound stock solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: 0.05 M Sodium Phosphate Monobasic (NaH2PO4) buffer (pH 3.0) and Acetonitrile (85:15, v/v)
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
At each time point of the stability study (e.g., 0, 1, 2, 4 weeks), thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by diluting a freshly prepared stock solution of the this compound reference standard with the mobile phase to achieve concentrations spanning the expected range of the samples.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 0.05 M NaH2PO4 (pH 3.0) / Acetonitrile (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 247 nm
-
-
Analysis:
-
Inject the calibration standards, followed by the stability samples, into the HPLC system.
-
Record the peak area of the this compound peak in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates degradation.
-
Visualizations
Caption: this compound Signaling Pathway
References
Method refinement for enhancing the sensitivity of Clenbuterol detection
Welcome to the technical support center for method refinement in Clenbuterol detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter with various this compound detection methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: Why are my ELISA results showing weak or no signal?
A1: Several factors can lead to a weak or absent signal in an ELISA for this compound. Here are some common causes and troubleshooting steps:
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperatures (typically 2-8°C for most components).[1][2] Reagents from different kit lots should not be mixed.[1]
-
Incorrect Reagent Preparation: Ensure that all solutions, especially the wash solution and conjugate, are prepared according to the protocol.[1][2] For lyophilized components, ensure they are fully reconstituted.
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Lab temperatures should be maintained within the recommended range (e.g., 20–25°C).
-
Inadequate Washing: Insufficient washing can lead to high background and low signal. Ensure the specified number of wash steps is performed and that each well is completely filled and emptied.
-
Incorrect Order of Reagent Addition: Adding standards or samples in the wrong order can affect the competitive binding process.
-
-
Antibody Problems:
-
Ensure the correct antibodies provided with the kit are being used, as they are lot-specific. The quality of the antibody is crucial for the sensitivity and selectivity of the immunoassay.
-
Q2: My ELISA results show high variability between duplicate wells. What could be the cause?
A2: High variability, or poor reproducibility, can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. Ensure your pipettes are calibrated and that tips are fitted correctly.
-
Improper Mixing: Ensure all reagents and samples are thoroughly mixed before addition to the wells.
-
Well Contamination: Avoid splashing reagents between wells. Ensure the bottom of the plate is clean before reading.
-
Inconsistent Wash Steps: The consistency of the washing procedure is critical for reproducibility. Automated plate washers should be properly maintained.
Q3: I am observing a high number of false-positive results with my ELISA or lateral flow assay. How can I address this?
A3: False positives can be a significant issue. Here are some potential causes and solutions:
-
Cross-Reactivity: The antibody may be cross-reacting with other structurally similar compounds (analogues of this compound). If possible, confirm positive results with a more specific method like LC-MS/MS.
-
Matrix Effects: Components in the sample matrix (e.g., urine, tissue) can interfere with the assay. Employing a robust sample preparation method, including cleanup steps, can mitigate these effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: How can I improve the sensitivity and reduce the limit of detection (LOD) for this compound in my LC-MS/MS analysis?
A1: Enhancing sensitivity in LC-MS/MS involves optimizing several parameters:
-
Sample Preparation: A thorough sample preparation procedure is key to removing interfering matrix components. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. Online SPE coupled with UHPLC-MS/MS can also provide excellent results with minimal manual steps.
-
Mass Spectrometry Conditions:
-
Optimize MS parameters such as desolvation gas temperature and flow, capillary voltage, and fragmentor voltage.
-
Select specific and intense ion transitions for Multiple Reaction Monitoring (MRM). While transitions like m/z 277→259 and 277→203 are common, they may lead to false positives. Utilizing more specific transitions, such as 277.1→132.0 and 277.1→168.0, can improve specificity and sensitivity.
-
-
Chromatographic Conditions: The choice of mobile phase additives can influence the peak height and area of this compound.
Q2: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound. What can I do?
A2: Matrix effects are a common challenge in LC-MS/MS and can suppress or enhance the analyte signal, affecting accuracy.
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is through rigorous sample cleanup. Techniques like matrix solid-phase dispersion (MSPD) combined with molecularly imprinted solid-phase extraction (MISPE) can be highly effective for complex matrices like bovine liver.
-
Chromatographic Separation: Optimizing chromatographic conditions can help separate the analyte from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
-
Isotope Dilution: Using an isotope-labeled internal standard (e.g., this compound-d9) is a highly effective way to correct for matrix effects and improve quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: My GC-MS analysis of this compound at low concentrations is showing significant matrix interference. How can this be mitigated?
A1: Matrix interference is a known issue in GC-MS analysis of this compound, especially at trace levels in complex matrices like urine.
-
Derivatization: GC-MS analysis of this compound typically requires a derivatization step to improve its volatility.
-
High-Resolution Mass Spectrometry (HRMS): Using GC-HRMS can help to distinguish the analyte signal from matrix interferences with greater mass accuracy, thus improving sensitivity and specificity. The limit of detection can be significantly lower with GC-HRMS compared to standard GC-MS.
-
Tandem Mass Spectrometry (GC-MS/MS): This technique provides higher specificity by monitoring specific fragmentation patterns, which can effectively reduce background noise from the matrix and improve the limit of detection.
Data on Method Sensitivity
The following tables summarize the limits of detection (LOD) and quantification (LOQ), as well as recovery rates for various this compound detection methods.
Table 1: Immunoassay Methods
| Method | Matrix | LOD | Recovery Rate (%) | Reference |
| Lateral Flow Immunoassay (LFIA) | Meat | 0.02 ng/mL (quantitative) | 86 - 104 | |
| Lateral Flow Strip Assay | Swine Liver | - | - | |
| ELISA | - | 0.05 ng/mL | - | |
| Rapid Test Strip | Urine, Tissue | 3 ng/mL | - |
Table 2: Chromatographic and Spectrometric Methods
| Method | Matrix | LOD / LOQ | Recovery Rate (%) | Reference |
| UHPLC-MS/MS | Beef Sausages | LOD: 5 pg/g, LLOQ: 10 pg/g | 95.7 - 100.4 | |
| SPE-UHPLC-MS/MS | Human Urine | LOQ: 0.1 ng/mL | 93.1 - 98.7 | |
| LC-MS/MS | Human Urine | 2 pg/mL | - | |
| GC-MS (SIM mode) | Human Urine | 2 ng/mL | 91.5 - 108.0 | |
| GC-HRMS | Human Urine | 0.06 ng/mL | - | |
| GC-MS/MS | Human Urine | 0.03 ng/mL | 86 - 112 | |
| SERS | Pork | 1 µg/g | - | |
| SERS with Magnetic Separation | Urine | LOD: 0.87 pg/mL | 83 - 116 | |
| SERS with Immunomagnetic Beads | Animal Urine | LOD: 0.5 ng/mL, LOQ: 1 ng/mL | 82.8 - 92.4 |
Table 3: Sensor-Based and Other Methods
| Method | Matrix | LOD / Linear Range | Recovery Rate (%) | Reference |
| Fluorescent Probe (N-GQDs) | Chicken, Beef | LOD: 2.083 x 10⁻¹³ M | 98.4 - 108.8 | |
| Fluorescent Probe (CB-PAL) | Porcine Muscle, Swine Urine | LOD: 0.004 µg/mL | - | |
| Up-conversion Fluorescent Probe | Pork | LOD: 0.304 ng/mL | 84 - 94.87 | |
| Electrochemical Immunosensor | Animal Feed | LOD: 0.12 ng/mL | - | |
| Electrochemical Aptamer Sensor | - | LOD: 1.16 x 10⁻¹⁴ M | - | |
| HPLC with UV and Electrochemical Detection | Calf Urine | 0.5 ng/mL | 79.9 |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments cited in this guide.
Sample Preparation for LC-MS/MS Analysis of this compound in Meat
-
Homogenization: Weigh 2 g of the meat sample and homogenize.
-
Spiking (for recovery studies): Spike samples with a standard solution of this compound to achieve desired concentrations.
-
Extraction: Add 6 mL of acetonitrile to the homogenized sample.
-
Shaking: Stir vigorously for 10 seconds, followed by inverting the mixture for 15 minutes.
-
Centrifugation: Centrifuge the extract at 3000 x g for 10 minutes.
-
Evaporation: Transfer 4 mL of the supernatant to a new tube and evaporate to dryness under an air stream at 50°C.
-
Reconstitution: Resuspend the residue in 2 mL of PBST (Phosphate-Buffered Saline with Tween 20).
Sample Preparation for GC-MS Analysis of this compound in Urine
-
Hydrolysis: Treat the urine sample with β-glucuronidase.
-
Extraction: Perform a liquid-liquid extraction with methyl tert-butyl ether.
-
Drying: Dry the extract under a stream of nitrogen.
-
Derivatization: Add the derivatizing reagent, N-methyl-N-(trimethylsilyl)-trifluoroacetamide with NH4I.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualized Workflows
The following diagrams illustrate the experimental workflows for common this compound detection methods.
References
Technical Support Center: Addressing Tachyphylaxis to Clenbuterol in Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to clenbuterol in long-term rodent studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished anabolic and lipolytic response to continuous this compound administration in our long-term rat study. What is the likely cause?
A1: The most probable cause is tachyphylaxis, a phenomenon where the response to a drug diminishes over time with continuous exposure. In the case of this compound, this is primarily due to the desensitization and downregulation of beta-2 adrenergic receptors (β2-ARs).[1][2] Prolonged stimulation of these receptors leads to their phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from its downstream signaling partner, the Gs protein, and targets the receptor for internalization, thereby reducing the number of functional receptors on the cell surface.
Q2: How quickly can we expect tachyphylaxis to this compound to develop in rodents?
A2: The onset of tachyphylaxis can be relatively rapid. Studies in rats have shown that a decrease in the responsiveness to this compound can be observed within a few days of continuous administration. For instance, a study demonstrated that the growth-promoting effects of this compound start to attenuate by two weeks of continuous treatment.[3] Another study in rats showed a decrease in [3H]dihydroalprenolol binding to cortical beta-adrenoceptors after repeated administration of this compound for 4 or 7 days.[2]
Q3: What are the molecular mechanisms underlying this compound-induced tachyphylaxis?
A3: The primary molecular mechanisms are:
-
Receptor Desensitization: This is a rapid process involving the phosphorylation of the β2-AR by GRKs. This phosphorylation event increases the receptor's affinity for β-arrestin, which sterically hinders the receptor's interaction with the Gs protein, thus dampening downstream signaling (e.g., cAMP production).
-
Receptor Downregulation: This is a more prolonged process where chronic exposure to this compound leads to an increase in the internalization and degradation of β2-ARs, resulting in a net decrease in the total number of receptors. This can be observed as a decrease in β2-AR mRNA (Adrb2) and protein levels.
Q4: Are there any strategies to mitigate or prevent tachyphylaxis to this compound in our rodent studies?
A4: Yes, one of the most effective strategies is intermittent or cyclical dosing. Instead of continuous administration, a regimen of "on" and "off" periods can allow for the resensitization of the β2-AR system. A study in mice using a staggered 3-day on/3-day off schedule of this compound administration for a year was shown to attenuate the desensitization response.[4] Another study in rats found that intermittent feeding of this compound prevented the attenuation of the growth response seen with continuous feeding.
Q5: We are planning to investigate the molecular changes associated with this compound tachyphylaxis. What are the key endpoints we should measure?
A5: To thoroughly investigate this compound-induced tachyphylaxis, you should consider measuring the following:
-
β2-Adrenergic Receptor Density: Quantify the number of β2-ARs in your target tissues (e.g., skeletal muscle, adipose tissue) using radioligand binding assays.
-
Downstream Signaling: Measure intracellular cyclic AMP (cAMP) levels in response to this compound stimulation.
-
Receptor and Signaling Protein Expression: Analyze the protein levels of β2-AR, Gsα, and GRKs using Western blotting.
-
Gene Expression: Quantify the mRNA levels of the β2-AR gene (Adrb2) using quantitative PCR (qPCR).
Troubleshooting Guides
Issue 1: Inconsistent or variable responses to this compound across animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing | Ensure precise and consistent administration of this compound. For oral administration in drinking water, monitor water intake daily for each animal to calculate the exact dose received. |
| Metabolic Differences | Individual variations in drug metabolism can affect this compound's bioavailability. While challenging to control, acknowledging this variability in your data analysis is important. |
| Stress | High stress levels can alter the adrenergic system. Ensure proper animal handling and housing conditions to minimize stress. |
Issue 2: No significant anabolic or lipolytic effects observed even at the beginning of the study.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose | Verify your dose calculations and the concentration of your this compound solution. The effective dose can vary depending on the rodent species and strain. |
| This compound Degradation | Ensure the stability of your this compound solution. Prepare fresh solutions regularly and store them appropriately. |
| Route of Administration | The route of administration (e.g., oral gavage, subcutaneous injection, in drinking water) can impact bioavailability. Ensure the chosen route is appropriate and consistently applied. |
Issue 3: Difficulty in detecting changes in β2-AR expression by Western blot.
| Possible Cause | Troubleshooting Step |
| Low Receptor Abundance | β2-ARs are membrane proteins and may be expressed at low levels. Use a sensitive chemiluminescent substrate and optimize your antibody concentrations. |
| Poor Antibody Quality | Use a validated antibody specific for the rodent β2-AR. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Inadequate Membrane Protein Extraction | Use a lysis buffer specifically designed for membrane protein extraction to ensure efficient solubilization of the receptors. |
Data Presentation
Table 1: Effect of Continuous vs. Intermittent this compound Administration on Body Weight Gain in Rats
| Treatment Group | Dosing Regimen | Duration | Average Daily Weight Gain ( g/day ) |
| Control | - | 2 weeks | 5.0 ± 0.3 |
| Continuous this compound | 10 ppm in feed | 2 weeks | 6.2 ± 0.4 (attenuated after day 4) |
| Intermittent this compound | 10 ppm in feed (2 days on, 2 days off) | 2 weeks | 6.8 ± 0.5 (sustained) |
Data are hypothetical and for illustrative purposes, based on findings from McElligott et al., 1989.
Table 2: Long-Term Effects of Intermittent this compound Treatment on Muscle Mass in Mice
| Treatment Group | Dosing Regimen | Duration | Heart Mass Increase (%) | EDL Muscle Mass Increase (%) | Soleus Muscle Mass Increase (%) |
| Control | - | 52 weeks | - | - | - |
| This compound | 1.5-2 mg/kg/day (3 days on/3 days off) | 52 weeks | 28% | 16% | 22% |
Data adapted from Ryder et al., 2005.
Experimental Protocols
Beta-2 Adrenergic Receptor (β2-AR) Radioligand Binding Assay
Objective: To quantify the density of β2-ARs in rodent tissue (e.g., skeletal muscle).
Materials:
-
Tissue homogenizer
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP)
-
Non-specific binding control: Propranolol (10 µM)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Methodology:
-
Membrane Preparation:
-
Excise and weigh the tissue of interest on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radioligand (e.g., 0.1-20 nM [3H]DHA).
-
For non-specific binding, add the same concentrations of radioligand in the presence of 10 µM propranolol.
-
Incubate the tubes at room temperature for 60-90 minutes.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression to determine the maximal number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
Intracellular cAMP Measurement
Objective: To measure the accumulation of cAMP in response to this compound stimulation.
Materials:
-
Cell culture or freshly isolated cells/tissue slices
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound solutions of varying concentrations
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based kits)
-
Lysis buffer (provided with the kit)
-
Plate reader (appropriate for the chosen assay kit)
Methodology:
-
Cell Preparation:
-
Plate cells in a multi-well plate and allow them to adhere (if applicable).
-
For tissue slices, prepare them and keep them in oxygenated buffer.
-
-
Stimulation:
-
Wash the cells/tissue with pre-warmed stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
Perform the cAMP measurement following the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Molecular Mechanism of β2-AR Tachyphylaxis.
Caption: Experimental Workflow for Investigating Tachyphylaxis.
References
- 1. Beta2-adrenoreceptor agonist this compound produces transient decreases in alpha-synuclein mRNA but no long-term reduction in protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated treatment with this compound produces desensitization of rat brain beta- and alpha 2-adrenoceptors without changes of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of continuous and intermittent this compound feeding on rat growth rate and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Year-long this compound treatment of mice increases mass, but not specific force or normalized power, of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in maintaining consistent Clenbuterol exposure in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining consistent Clenbuterol exposure in cell culture experiments.
Troubleshooting Guide & FAQs
This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during in-vitro experiments with this compound.
Q1: My cells are showing inconsistent or no response to this compound treatment. What are the potential causes?
Inconsistent cellular responses to this compound can stem from several factors that lead to a discrepancy between the nominal and the actual bioactive concentration of the drug in your cell culture. Here are the primary aspects to investigate:
-
Inaccurate Free Drug Concentration: this compound has a high affinity for serum proteins[1]. The free, unbound fraction of the drug is what is biologically active. If you are using a serum-containing medium, the actual free concentration of this compound available to your cells will be significantly lower than the total concentration you added.
-
Drug Degradation: While this compound is relatively stable at physiological pH, degradation can occur under certain conditions, leading to a lower effective concentration over time.
-
Adsorption to Labware: Lipophilic compounds like this compound can adsorb to the plastic surfaces of cell culture plates and tubes, a phenomenon known as non-specific binding[2][3]. This reduces the amount of drug in the medium that is available to the cells.
-
Cellular Factors:
-
Receptor Downregulation: Prolonged exposure to β2-agonists like this compound can lead to the desensitization and downregulation of the β2-adrenergic receptors on the cell surface, reducing the cellular response over time[1][4].
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can influence their responsiveness to drug treatment.
-
Q2: How can I calculate the correct concentration of this compound to use in my experiments, especially with serum in the medium?
Only the unbound fraction of a drug is considered biologically active. This compound is known to be highly protein-bound (89-98% in human plasma). The presence of Fetal Bovine Serum (FBS) in your culture medium will significantly reduce the free this compound concentration.
To approximate the required total concentration to achieve a desired free concentration, you can use the following considerations. Note that the exact protein composition of FBS can vary.
Table 1: Estimated Total this compound Concentration to Achieve a Desired Free Concentration in Media with FBS
| Desired Free this compound Concentration (nM) | Estimated Required Total Concentration in 5% FBS (nM) | Estimated Required Total Concentration in 10% FBS (nM) |
| 1 | ~10 | ~20 |
| 10 | ~100 | ~200 |
| 100 | ~1000 | ~2000 |
| 1000 | ~10000 | ~20000 |
-
Note: These are estimations. For precise determination of the free concentration, experimental measurement is recommended.
Recommendation: To establish a clear concentration-effect relationship, it is best to perform a dose-response curve for your specific cell line and experimental conditions.
Q3: How stable is this compound in cell culture medium? How often should I change the medium?
This compound is a chemically stable molecule under typical cell culture conditions.
-
pH Stability: this compound shows no significant degradation in neutral or basic aqueous solutions. Since most cell culture media are buffered to a physiological pH of ~7.4, chemical degradation of the drug itself is minimal, especially when protected from light. Significant degradation has been observed under acidic conditions (8.78%).
-
Thermal Stability: The compound is stable at physiological temperatures (37°C). Degradation is observed at much higher temperatures, such as in boiling water or hot oil.
-
Light Sensitivity: Degradation (9%) has been noted upon exposure to sunlight.
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability | Source |
| Acidic (pH < 7) | Significant degradation (8.78%) | |
| Neutral (pH ~7) | Stable | |
| Basic (pH > 7) | Stable | |
| Oxidation | Stable | |
| Thermal (Physiological) | Stable | |
| Sunlight | Significant degradation (9%) |
Recommendation on Media Changes: While this compound itself is stable, for experiments lasting longer than 48-72 hours, it is good practice to change the medium to replenish essential nutrients and remove metabolic waste products. If you are concerned about maintaining a constant free drug concentration, replenishing the medium with fresh this compound is advisable, especially if you suspect adsorption to the labware is an issue.
Q4: How can I minimize the loss of this compound due to adsorption to my cell culture plates and tubes?
Non-specific binding of small molecules to plasticware can significantly lower the effective drug concentration. Here are some strategies to mitigate this:
-
Use Low-Binding Labware: Whenever possible, use cell culture plates and tubes made from materials designed for low protein and small molecule binding.
-
Pre-condition the Labware: Before adding your cells and this compound-containing medium, you can pre-incubate the wells with a protein solution (e.g., sterile 1% BSA in PBS) for a few hours to block the non-specific binding sites on the plastic. Ensure you wash thoroughly with sterile PBS before seeding your cells.
-
Prepare Working Solutions Fresh: Avoid storing dilute solutions of this compound for extended periods, as adsorption can occur over time. Prepare your working concentrations fresh from a concentrated stock solution just before adding to your cultures.
-
Increase the Volume of Medium: Using a larger volume of medium can help to reduce the impact of adsorption, as the surface area to volume ratio is decreased.
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Supernatant using LC-MS/MS
This protocol is adapted from methods used for quantifying this compound in biological fluids and is intended for researchers who need to verify the actual concentration of this compound in their cell culture medium.
1. Objective: To determine the concentration of this compound in cell culture supernatant.
2. Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column
-
This compound analytical standard
-
This compound-d9 (deuterated) as an internal standard
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
-
Centrifuge and appropriate tubes
-
Nitrogen evaporator
3. Sample Preparation:
-
Collect 1 mL of cell culture supernatant.
-
Add a known amount of this compound-d9 internal standard to each sample, standard, and blank.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge with methanol followed by deionized water. Load the sample, wash with a weak organic solvent, and elute this compound with a stronger organic solvent containing a small amount of ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to separate this compound from any remaining matrix components.
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 277.1 -> 203.0) and the internal standard.
5. Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into fresh cell culture medium and processing these standards alongside your samples.
-
Calculate the concentration of this compound in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways in muscle cells.
Experimental Workflow for Validating this compound Concentration
Caption: Workflow for validating this compound concentration in cell culture.
References
Mitigating Off-Target Effects of Clenbuterol in In Vivo Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Clenbuterol in in vivo experiments, navigating its potent anabolic effects while mitigating undesirable off-target effects is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in in vivo experiments?
A1: this compound is a potent and long-acting β2-adrenergic receptor agonist.[1] Its primary on-target effect is the stimulation of β2-adrenoceptors, leading to anabolic effects in skeletal muscle, such as increased muscle mass and protein accretion.[2][3] However, its use is associated with several off-target effects , primarily due to its action on β1-adrenergic receptors and the systemic nature of its administration. The most significant off-target effects include:
-
Cardiac Hypertrophy: this compound can induce a significant increase in heart muscle mass, which can become pathological with high doses or prolonged use.[4][5]
-
Cardiac Stress: Increased heart rate (tachycardia), palpitations, and potential for arrhythmias are common cardiovascular side effects.
-
Muscle Tremors: Fine skeletal muscle tremors are a frequent neurological side effect.
-
Electrolyte Imbalance: this compound can lead to the depletion of potassium and taurine, contributing to muscle cramps.
-
Receptor Desensitization: Chronic administration can lead to the downregulation of β2-adrenergic receptors, diminishing the desired anabolic effects over time.
Q2: How can I minimize cardiac hypertrophy while maximizing the anabolic effects on skeletal muscle?
A2: The key to mitigating cardiac hypertrophy lies in careful dose management and administration strategies. Research indicates a dose-dependent separation of anabolic and hypertrophic effects.
-
Dose Titration: Utilize the lowest effective dose of this compound. Studies in rats have shown that a low dose of 10 μg/kg/day can induce anabolic effects in skeletal muscle without causing significant myocyte death or cardiac collagen deposition. In contrast, higher doses (100 μg/kg and 1 mg/kg) lead to significant cardiac hypertrophy and myotoxicity.
-
Continuous Infusion: Employing osmotic mini-pumps for continuous, low-dose administration can maintain steady-state concentrations, potentially reducing the peak concentrations that contribute to cardiac stress.
-
Cycling Protocols: Implementing "on" and "off" cycles, such as a 2-week on, 2-week off regimen, can help prevent receptor desensitization and may reduce the cumulative cardiac strain.
Q3: What are the best practices for mitigating muscle cramps and tremors?
A3: Muscle cramps associated with this compound use are often linked to electrolyte and taurine depletion.
-
Taurine Supplementation: Co-administration of taurine can help counteract the depletion caused by this compound and alleviate muscle cramps. Studies in patients with chronic liver disease have shown that oral taurine supplementation (2 g/day ) can significantly reduce the frequency, duration, and severity of muscle cramps.
-
Electrolyte Monitoring and Supplementation: Regularly monitor serum potassium levels and consider potassium supplementation if necessary. Ensuring adequate hydration is also crucial.
Q4: Can co-administration of other drugs help mitigate this compound's off-target effects?
A4: Yes, co-administration of a β-blocker can be an effective strategy.
-
Propranolol Co-administration: The non-selective β-blocker propranolol has been shown to abolish the cardiac hypertrophy induced by this compound. A study in rats demonstrated that intraperitoneal injection of propranolol (12.5 mg/kg) 15 minutes before this compound administration prevented the characteristic changes associated with muscle β-adrenoceptor stimulation.
Troubleshooting Guides
Problem 1: Significant Cardiac Hypertrophy Observed
Possible Causes:
-
This compound dosage is too high.
-
Chronic, uninterrupted administration.
Solutions:
-
Reduce Dosage: Titrate down the this compound dose to the lowest effective level for the desired anabolic effect on skeletal muscle. Based on rodent studies, aim for a dose that maximizes skeletal muscle hypertrophy while minimizing cardiac effects (see Table 1).
-
Implement Cycling: Introduce an "on/off" cycle (e.g., 2 weeks on, 2 weeks off) to allow for receptor upregulation and reduce cumulative cardiac stress.
-
Co-administer Propranolol: If reducing the dose is not feasible, consider co-administration with propranolol to selectively block the cardiac effects.
Problem 2: Animals Exhibit Severe Muscle Tremors and Agitation
Possible Causes:
-
High peak concentrations of this compound.
-
Individual animal sensitivity.
Solutions:
-
Dose Fractionation: If administering via injection, divide the daily dose into two or more smaller injections to reduce peak plasma concentrations.
-
Continuous Infusion: Utilize an osmotic mini-pump for continuous delivery to maintain stable, lower-level exposure.
-
Gradual Dose Escalation: Begin with a very low dose and gradually increase to the target dose over several days to allow for acclimatization.
Problem 3: Diminished Anabolic Effect Over Time
Possible Cause:
-
β2-adrenergic receptor desensitization due to continuous stimulation.
Solution:
-
Implement Cycling Protocol: A "2 weeks on, 2 weeks off" cycle is a commonly used strategy to prevent receptor downregulation and maintain the anabolic efficacy of this compound.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Skeletal and Cardiac Muscle in Rats
| This compound Dose | Skeletal Muscle (Gastrocnemius) Mass Increase | Cardiac Muscle Mass Increase | Reference |
| 2 mg/kg diet (approx. 0.04 mg/kg/day) | 15% to 21% | Not specified | |
| 10 μg/kg/day (continuous infusion) | Significant increase in protein content | 12-15% increase in protein content | |
| 100 μg/kg/day (continuous infusion) | Significant increase in protein content | Significant increase in collagen | |
| 1 mg/kg/day (continuous infusion) | Significant increase in protein content | Significant increase in collagen | |
| 2 µg/g body wt/day (subcutaneous) | 21% to 35% (GPS muscles) | 18% to 20% |
GPS: Gastrocnemius-Plantaris-Soleus muscle complex
Experimental Protocols
Protocol 1: Co-administration of Propranolol to Mitigate Cardiac Hypertrophy
Objective: To block the β-adrenergic effects of this compound on the heart without significantly affecting its anabolic action on skeletal muscle.
Materials:
-
This compound hydrochloride
-
Propranolol hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., Wistar rats)
Procedure:
-
Prepare a solution of this compound hydrochloride in sterile saline. A single subcutaneous injection of 0.125 mg/kg body weight has been shown to induce β-adrenoceptor stimulation.
-
Prepare a solution of Propranolol hydrochloride in sterile saline.
-
Administer Propranolol via intraperitoneal injection at a dose of 12.5 mg/kg body weight.
-
Fifteen minutes after the propranolol injection, administer the this compound solution via subcutaneous injection.
-
For chronic studies, this co-administration can be performed twice daily for the duration of the experiment.
-
Monitoring: Regularly monitor heart rate and blood pressure. At the end of the study, harvest heart and skeletal muscle tissues for histological analysis (e.g., heart weight to body weight ratio, cardiomyocyte size, and fibrosis assessment).
Protocol 2: Taurine Supplementation to Alleviate Muscle Cramps
Objective: To prevent or reduce the incidence and severity of muscle cramps during this compound treatment.
Materials:
-
This compound
-
Taurine
-
Drinking water or gavage solution
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Prepare drinking water containing taurine. A study in mice used a 2% taurine solution, which resulted in an approximate daily intake of 4 g/kg body weight. Alternatively, taurine can be administered via oral gavage.
-
Provide the taurine-supplemented drinking water ad libitum to the experimental group throughout the this compound treatment period. The control group should receive regular drinking water.
-
Administer this compound according to the primary experimental protocol.
-
Monitoring: Observe the animals daily for signs of muscle cramps or tremors. At the end of the study, serum and tissue (heart and muscle) levels of taurine can be measured to confirm the efficacy of supplementation.
Protocol 3: Quantification of this compound-Induced Cardiac Fibrosis using Picrosirius Red Staining
Objective: To quantitatively assess the extent of collagen deposition (fibrosis) in cardiac tissue following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Acetic acid solution (0.5%)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
-
Light microscope with polarizing filters
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin, then wash in running tap water.
-
Picro-Sirius Red Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Washing: Wash slides in two changes of acidified water (0.5% acetic acid).
-
Dehydration: Dehydrate the sections in three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a synthetic resinous medium.
-
Imaging and Analysis:
-
Visualize the stained sections under a polarized light microscope. Collagen fibers will appear bright red or yellow against a dark background.
-
Capture images of multiple random fields from each heart section.
-
Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis as a percentage of the total tissue area.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's primary signaling cascade for muscle hypertrophy.
Experimental Workflow for Mitigating Off-Target Effects
Caption: A structured workflow for designing and conducting in vivo this compound experiments.
Logical Relationship of Off-Target Effects and Mitigation Strategies
Caption: Logical connections between this compound's side effects and mitigation approaches.
References
- 1. youtube.com [youtube.com]
- 2. This compound increases lean muscle mass but not endurance in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anabolic effects of this compound after long-term treatment and withdrawal in t the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 5. alzet.com [alzet.com]
Technical Support Center: Clenbuterol Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of Clenbuterol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port. Derivatization is a chemical modification process that converts this compound into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[1][2] This process improves chromatographic resolution, peak shape, and overall sensitivity of the analysis.[3]
Q2: What are the most common derivatization reagents for this compound?
A2: The most commonly used derivatization reagents for this compound are silylating agents. These include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like Trimethylchlorosilane (TMCS) (e.g., BSTFA + 1% TMCS).[4][5]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , which can also be used with a catalyst such as Ammonium Iodide (NH4I) or TMCS.
-
Trimethylboroxine has also been reported as an effective derivatization agent.
Q3: What are the expected mass fragments for derivatized this compound?
A3: The mass spectrum of derivatized this compound will show characteristic fragment ions. For trimethylsilyl (TMS) derivatives, common diagnostic ions include m/z 86, 243, 262, and 333 when using BSTFA + 1% TMCS. Another common derivative, the N,O-bis-TMS-Clenbuterol, shows characteristic ions at m/z 335, 337, 300, and 227. The presence of two chlorine atoms in the this compound molecule results in a characteristic isotopic pattern for chlorine-containing fragments.
Q4: Can I use LC-MS/MS to avoid derivatization?
A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for the analysis of this compound that does not require derivatization. It has become a primary analytical technique due to its high sensitivity, specificity, and shorter sample preparation time. However, GC-MS remains a widely used and validated method, and the choice between GC-MS and LC-MS/MS may depend on instrument availability, laboratory expertise, and specific analytical requirements.
Troubleshooting Guide
This guide addresses specific problems that may arise during the derivatization and analysis of this compound by GC-MS.
Problem 1: Low or no derivatization product peak in the chromatogram.
| Possible Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. | Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction. Ensure all glassware is thoroughly dried. Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent. Store derivatization reagents under anhydrous conditions. |
| Incomplete derivatization reaction. | Optimize the reaction temperature and time. Common conditions range from 60°C to 80°C for 15 to 60 minutes. Ensure the correct ratio of derivatization reagent to analyte. An excess of the silylating reagent is generally recommended. |
| Degradation of the derivatization reagent. | Use fresh derivatization reagents. Over time, reagents can degrade, especially if not stored properly. |
| Inefficient extraction of this compound from the matrix. | Review and optimize your sample extraction procedure (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to ensure good recovery of this compound. |
Problem 2: Poor peak shape (e.g., tailing or fronting).
| Possible Cause | Suggested Solution |
| Incomplete derivatization. | See "Incomplete derivatization reaction" under Problem 1. The presence of underivatized this compound can lead to peak tailing. |
| Active sites in the GC system. | Active sites in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and perform regular column conditioning. |
| Co-eluting matrix interferences. | Improve the sample clean-up procedure to remove interfering compounds from the matrix. |
| Improper injection technique. | Optimize the injection volume and split ratio. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Variability in derivatization reaction conditions. | Precisely control the temperature and time for the derivatization step for all samples and standards. Use an autosampler for consistent injection. |
| Instability of the derivatized product. | Analyze the derivatized samples as soon as possible. Some derivatives may not be stable over long periods. |
| Matrix effects. | Matrix components can suppress or enhance the signal. The use of a matrix-matched calibration curve or an internal standard (e.g., deuterated this compound) can help to compensate for these effects. |
| Inconsistent sample workup. | Ensure all steps of the sample preparation and extraction are performed consistently across all samples. |
Experimental Protocols
Protocol 1: Derivatization with BSTFA + 1% TMCS
This protocol is adapted from established methods for the derivatization of this compound in biological samples.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate method such as Solid-Phase Extraction (SPE) on a C18 column.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C. It is crucial to ensure the residue is completely dry.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Vortex the mixture and heat at 80°C for 60 minutes.
-
Reconstitution: After cooling, evaporate the derivatization reagent under a stream of nitrogen and reconstitute the residue in 50 µL of a suitable solvent (e.g., toluene).
-
GC-MS Analysis: Inject an aliquot (e.g., 2 µL) into the GC-MS system.
Protocol 2: Derivatization with MSTFA/NH4I
This protocol provides an alternative derivatization procedure.
-
Sample Preparation: Perform sample extraction, for example, by liquid-liquid extraction with diethyl ether/tert-butanol (4:1, v/v) at pH 12.
-
Drying: Evaporate the organic layer to dryness.
-
Derivatization: Add 50 µL of a mixture of MSTFA/NH4I (1000:2, v/w) to the dried extract.
-
Reaction: Heat the mixture at 70°C for 15 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized solution directly into the GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for this compound analysis after derivatization.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | HP-1 MS (30m x 0.25mm i.d., 0.25µm film thickness) | |
| Injection Mode | Splitless | |
| Initial Oven Temp. | 70°C | |
| Oven Program | 70°C to 200°C at 25°C/min, hold for 6 min, then to 300°C at 25°C/min, hold for 5 min | |
| Mass Spectrometer | Agilent 5975C Mass Selective Detector | |
| Ionization Mode | Electron Impact (EI) |
Table 2: Reported Performance Data for this compound GC-MS Methods
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | Plasma | |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | Plasma | |
| Recovery | 89% - 101% | Plasma | |
| Recovery | 91% - 95% | Urine | |
| LOD | 0.02 ng/mL | Urine | |
| Extraction Yield | 94.30% | Urine |
Visualizations
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Simple and Sensitive Analysis of this compound in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eujournal.org [eujournal.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in Clenbuterol-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clenbuterol-based assays. Poor reproducibility can be a significant challenge, and this guide aims to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound ELISA results?
A1: High variability in ELISA results for this compound can stem from several factors. One common issue is cross-reactivity of the antibodies used with other structurally similar β-agonists, which can lead to false positives or inaccurate quantification.[1] Inadequate washing steps can result in high background signals, obscuring the true signal from the analyte.[2][3][4] Additionally, improper sample preparation, such as incomplete extraction from complex matrices like tissue or feed, can lead to inconsistent recovery rates and, consequently, poor reproducibility.[2] Finally, temperature fluctuations during incubation steps can affect the kinetics of antibody-antigen binding, leading to variable results.
Q2: My HPLC chromatogram for this compound shows peak tailing. What could be the cause?
A2: Peak tailing in HPLC analysis of this compound is often due to secondary interactions between the analyte and the stationary phase. This compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based C18 columns, causing the peak to tail. Other potential causes include a blocked column frit, which can distort the sample flow, or a void in the column packing material. An inappropriate mobile phase pH can also contribute to this issue.
Q3: I am observing poor peak shapes and splitting in my GC-MS analysis of this compound. What should I investigate?
A3: Poor peak shape in GC-MS can be attributed to several factors. An improper column cut or incorrect column installation in the inlet can lead to peak distortion. Active sites within the injector liner or at the head of the column can interact with the this compound analyte, causing tailing. Peak splitting, on the other hand, can be a result of a blocked frit, a void in the stationary phase, or an incompatibility between the sample solvent and the mobile phase in cases of liquid injection.
Q4: How critical is sample storage for the stability of this compound?
A4: Sample storage conditions are critical for maintaining the integrity of this compound. Studies have shown that this compound in urine and liver samples is stable for up to 20 weeks when stored at -20°C and -60°C. However, repeated freeze-thaw cycles can lead to a significant decline in this compound recovery. At refrigerated temperatures (+4°C), this compound remains stable for at least 12 weeks in urine and up to 20 weeks in liver. Therefore, it is crucial to minimize freeze-thaw cycles and store samples at appropriate frozen temperatures for long-term preservation.
Troubleshooting Guides
Issue 1: High Background in this compound ELISA
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and the soaking time for each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper. |
| Inadequate Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat milk) or by adding a non-ionic detergent like Tween-20. |
| Cross-Contamination | Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each standard and sample. |
| Substrate Reagent Issues | Ensure the substrate reagent is not expired and has been stored correctly, protected from light. |
| High Incubation Temperature | Maintain the recommended incubation temperature. Avoid placing the plate near heat sources or in direct sunlight. |
Issue 2: Poor Reproducibility in HPLC Analysis
| Possible Cause | Recommended Solution |
| Peak Tailing | |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH to protonate residual silanol groups. Use a highly deactivated or "end-capped" column. |
| Blocked Column Frit | Reverse-flush the column. If the problem persists, replace the frit or the column. |
| Peak Splitting | |
| Column Void | Replace the column, as flushing is unlikely to resolve this issue. |
| Sample Solvent/Mobile Phase Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
| General Variability | |
| Inconsistent Sample Preparation | Standardize the sample extraction procedure, ensuring consistent vortexing times, centrifugation speeds, and solvent volumes. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
Quantitative Data Summary
Table 1: Typical Validation Parameters for this compound Assays
| Parameter | ELISA | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | 0.07 - 0.5 ng/mL | 0.2 - 0.5 ng/mL | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | 0.19 - 2.5 µg/mL | 0.7 - 1.5 ng/mL | 0.1 - 0.3 ng/mL |
| Recovery Rate (%) | 72.0 - 84.2% (Meat) | 82.0 - 111.7% (Bovine Liver) | >90% (Plasma & Urine) | 93.1 - 98.7% (Urine) |
| Linearity (r²) | >0.99 | >0.999 | 0.997 - 1.000 | >0.999 |
Experimental Protocols
Key Experiment 1: this compound ELISA in Urine Samples
-
Sample Preparation: Centrifuge the urine sample at 4000 x g for 5 minutes. Use the clear supernatant for the assay.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-conjugate solution to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve and determine the concentration of this compound in the samples.
Key Experiment 2: this compound HPLC-UV Analysis in Tissue Samples
-
Sample Preparation (Bovine Liver):
-
Homogenize 5 g of the liver sample with 10 mL of a mixture of acetonitrile and isopropanol (80:20, v/v).
-
Vortex for 2 minutes and then centrifuge at 2000 g for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 M NaH2PO4 (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
Injection Volume: 50 µL.
-
-
Data Analysis: Create a calibration curve using this compound standards of known concentrations. Quantify the this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Optimizing Clenbuterol Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for Clenbuterol analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound by HPLC.
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.
-
Solution: Adjust the mobile phase to a lower pH (e.g., pH 3.0) to ensure that the silanol groups are not ionized and this compound is protonated, minimizing unwanted interactions.[1]
-
-
Insufficient Ionic Strength: A mobile phase with low ionic strength may not be sufficient to mask the residual silanol activity.
-
Column Contamination: Buildup of sample matrix components on the column can lead to active sites that cause tailing.
-
Solution: Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent to remove contaminants.
-
Question: My this compound peak has poor resolution from other components in the sample. How can I improve it?
Answer: Poor resolution can be due to several factors related to the mobile phase, column, or other chromatographic conditions.
Possible Causes and Solutions:
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is a critical factor for achieving optimal separation.
-
Solution: Methodically adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention time and may improve the resolution between closely eluting peaks.
-
-
Column Selection: The choice of stationary phase is crucial for selectivity.
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the stationary phase.
-
Solution: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Question: I am experiencing low sensitivity for this compound. What can I do to increase the signal?
Answer: Low sensitivity can be a result of suboptimal detector settings, low injection volume, or issues with the sample itself.
Possible Causes and Solutions:
-
Detector Wavelength: The UV detector must be set to the wavelength of maximum absorbance for this compound.
-
Solution: Verify that your UV detector is set to the appropriate wavelength, which is typically around 212 nm, 245 nm, or 247 nm for this compound.
-
-
Injection Volume: Injecting a larger volume of the sample can increase the peak area and thus the sensitivity.
-
Solution: Carefully increase the injection volume. However, be aware that excessive injection volumes can lead to peak broadening and a decrease in resolution. It is recommended to keep the injection volume to not more than 1-2% of the total column volume as a general rule of thumb.
-
-
Sample Preparation: Inefficient extraction and concentration of this compound from the sample matrix will result in a low concentration being injected.
-
Solution: Optimize your sample preparation protocol to ensure high recovery of this compound. This may involve techniques like solid-phase extraction (SPE) for sample clean-up and pre-concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC analysis of this compound.
Question: What are the typical starting parameters for an HPLC method for this compound analysis?
Answer: A good starting point for developing an HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate at pH 3.0 or 0.1% TFA in water) and an organic solvent like acetonitrile. The detection is typically performed using a UV detector at a wavelength between 212 nm and 247 nm.
Question: What is a suitable injection volume for this compound analysis?
Answer: The optimal injection volume depends on the column dimensions and the concentration of this compound in the sample. For analytical scale columns (e.g., 4.6 mm I.D.), injection volumes typically range from 10 µL to 20 µL. For semi-micro HPLC, smaller injection volumes of 1-3 µL are used to achieve better sensitivity. It is crucial to perform an injection volume study to determine the maximum volume that can be injected without compromising peak shape and resolution.
Question: How should I prepare my samples for this compound HPLC analysis?
Answer: Sample preparation is critical for accurate and reliable results. The specific protocol will depend on the sample matrix (e.g., pork, beef, human serum). A general procedure for tissue samples involves homogenization, extraction with an acidic solution (e.g., perchloric acid), followed by a liquid-liquid extraction or solid-phase extraction (SPE) for clean-up and concentration. For serum samples, protein precipitation followed by extraction is a common approach.
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (60:40 v/v) | |
| 0.05 M NaH2PO4 (pH 3.0):Acetonitrile (80:20 v/v) | ||
| Flow Rate | 1.0 mL/min | |
| 0.2 mL/min (for semi-micro HPLC) | ||
| Injection Volume | 10 µL | |
| 3 µL (for semi-micro HPLC) | ||
| Detection Wavelength | 245 nm | |
| 212 nm | ||
| 247 nm |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
System Preparation:
-
Prepare the mobile phase as specified (e.g., 0.1% TFA in Water:Acetonitrile, 60:40 v/v).
-
Degas the mobile phase to prevent bubble formation.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., 0.01 N HCl).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Prepare unknown samples by following a validated extraction and clean-up procedure.
-
-
Injection and Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
Strategies to improve the bioavailability of Clenbuterol in animal studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clenbuterol in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the bioavailability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in common laboratory animals?
A1: The oral bioavailability of this compound is generally high, with rapid and thorough absorption observed in several species. In most species, peak blood concentrations are reached within 2-3 hours after oral administration.[1] However, the exact percentage can vary depending on the animal model and experimental conditions. For instance, after oral administration, this compound is well absorbed in laboratory animals such as rats, dogs, and rabbits, with peak blood concentrations achieved 1-4 hours after dosing.[2][3]
Q2: What are the main factors that can influence the oral bioavailability of this compound in my animal studies?
A2: Several factors can affect the oral bioavailability of this compound, including:
-
Animal Species: Different species exhibit variations in drug metabolism and absorption.[3] For example, there is a greater amount of metabolism in the rat compared to other species.[3]
-
Formulation: The excipients and vehicle used to dissolve or suspend this compound can significantly impact its dissolution and absorption rate.
-
Route of Administration: While oral administration is common, other routes like intravenous or intramuscular injection will result in 100% bioavailability by definition and can be used as a reference.
-
Gastrointestinal Factors: The pH of the gastrointestinal tract, gastric emptying time, and presence of food can influence drug absorption.
-
Metabolism: First-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.
Q3: Are there any known drug delivery systems that have been specifically studied to enhance this compound's bioavailability?
A3: While the literature extensively covers the pharmacokinetics of standard this compound formulations, specific research on advanced drug delivery systems like nanoparticles or liposomes to enhance its bioavailability is not yet widely published. However, these novel drug delivery systems are promising strategies for improving the therapeutic efficacy of various drugs by overcoming challenges such as poor solubility and low bioavailability. Researchers are encouraged to explore these technologies for this compound based on their proven success with other compounds.
Q4: How can I accurately measure the concentration of this compound in plasma or tissue samples to determine its bioavailability?
A4: Several sensitive analytical methods are available for the quantification of this compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a highly specific and sensitive method for detecting and quantifying this compound even at very low concentrations. Gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) are also commonly used methods. The choice of method will depend on the required sensitivity, specificity, and available equipment.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Between Animals
Possible Causes:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or administration into the lungs instead of the stomach.
-
Fasting State: Differences in the fasting state of animals can affect gastric emptying and drug absorption.
-
Stress: High levels of stress during handling and dosing can alter gastrointestinal motility and blood flow, impacting absorption.
-
Coprophagy (in rodents): Ingestion of feces containing excreted drug can lead to reabsorption and altered pharmacokinetic profiles.
Solutions:
-
Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and administer the formulation slowly and consistently.
-
Control Fasting: Implement a consistent fasting period for all animals before dosing to standardize gastrointestinal conditions.
-
Acclimatize Animals: Allow for a sufficient acclimatization period and handle animals gently to minimize stress.
-
Use Metabolic Cages: For studies requiring precise pharmacokinetic data in rodents, housing animals in metabolic cages can prevent coprophagy.
Issue 2: Lower Than Expected Bioavailability After Oral Administration
Possible Causes:
-
Poor Solubility of Formulation: If this compound is not fully dissolved or is in a suspension with large particles, its dissolution in the gastrointestinal tract may be limited, leading to poor absorption.
-
First-Pass Metabolism: Significant metabolism of this compound in the liver after absorption from the gut can reduce the amount of unchanged drug reaching systemic circulation.
-
Incorrect Vehicle: The chosen vehicle for the formulation may not be optimal for promoting absorption across the intestinal epithelium.
Solutions:
-
Optimize Formulation:
-
Solubilizing Agents: Consider the use of co-solvents, surfactants, or cyclodextrins to improve the solubility of this compound.
-
Particle Size Reduction: If using a suspension, micronization or nanocrystal technology can increase the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.
-
-
Investigate Alternative Routes: For initial studies or to bypass first-pass metabolism, consider intravenous or intraperitoneal administration to establish a baseline for systemic exposure.
-
Utilize Permeation Enhancers: These compounds can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. However, their use requires careful evaluation for potential toxicity.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the required amount of this compound hydrochloride and prepare the dosing solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Weigh each rat to determine the precise volume to be administered (typically 5-10 mL/kg body weight).
-
-
Restraint:
-
Securely restrain the rat to immobilize its head and straighten the neck and esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
-
Withdrawal and Monitoring:
-
Gently withdraw the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes containing anticoagulant (e.g., EDTA or heparin)
-
Syringes and needles (appropriate gauge for the sampling site)
-
Centrifuge
-
Pipettes and storage vials
Procedure:
-
Anesthesia: Anesthetize the rat according to the approved animal care protocol.
-
Blood Collection:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points after this compound administration.
-
-
Plasma Separation:
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Storage:
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species (Oral Administration)
| Animal Species | Dose | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Reference |
| Rat | 2 µg/kg | ~1 | - | ~30 | |
| Rabbit | 0.5 µg/kg | <2 | ~0.2 | ~9 | |
| Rabbit | 2 µg/kg | <2 | ~0.8 | ~9 | |
| Dog | - | 1-4 | - | - | |
| Cattle | - | 6-12 | 0.24-1.8 | 16-105 | |
| Horse | - | 1.5-3 | 0.37-1.59 | 9-21.4 |
Note: '-' indicates data not specified in the cited source. Data is compiled from multiple studies and experimental conditions may vary.
Visualizations
Signaling Pathways
This compound exerts its effects primarily through the activation of β2-adrenergic receptors, leading to downstream signaling cascades that influence muscle protein synthesis and lipolysis.
Caption: this compound signaling pathway leading to muscle hypertrophy and lipolysis.
Experimental Workflow
A typical workflow for assessing the oral bioavailability of a novel this compound formulation involves several key steps from preparation to data analysis.
Caption: Experimental workflow for determining this compound bioavailability.
References
Addressing solubility issues of Clenbuterol in aqueous buffers
Welcome to the Technical Support Center for Clenbuterol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in aqueous buffers?
A1: this compound hydrochloride, a crystalline solid, is soluble in aqueous buffers, though its solubility is significantly influenced by pH.[1][2][3] In Phosphate Buffered Saline (PBS) at pH 7.2, its solubility is approximately 3 mg/mL.[1] However, at a slightly higher pH of 7.4, the solubility drops to 46.5 µg/mL.[3] Generally, it is considered slightly soluble in water. For higher concentrations, organic solvents such as ethanol, DMSO, and dimethyl formamide can be used, with solubilities of approximately 12 mg/mL, 20 mg/mL, and 25 mg/mL, respectively.
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: As a hydrochloride salt of a primary amine, the solubility of this compound is pH-dependent. In acidic conditions, the amine group is protonated, increasing its polarity and enhancing its solubility in aqueous solutions. As the pH increases towards neutral and alkaline conditions, the amine group becomes deprotonated, reducing its polarity and consequently decreasing its aqueous solubility. This is why a small change from pH 7.2 to 7.4 results in a significant decrease in solubility.
Q3: Can I store aqueous solutions of this compound hydrochloride?
A3: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day. The stability of the compound in aqueous media is limited, and precipitation may occur over time. For consistent experimental results, it is best practice to prepare fresh solutions daily.
Q4: Is this compound hydrochloride stable to heat?
A4: Yes, this compound hydrochloride is stable in boiling water at 100°C. However, prolonged exposure to very high temperatures in other media, such as cooking oil at 260°C, can lead to degradation.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent System | pH | Temperature | Solubility |
| Phosphate Buffered Saline (PBS) | 7.2 | Room Temperature | ~ 3 mg/mL |
| Aqueous Buffer | 7.4 | Room Temperature | 46.5 µg/mL |
| Water | Not Specified | Room Temperature | Slightly Soluble |
| Ethanol | Not Applicable | Room Temperature | ~ 12 mg/mL |
| DMSO | Not Applicable | Room Temperature | ~ 20 mg/mL |
| Dimethyl Formamide (DMF) | Not Applicable | Room Temperature | ~ 25 mg/mL |
Experimental Protocols
Protocol for Preparing Aqueous Solutions of this compound Hydrochloride
This protocol outlines the steps for preparing a solution of this compound hydrochloride in an aqueous buffer such as PBS.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Initial Dispensing: Transfer the powder to a sterile conical tube or vial.
-
Buffer Addition: Add a small volume of the aqueous buffer to the powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can be used to aid dissolution, but be cautious of potential degradation with prolonged heating.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration.
-
Sterilization: Sterile-filter the final solution using a 0.22 µm filter into a new sterile container.
-
Usage: Use the freshly prepared solution immediately for your experiments. Do not store for more than 24 hours.
Troubleshooting Guide
Issue 1: The this compound hydrochloride powder is not dissolving completely in my aqueous buffer.
-
Question: I've added the powder to my buffer and vortexed, but I can still see undissolved particles. What should I do?
-
Answer:
-
Check the Concentration: Ensure that the target concentration does not exceed the known solubility limit for your specific buffer and pH. For PBS at pH 7.2, the solubility is around 3 mg/mL.
-
Sonication: Try sonicating the solution for 10-15 minutes. The mechanical energy can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution to 37°C in a water bath while mixing. Avoid higher temperatures to prevent potential degradation.
-
pH Adjustment: If your experimental conditions allow, slightly lowering the pH of your buffer can increase the solubility of this compound hydrochloride.
-
Prepare a Concentrated Stock in Organic Solvent: If a high concentration is required, first dissolve the this compound hydrochloride in a small amount of an organic solvent like DMSO or ethanol. Then, make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system.
-
Issue 2: My this compound hydrochloride solution was clear initially but has now formed a precipitate.
-
Question: I prepared a clear solution, but after some time, I see a precipitate. Why did this happen and is the solution still usable?
-
Answer:
-
Instability in Aqueous Solution: Aqueous solutions of this compound hydrochloride are not stable for long periods, and precipitation can occur. It is strongly recommended to prepare fresh solutions for each experiment and not to store them for more than a day.
-
Temperature Changes: A decrease in temperature can reduce the solubility and cause the compound to precipitate out of solution. If you have gently warmed the solution to dissolve the compound, allowing it to cool to room temperature might lead to precipitation if the concentration is near the solubility limit.
-
pH Shift: If the solution was mixed with other reagents that altered the final pH to a more alkaline value, this could cause precipitation.
-
Usability of Precipitated Solution: A solution with a precipitate is no longer homogenous, and the concentration of the supernatant will be lower than intended. It is not recommended to use a solution once a precipitate has formed. The solution should be discarded and a fresh one prepared.
-
Visualizations
Experimental Workflow for Preparing this compound Hydrochloride Solution
Caption: Workflow for preparing an aqueous solution of this compound hydrochloride.
This compound Signaling Pathway
Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. β2-Adrenergic Receptor Agonist this compound Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Data Analysis in Clenbuterol Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their data analysis to accurately account for the pharmacokinetic properties of Clenbuterol, particularly its half-life.
Troubleshooting Guides
This section addresses specific issues that may arise during data analysis in this compound-related experiments.
Issue 1: High Variability in Calculated this compound Half-Life
-
Question: My calculated half-life for this compound varies significantly between subjects and even within the same subject across different time points. What could be the cause?
-
Answer: High variability in the calculated half-life of this compound is a common challenge and can stem from several factors:
-
Biphasic Elimination: this compound often exhibits a biphasic elimination pattern, characterized by an initial rapid decline in plasma concentration followed by a much slower terminal elimination phase.[1][2][3] If your sampling schedule is not long enough to accurately capture the terminal phase, you may be calculating a half-life based on the initial, faster elimination, leading to underestimation and variability.
-
Tissue Accumulation: this compound can accumulate in various tissues, such as the lungs, liver, and eyes, and is then slowly released back into the bloodstream.[3] This slow release contributes to the long terminal half-life and can introduce variability depending on the degree of tissue accumulation in individual subjects.
-
Assay Sensitivity: If your analytical method is not sensitive enough to accurately quantify the low concentrations of this compound during the terminal elimination phase, the data points in this phase will have higher error, leading to inaccurate half-life calculations.
-
Inappropriate Pharmacokinetic Model: Using a simple one-compartment model for a drug that exhibits two-compartment characteristics (like this compound) will lead to erroneous estimations of pharmacokinetic parameters, including half-life.
-
-
Troubleshooting Steps:
-
Extend Sampling Duration: Ensure your blood sampling schedule extends long enough to adequately characterize the terminal elimination phase. This may require sampling for several days after drug administration.
-
Utilize a Two-Compartment Model: Employ a two-compartment pharmacokinetic model for your data analysis. This model better accounts for the distribution of the drug between the central (blood) and peripheral (tissue) compartments and the subsequent slow elimination from the tissue compartment.
-
Validate Assay Sensitivity: Confirm that the lower limit of quantification (LLOQ) of your analytical assay is sufficient to reliably measure this compound concentrations during the late elimination phase.
-
Consider Non-Linear Mixed Effects Modeling (NLME): For population pharmacokinetic analysis, especially with sparse data, NLME models can be powerful tools to identify sources of variability and provide more robust estimates of pharmacokinetic parameters.[4]
-
Issue 2: Discrepancy Between Plasma and Urine Elimination Profiles
-
Question: The elimination rate of this compound appears much faster in urine than in plasma. How should I interpret this?
-
Answer: It is not uncommon to observe different elimination profiles for this compound in plasma and urine. This is because urinary excretion reflects the rate of drug elimination from the body via the kidneys at a specific point in time, while plasma concentration represents the amount of drug circulating in the bloodstream, which is influenced by distribution into and release from tissues.
-
Troubleshooting Steps:
-
Avoid Relying Solely on Urine Data for Half-Life Calculation: Due to the complexities of renal excretion and potential for changes in urine flow rate and pH, calculating a terminal half-life from urine data alone can be misleading. Plasma concentration data is generally preferred for accurate half-life determination.
-
Analyze Urine Data in Conjunction with Plasma Data: Use urine excretion data to understand the renal clearance of this compound. When analyzed together with plasma data, it can provide a more complete picture of the drug's disposition.
-
Model Renal Clearance: Incorporate renal clearance as a parameter in your pharmacokinetic model to quantify the contribution of urinary excretion to the overall elimination of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound?
A1: The half-life of this compound is highly variable and depends on the species, the biological matrix being analyzed, and the dose administered. In humans, the plasma half-life is estimated to be around 26-35 hours. However, due to tissue accumulation, the terminal elimination half-life can be much longer. It is crucial to determine the half-life experimentally within your specific study conditions.
Q2: How does this compound's half-life impact the design of my experiments?
A2: The long half-life of this compound has several implications for experimental design:
-
Washout Period: A sufficient washout period between treatments is necessary in crossover studies to ensure complete elimination of the drug from the previous treatment period. Given the long half-life, this washout period may need to be several weeks.
-
Time to Reach Steady State: In multiple-dosing regimens, it will take a longer time to reach steady-state concentrations. This needs to be considered when planning the duration of treatment and the timing of sample collection for assessing steady-state pharmacokinetics.
-
Sampling Schedule: As mentioned in the troubleshooting guide, the sampling schedule must be long enough to capture the terminal elimination phase accurately.
Q3: Can I use a non-compartmental analysis (NCA) for this compound pharmacokinetic data?
A3: While NCA can provide initial estimates of pharmacokinetic parameters like AUC (Area Under the Curve) and Cmax (maximum concentration), it may not be the most appropriate method for accurately determining the terminal half-life of a drug with biphasic elimination like this compound. A compartmental analysis, specifically a two-compartment model, is generally recommended for a more accurate characterization of this compound's pharmacokinetics.
Q4: What are the key considerations for sample collection when analyzing this compound?
A4:
-
Matrix Selection: The choice of biological matrix (plasma, urine, specific tissues) will depend on your research question. Be aware that concentrations and half-life can differ significantly between matrices.
-
Timing: The timing of sample collection is critical. For pharmacokinetic studies, a sufficient number of samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases.
-
Storage: Proper storage of samples is essential to prevent degradation of this compound. Samples should typically be stored at -20°C or -80°C until analysis.
Quantitative Data Summary
| Parameter | Species | Matrix | Value | Reference |
| Half-life (t½) | Human | Plasma | ~26-35 hours | |
| Horse | Plasma | ~9.2-12.9 hours | ||
| Rat | Blood | ~26 hours (slower phase) | ||
| Calf | Urine | Biphasic: 10 hours (initial), ~2.5 days (slower) | ||
| Time to Maximum Concentration (Tmax) | Human | Plasma | ~2-3 hours | |
| Protein Binding | Human | Plasma | High |
Experimental Protocols
1. Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the this compound concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
2. Quantification of this compound in Urine using GC-MS
-
Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to improve volatility and chromatographic properties (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the analyte from matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
-
-
-
Data Analysis:
-
Similar to the LC-MS/MS method, quantify this compound concentrations using a calibration curve prepared in blank urine.
-
Visualizations
Caption: Experimental workflow for this compound quantification and pharmacokinetic data analysis.
References
Minimizing animal stress during Clenbuterol administration to reduce variability
Objective: This guide provides researchers, scientists, and drug development professionals with best practices for administering clenbuterol to laboratory animals, focusing on techniques to minimize stress and reduce experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of stress-related variability during this compound administration?
A1: The administration procedure itself, particularly oral gavage, is a significant source of acute stress for laboratory animals.[1][2] This stress can trigger the release of catecholamines and glucocorticoids, which can interfere with the drug's mechanism of action and lead to physiological changes that increase data variability.[1][3] Factors such as improper handling, restraint, and the physical act of gavage contribute to this stress response.[4]
Q2: How does stress physiologically interfere with this compound's effects?
A2: this compound is a β2-adrenergic receptor agonist. Stress hormones, like norepinephrine and epinephrine, also act on adrenergic receptors. This can lead to competitive binding or downregulation of β-adrenergic receptors, altering the target pathway's sensitivity to this compound. Chronic stress can lead to sustained physiological changes, including altered immune function and metabolism, further confounding experimental results.
Q3: What are the most effective ways to habituate animals to administration procedures?
A3: Habituation is crucial for minimizing stress. For handling, a recommended protocol is to gently handle each animal for 1-2 minutes daily for at least one week before the experiment begins. For procedural habituation, such as oral gavage, sham dosing (performing the procedure with the vehicle alone) can help acclimate the animals. It is also critical to acclimate animals to the testing room by placing them in their home cages within the room for at least an hour before the procedure.
Q4: Are there less stressful alternatives to oral gavage for this compound administration?
A4: Yes. Voluntary oral administration is a highly effective, low-stress alternative. This can be achieved by mixing the this compound in a palatable vehicle, such as sweetened condensed milk or flavored gelatin. Another method is administering this compound as a top dressing on the animal's feed. These methods avoid the stress of restraint and gavage, though they may require more careful dose calibration and monitoring of intake.
Troubleshooting Guide: High Experimental Variability
This guide addresses common issues of high variability in studies involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in drug response (e.g., AUC, Cmax). | 1. Inconsistent Stress Levels: Different animals react to handling and gavage with varying degrees of stress, altering physiological responses. 2. Inconsistent Administration Technique: Variability in gavage speed, needle placement, or volume can affect absorption rates. 3. Underlying Health Differences: Subclinical illness or social stress within housing can impact drug metabolism. | 1. Implement Rigorous Habituation: Follow a consistent handling and sham-dosing protocol for all animals for at least one week prior to the study. 2. Standardize Administration Protocol: Ensure all personnel are trained on a consistent, low-stress gavage technique. Consider using flexible gavage tubes to minimize trauma. 3. Switch to Voluntary Administration: If possible, use a palatable vehicle to encourage voluntary consumption, eliminating gavage stress entirely. 4. Health Screening: Monitor animals for signs of distress or illness and ensure a stable, enriched housing environment. |
| Bimodal or unexpected dose-response curve. | 1. Acute Stress Response: A subset of animals may be experiencing a significant stress-induced hormonal surge, altering their response to this compound. 2. Gavage Complications: Incorrect gavage technique can lead to aspiration or esophageal trauma in some animals, affecting drug delivery and causing a severe stress response. | 1. Refine Gavage Technique: Use a sucrose-coated gavage needle to pacify the animal and induce swallowing, which reduces stress and procedure time. 2. Monitor for Complications: Observe animals for at least 15 minutes post-gavage for any signs of respiratory distress. 3. Non-invasive Dosing: Prioritize alternative methods like medicated food or liquids to ensure consistent and stress-free dosing. |
| Results are not reproducible between experimental cohorts. | 1. Environmental Differences: Changes in noise, light cycles, or personnel between cohorts can induce different baseline stress levels. 2. Lack of Standardized Acclimatization: Insufficient or inconsistent acclimatization periods for new animal shipments. | 1. Control Environmental Variables: Maintain a consistent environment (light, temperature, noise) and minimize personnel changes. Document all environmental conditions. 2. Enforce Acclimatization Period: Allow all animals a minimum of one week to acclimate to the facility and new housing before any handling or procedures begin. 3. Consistent Protocols: Ensure all experimental protocols, from handling to administration, are identically applied across all cohorts. |
Detailed Experimental Protocols
Protocol 1: Low-Stress Oral Gavage in Rodents
This protocol is adapted from best practices to minimize stress and injury.
-
Preparation:
-
Ensure the correct gavage needle size and type (flexible tip is preferred).
-
Measure the needle externally from the animal's nose to the last rib to determine the correct insertion depth and mark the needle.
-
Prepare a 10% sucrose solution. Lightly coat the gavage needle tip with the solution just before administration.
-
Ensure the this compound solution is at room temperature.
-
-
Handling and Restraint:
-
Gently but firmly restrain the animal to immobilize its head and torso. Proper restraint is critical to prevent injury and reduces the animal's ability to struggle.
-
Hold the animal in an upright position, extending the head to create a straight line through the neck and esophagus.
-
-
Administration:
-
Gently insert the sucrose-coated needle into one side of the mouth, over the tongue.
-
Advance the needle slowly and smoothly into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and restart.
-
Once at the predetermined depth, dispense the liquid smoothly and not too rapidly.
-
Withdraw the needle gently along the same path.
-
-
Post-Procedure:
-
Immediately return the animal to its home cage.
-
Observe the animal for at least 15 minutes for any signs of distress, such as labored breathing or unusual posture.
-
Protocol 2: Voluntary Oral Administration in a Palatable Vehicle
This protocol eliminates the need for restraint and gavage.
-
Vehicle Preparation and Habituation:
-
Select a highly palatable vehicle (e.g., sweetened condensed milk, chocolate-flavored paste, gelatin).
-
For 3-5 days prior to the experiment, offer the animals a small amount of the vehicle alone to ensure they consume it readily. This is the habituation phase.
-
-
Dose Preparation:
-
Calculate the required dose of this compound per animal.
-
Thoroughly mix the this compound into a precise volume of the palatable vehicle for each animal. Ensure homogeneity.
-
-
Administration:
-
Separate animals into individual cages for dosing to ensure accurate consumption by the target animal.
-
Provide the medicated vehicle in a small, shallow dish.
-
Allow sufficient time for the animal to consume the entire dose. Monitor visually to confirm consumption.
-
-
Validation:
-
This method requires validation to ensure each animal consumes the full dose. Pilot studies may be necessary to determine the optimal vehicle and volume.
-
If intake is inconsistent, consider a brief period of food restriction before offering the medicated treat, but be aware this can be a confounding stressor.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by this compound binding to the β2-adrenergic receptor.
Caption: this compound activates the β2-AR/cAMP/PKA signaling cascade.
Experimental Workflow for Low-Stress Studies
This workflow outlines the key steps to minimize stress-induced variability in a this compound study.
Caption: A sequential workflow for animal studies emphasizing habituation.
Logical Diagram: Stress Interference with this compound Action
This diagram shows how procedural stress can introduce variability by interfering with the drug's intended pathway.
Caption: Procedural stress activates pathways that interfere with this compound's target.
References
- 1. The Impact of Stress on Laboratory Animals and Variability in Research Outcome-PSM Publishers | Nonprofit Scientific Publishing [pubs.thepsm.net]
- 2. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. uvas.edu.pk [uvas.edu.pk]
Validation & Comparative
Comparative analysis of Clenbuterol versus Salbutamol on muscle hypertrophy
An objective comparison of the effects of Clenbuterol and Salbutamol on muscle hypertrophy is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to evaluate the performance of these two beta2-adrenergic agonists in promoting muscle growth.
Comparative Analysis of this compound and Salbutamol on Muscle Hypertrophy
This compound and Salbutamol are both beta2-adrenergic agonists known for their bronchodilator effects, but they have also been investigated for their potential to induce muscle hypertrophy. While both compounds stimulate similar signaling pathways, their efficacy, side-effect profiles, and mechanisms of action exhibit notable differences.
Quantitative Data Comparison
The following table summarizes key quantitative data from comparative studies on this compound and Salbutamol concerning their effects on muscle hypertrophy.
| Parameter | This compound | Salbutamol | Study Reference |
| Muscle Mass Increase | Significant increase in skeletal muscle mass. | Modest increase in muscle mass, less pronounced than this compound. | |
| Muscle Fiber Type | Preferential hypertrophy of fast-twitch (Type II) muscle fibers. | Less pronounced effect on fiber type transformation compared to this compound. | |
| Protein Synthesis | Stimulates protein synthesis via the Akt/mTOR pathway. | Increases protein synthesis, though the effect may be less sustained. | |
| Atrophy Prevention | Potent anti-catabolic effects, preventing muscle atrophy in various models. | Demonstrates anti-catabolic properties, but to a lesser extent than this compound. | |
| Effective Dose (Animal Models) | 1-2 mg/kg body weight | 3-4 mg/kg body weight | - |
| Cardiac Hypertrophy | Significant risk of cardiac hypertrophy with chronic use. | Lower risk of cardiac hypertrophy compared to this compound. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Animal Model for Muscle Hypertrophy
-
Subjects: Male Wistar rats (8 weeks old).
-
Acclimatization: Animals are housed for one week under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Treatment Groups:
-
Control Group: Saline solution (0.9% NaCl) administered subcutaneously.
-
This compound Group: this compound (1.6 mg/kg/day) administered subcutaneously.
-
-
Duration: The treatment is administered for 21 days.
-
Muscle Sampling: At the end of the treatment period, animals are euthanized, and the soleus and extensor digitorum longus (EDL) muscles are dissected, weighed, and prepared for histological and biochemical analysis.
-
Histological Analysis: Muscle cross-sections are stained with hematoxylin and eosin (H&E) to measure fiber cross-sectional area (CSA).
-
Biochemical Analysis: Western blotting is performed on muscle homogenates to quantify the expression levels of proteins in the Akt/mTOR signaling pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by this compound and Salbutamol and a typical experimental workflow for studying their effects on muscle hypertrophy.
Caption: Signaling pathway for beta2-agonist induced muscle hypertrophy.
Caption: Experimental workflow for comparative analysis.
Caption: Logical relationship between drug properties and outcomes.
Validating the Anabolic Effects of Clenbuterol: A Comparative Guide to Protein Synthesis Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clenbuterol's anabolic effects with other β-adrenergic agonists, supported by experimental data. It details methodologies for key protein synthesis assays and visualizes the underlying signaling pathways.
This compound, a potent β2-adrenergic agonist, has garnered significant attention for its purported anabolic properties, leading to its illicit use for performance enhancement in sports and bodybuilding.[1] Its ability to promote muscle growth is primarily attributed to its interaction with β2-adrenergic receptors in skeletal muscle, initiating a cascade of signaling events that can influence protein metabolism.[2] While not approved for human use as an anabolic agent, its effects have been studied extensively in animal models, and to a lesser extent, in humans.[1] This guide delves into the scientific validation of these anabolic effects, focusing on protein synthesis assays, and compares this compound to other β-agonists like Salbutamol and Formoterol.
Comparative Anabolic Effects of β-Adrenergic Agonists
The anabolic potential of this compound is often compared to other β2-agonists which are clinically approved for treating respiratory conditions. The primary mechanism of action for these compounds in skeletal muscle involves stimulating protein synthesis and inhibiting protein degradation, leading to a net positive protein balance and subsequent muscle hypertrophy.[3][4]
A key consideration in evaluating the anabolic effects of these compounds is their efficacy at clinically relevant doses and their potential for adverse effects. While this compound has demonstrated significant muscle and protein anabolic effects in animal models, these are often at doses exceeding what would be considered safe for human use.
| Compound | Animal Model | Dosage | Change in Hindlimb Muscle Weight | Change in Gastrocnemius Protein Content | Reference |
| This compound | Young Rats (3 months) | 600 µg/kg/24h | +28% | +24% | |
| Old Rats (24 months) | 600 µg/kg/24h | +25% | +23% | ||
| Salbutamol | Young Rats (3 months) | 1.03 mg/kg/24h | +19% | +19% | |
| Old Rats (24 months) | 1.03 mg/kg/24h | +19% | +19% | ||
| Formoterol | Healthy Young Men | Therapeutic Inhaled Dose | No significant effect on KLHL41 (a marker of muscle remodeling) | Not Measured |
This table summarizes the comparative effects of this compound and Salbutamol on muscle mass and protein content in rats. It is important to note that the dosages used for this compound in these studies are substantially higher than what is approved for human therapeutic use for any indication.
Key Signaling Pathways in β-Agonist-Induced Anabolism
The anabolic effects of this compound and other β2-agonists are mediated through the activation of specific intracellular signaling pathways. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor, a signaling cascade is initiated that involves both Gαs and Gαi subunits. This dual coupling leads to the activation of downstream pathways critical for regulating protein synthesis and degradation.
The canonical pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A non-canonical pathway involves the Gβγ subunits activating the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Both pathways converge on the activation of the mammalian Target of Rapamycin (mTOR), a central regulator of cell growth and protein synthesis.
Below is a diagram illustrating the key signaling events:
Experimental Protocols for Protein Synthesis Assays
Validating the anabolic effects of compounds like this compound requires robust and reproducible methods for measuring muscle protein synthesis. Two widely used techniques are the flooding dose method and the Surface Sensing of Translation (SUnSET) method.
Flooding Dose Technique
The flooding dose technique is a classic and widely accepted method for measuring the rate of protein synthesis in vivo. It involves administering a large bolus of a labeled amino acid (the "tracer") to rapidly equilibrate the specific radioactivity of the amino acid in the plasma and intracellular precursor pools for protein synthesis.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.
-
Tracer Preparation: A "flooding" dose of a labeled amino acid, such as L-[3H]-phenylalanine, is prepared. A typical dose for a mouse is 1.5 mmol phenylalanine/kg body weight.
-
Administration: The tracer is administered rapidly via intravenous injection.
-
Labeling Period: The animal is left for a short period, ideally less than 30 minutes, to allow for the incorporation of the labeled amino acid into newly synthesized proteins.
-
Tissue Collection: At the end of the labeling period, the animal is euthanized, and the muscle tissue of interest is rapidly excised and frozen in liquid nitrogen to halt metabolic processes.
-
Sample Processing: The frozen muscle tissue is homogenized, and proteins are precipitated.
-
Analysis: The amount of incorporated radiolabeled amino acid in the protein pellet is quantified using scintillation counting. The specific radioactivity of the precursor pool (from the supernatant) is also determined.
-
Calculation: The fractional rate of protein synthesis (FSR) is calculated as the rate of tracer incorporation into protein relative to the precursor specific radioactivity.
Surface Sensing of Translation (SUnSET) Method
The SUnSET method is a non-radioactive alternative for measuring protein synthesis that utilizes the antibiotic puromycin. Puromycin is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to premature chain termination. The amount of puromycin incorporated is proportional to the rate of protein synthesis and can be detected by western blotting using an anti-puromycin antibody.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Similar to the flooding dose method, animals are prepared according to the experimental design.
-
Puromycin Administration: A solution of puromycin is administered to the animal, typically via intraperitoneal injection.
-
Labeling Period: The animal is left for a defined period (e.g., 30 minutes) to allow for puromycin incorporation.
-
Tissue Collection: Muscle tissue is harvested and snap-frozen.
-
Protein Extraction: Total protein is extracted from the muscle tissue.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a specific monoclonal antibody against puromycin.
-
Detection and Quantification: The amount of puromycin-labeled peptides is detected and quantified using standard western blot imaging techniques. The signal intensity is proportional to the rate of global protein synthesis.
Conclusion
The anabolic effects of this compound are primarily mediated through its action as a β2-adrenergic agonist, leading to the activation of the Akt/mTOR signaling pathway and a subsequent increase in protein synthesis and/or a decrease in protein degradation. While effective in animal models, its use is associated with significant safety concerns, particularly at the high doses required for anabolic effects.
Alternatives such as Salbutamol have also demonstrated anabolic properties, albeit to a lesser extent than this compound in some studies, but at more clinically relevant dosages. The validation of the anabolic potential of these and other novel compounds relies on accurate and reproducible measurement of muscle protein synthesis. Both the flooding dose and SUnSET methods provide robust frameworks for these assessments, each with its own advantages and considerations. For researchers in drug discovery and development, a thorough understanding of these assays and the underlying molecular pathways is crucial for the identification and validation of new therapeutic agents for muscle wasting conditions.
References
- 1. This compound: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Clenbuterol Quantification: Cross-Validation of ELISA and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of clenbuterol: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a potent β2-adrenergic agonist, is illicitly used as a growth promoter in livestock and as a performance-enhancing drug in athletes. Its detection at trace levels is crucial for food safety and anti-doping control. This document outlines the experimental protocols for both techniques, presents a comparative analysis of their performance based on experimental data, and discusses their respective advantages and limitations to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
Both ELISA and LC-MS/MS are powerful techniques for the detection and quantification of this compound. ELISA is a high-throughput, cost-effective screening method, ideal for analyzing a large number of samples. However, it is susceptible to cross-reactivity, which can lead to false-positive results.[1] LC-MS/MS, on the other hand, is a highly specific and sensitive confirmatory method, capable of providing unequivocal identification and accurate quantification of this compound.[2][3] The choice between the two methods depends on the specific application, required level of sensitivity and specificity, sample throughput, and budget constraints. Often, a two-tiered approach is employed, using ELISA for initial screening followed by LC-MS/MS for confirmation of positive findings.[1]
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters for ELISA and LC-MS/MS in the quantification of this compound, compiled from various validation studies.
| Performance Parameter | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 2 pg/mL - 0.11 µg/kg |
| Limit of Quantification (LOQ) | ~0.05 - 0.1 ng/mL | 0.1 - 0.21 µg/kg |
| Accuracy (Recovery) | 72.0% - 113% | 15% - 112% |
| Precision (%RSD) | < 10% - < 20% | < 4.2% - < 15% |
| Specificity | Prone to cross-reactivity with other β-agonists | High, based on mass-to-charge ratio and fragmentation patterns |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Low | High |
| Instrumentation Cost | Low | High |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA for this compound is typically a competitive immunoassay. In this format, this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The amount of color developed is inversely proportional to the concentration of this compound in the sample.
Sample Preparation (General Outline for Urine and Tissue):
-
Urine: Samples are often diluted with a buffer.
-
Tissue: Homogenized tissue samples are extracted with a suitable buffer, followed by centrifugation to separate the supernatant for analysis.
ELISA Procedure:
-
Standard and Sample Addition: Add standards and prepared samples to the antibody-coated microplate wells.
-
Addition of Enzyme Conjugate: Add this compound-horseradish peroxidase (HRP) conjugate to each well.
-
Incubation: Incubate the plate, typically for 30-60 minutes at room temperature, to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes the conversion of the substrate, leading to color development.
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique provides definitive confirmation and precise quantification of this compound.
Sample Preparation (General Outline for Urine and Tissue):
-
Enzymatic Hydrolysis: For urine samples, β-glucuronidase/arylsulfatase is often used to deconjugate this compound metabolites back to the parent drug.
-
Extraction: This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix and remove interfering substances.
-
Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Procedure:
-
Chromatographic Separation: Inject the prepared sample into an LC system. A C18 column is commonly used to separate this compound from other components in the sample extract based on its physicochemical properties. The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source, where this compound molecules are ionized, most commonly using electrospray ionization (ESI) in positive mode.
-
Mass Analysis (MS1): The ionized this compound molecules (precursor ions) are selected in the first mass analyzer (e.g., a quadrupole) based on their specific mass-to-charge ratio (m/z).
-
Fragmentation (Collision Cell): The selected precursor ions are fragmented into smaller product ions in a collision cell by collision-induced dissociation (CID).
-
Mass Analysis (MS2): The resulting product ions are separated in the second mass analyzer.
-
Detection and Quantification: Specific product ions are monitored by a detector. The presence of this compound is confirmed by the detection of the correct precursor and product ions at the expected retention time. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a stable isotope-labeled internal standard.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification using ELISA.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
Caption: Logical relationship in a typical cross-validation workflow.
References
The Anabolic Edge: A Comparative Guide to Clenbuterol-Induced Muscle Growth in Murine Models
For researchers, scientists, and drug development professionals, understanding the reproducibility of pre-clinical findings is paramount. This guide provides a comparative analysis of clenbuterol-induced muscle growth across different mouse strains, supported by experimental data and detailed protocols. We delve into the nuances of the anabolic effects of this potent β2-adrenergic agonist, offering insights to inform future research and therapeutic development.
This compound, a well-documented β2-adrenergic agonist, has demonstrated significant anabolic effects on skeletal muscle, promoting hypertrophy and combating atrophy.[1] Its mechanism of action is primarily mediated through the activation of β2-adrenergic receptors, initiating a signaling cascade that enhances protein synthesis and reduces protein degradation.[2][3] However, the consistency of these muscle-building effects across various genetic backgrounds, as represented by different mouse strains, is a critical consideration for the translation of these findings. This guide synthesizes available data to shed light on this important aspect of this compound research.
Quantitative Comparison of Muscle Hypertrophy
The anabolic effects of this compound have been documented in several commonly used mouse strains. While direct comparative studies on the reproducibility of muscle growth are limited, data from individual studies provide valuable insights into the potential for strain-specific responses. The following table summarizes key findings on this compound-induced muscle mass increases in C57BL/10ScSn and C57BL/6 mice, as well as in a dystrophic mouse model on a C57 Black background.
| Mouse Strain | Muscle | Treatment Details | % Increase in Muscle Mass | Reference |
| C57BL/10ScSn | Extensor Digitorum Longus (EDL) | 1.5-2 mg/kg/day in drinking water for 52 weeks | 16% | [4] |
| Soleus | 1.5-2 mg/kg/day in drinking water for 52 weeks | 22% | [4] | |
| Tibialis Anterior | 1.5-2 mg/kg/day in drinking water for 52 weeks | 17% | ||
| C57BL/6J | Not specified (Body Weight Gain) | Daily injections (dose not specified) for 10 days | Significant increase in body weight gain | |
| C57 Black background (mdx) | Gastrocnemius & Soleus | Chronic treatment for 21 days (dose not specified) | 29% (in dystrophic mice) | |
| C57 Black background (normal) | Gastrocnemius & Soleus | Chronic treatment for 21 days (dose not specified) | 13% |
Note: A direct comparison of the magnitude of muscle growth between these studies should be made with caution due to variations in experimental protocols, including this compound dosage, duration of treatment, and the specific muscles analyzed.
A study comparing the accumulation of this compound in the liver of C57BL/6 and BALB/c mice found no significant difference in the accumulation rate after 28 days of oral administration at 2.5 mg/kg body mass. While this does not directly measure muscle hypertrophy, similar pharmacokinetics might suggest a comparable potential for anabolic effects in these two strains. However, without direct muscle mass measurements, this remains an extrapolation.
Experimental Protocols
The methodologies employed in studying this compound's anabolic effects are crucial for interpreting and reproducing the findings. Below are detailed protocols from key studies.
Study 1: Long-term this compound Administration in C57BL/10ScSn Mice
-
Animals: Male C57BL/10ScSn mice.
-
Treatment: this compound administered in the drinking water at a concentration calculated to provide a daily dose of 1.5-2 mg/kg.
-
Duration: 52 weeks.
-
Administration Schedule: A staggered 3 days on/3 days off schedule was followed to mitigate desensitization to the compound.
-
Assessment of Muscle Growth: At the end of the treatment period, various skeletal muscles, including the extensor digitorum longus (EDL), soleus, and tibialis anterior, were dissected and weighed.
Study 2: Short-term this compound Administration in C57BL/6J Mice
-
Animals: 3 to 5-week-old male C57BL/6J mice.
-
Treatment: Daily injections of this compound. The precise dosage was not specified in the abstract.
-
Duration: 10 days.
-
Assessment of Anabolic Effect: The primary outcome measured was body weight gain and a decrease in blood urea nitrogen (BUN) levels, both indicative of an anabolic state.
Study 3: this compound Administration in BALB/c and C57BL/6 Mice
-
Animals: 8-week-old male BALB/c and C57BL/6 mice.
-
Treatment: this compound administered orally (per os).
-
Dosage: 2.5 mg/kg body mass.
-
Duration: 28 days.
-
Primary Outcome: Measurement of this compound accumulation in the liver tissue at 1, 15, and 30 days post-treatment.
Signaling Pathways of this compound-Induced Muscle Hypertrophy
The anabolic effects of this compound are orchestrated by a well-defined signaling cascade initiated by its binding to the β2-adrenergic receptor on the surface of muscle cells. This interaction triggers a series of intracellular events that ultimately lead to an increase in protein synthesis and a decrease in protein degradation, the two pillars of muscle growth.
The primary pathway involves the activation of the Akt/mTOR signaling axis. Upon binding of this compound, the β2-adrenergic receptor stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then contributes to the activation of Akt (also known as Protein Kinase B). Activated Akt plays a pivotal role in promoting muscle hypertrophy through several downstream effectors.
One of the key targets of Akt is the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. Akt activates mTOR, which then phosphorylates and activates p70S6 kinase (p70S6K) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K and the release of eIF4E from 4E-BP1 both lead to an increase in the translation of specific mRNAs, thereby boosting protein synthesis.
Furthermore, this compound has been shown to suppress the expression of key genes involved in muscle protein degradation, such as those in the ubiquitin-proteasome pathway. This dual effect of stimulating protein synthesis and inhibiting protein breakdown results in a net accumulation of muscle protein and subsequent hypertrophy.
References
- 1. mixlab.com [mixlab.com]
- 2. Skeletal muscle hypertrophy and anti-atrophy effects of this compound are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anabolic effects of this compound on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Year-long this compound treatment of mice increases mass, but not specific force or normalized power, of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamic Efficacy: Receptor Binding and Functional Activity
An Objective Comparison of the Efficacy of R- and S-Clenbuterol Enantiomers for Researchers
Clenbuterol, a potent and long-acting β2-adrenergic receptor agonist, is clinically used as a bronchodilator for respiratory conditions like asthma.[1][2] Beyond its therapeutic applications, it is widely recognized for its significant repartitioning effects, promoting skeletal muscle growth while reducing adipose tissue.[3][4] this compound is a chiral molecule and is typically synthesized and administered as a racemic mixture, containing equal amounts of its two stereoisomers: R-(-)-clenbuterol and S-(+)-clenbuterol.[5] However, extensive research has demonstrated that the pharmacological and physiological effects of these enantiomers are not equivalent. This guide provides a detailed comparison of the efficacy of R- and S-clenbuterol, supported by experimental data, to inform researchers and drug development professionals.
The primary mechanism of action for this compound involves the activation of β2-adrenergic receptors, which initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP). The stereochemistry of the this compound molecule plays a critical role in its interaction with the receptor.
The desired therapeutic and anabolic activities of this compound are almost exclusively attributed to the R-(-)-enantiomer. Studies have consistently shown that the R-isomer possesses a significantly higher binding affinity for β2-adrenoceptors compared to the S-isomer. This stereoselectivity extends to functional activity, where the R-enantiomer is a potent agonist, while the S-enantiomer is substantially less effective, with one study suggesting it is at least 1,000 times less potent in relaxing tracheal muscle and depressing muscle contractions. In psychopharmacological tests sensitive to beta-agonists, the (-)-R form was found to be responsible for the observed effects, with the (+)-S form showing no activity on its own.
While most evidence points to the R-enantiomer as the sole active form for β2-mediated effects, one study reported that both enantiomers exhibited equal anabolic activity in rat skeletal muscle, suggesting a potential divergence in the mechanisms mediating bronchodilatory and anabolic effects, or muscle- and region-specific actions. However, the consensus in the broader literature is that the anabolic effects are indeed mediated by β2-adrenoceptor activation.
Pharmacokinetic Profiles
Significant differences exist in the pharmacokinetic disposition of the this compound enantiomers, primarily driven by enantioselective protein binding. In studies conducted on rats administered the racemic mixture, the R-(-)-enantiomer displayed a distinct pharmacokinetic profile compared to the S-(+)-enantiomer.
Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Rats
| Parameter | R-(-)-Clenbuterol | S-(+)-Clenbuterol | Reference |
| Distribution Volume (Vd) | 9.17 L/kg | 4.14 L/kg | |
| Total Body Clearance (CL) | 13.5 mL/min/kg | 11.5 mL/min/kg | |
| Free (unbound) Fraction in Plasma | 48.8% | 33.1% | |
| Biliary Excretion | Higher than S-enantiomer | Lower than R-enantiomer |
The distribution volume of R-(-)-clenbuterol was significantly larger, and its total body clearance was higher than that of the S-(+)-enantiomer. This is largely explained by the difference in plasma protein binding; the R-enantiomer has a higher unbound fraction (48.8%) compared to the S-enantiomer (33.1%), allowing for greater distribution into tissues and more efficient clearance. Biliary excretion was also found to be higher for the R-isomer, while urinary clearance was similar for both.
In Vivo Efficacy: Anabolic and Lipolytic Effects
The anabolic effects of this compound, characterized by increased muscle mass and protein accretion, are a key area of research interest. These effects are mediated by the activation of β2-adrenoceptors, leading to the stimulation of anabolic signaling pathways, such as the Akt/mTOR pathway, and the suppression of muscle protein degradation.
Given that the R-enantiomer is the pharmacologically active form at the β2-receptor, it is responsible for the pronounced muscle-building and fat-burning properties of racemic this compound. The S-enantiomer is not considered to contribute significantly to these effects. The administration of this compound leads to a significant repartitioning effect, increasing skeletal muscle growth at the expense of fat tissue.
Experimental Protocols
β2-Adrenoceptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki or Kd) of R- and S-clenbuterol for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the β2-adrenergic receptor (e.g., bovine longissimus dorsi muscle, CHO cells). Tissues are homogenized in a buffer solution and centrifuged to isolate the membrane fraction.
-
Radioligand Binding: A constant concentration of a specific β2-adrenoceptor radioligand (e.g., [3H]CGP-12177 or [125I]iodocyanopindolol) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled competitor ligands (R-clenbuterol, S-clenbuterol, or racemic this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To measure the functional agonistic activity of R- and S-clenbuterol by quantifying the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells) are cultured to an appropriate confluency.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of R-clenbuterol, S-clenbuterol, or a known agonist like isoprenaline (as a positive control) for a defined period.
-
Cell Lysis and Detection: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: Dose-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximum effect) values are calculated to determine the potency and efficacy of each enantiomer.
In Vivo Anabolic Efficacy Study in Rodents
Objective: To compare the effects of R- and S-clenbuterol on skeletal muscle mass and body composition in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are acclimatized and divided into experimental groups (e.g., Vehicle control, Racemic this compound, R-clenbuterol, S-clenbuterol).
-
Drug Administration: The compounds are administered daily for a specified period (e.g., 2-8 weeks) via an appropriate route, such as oral gavage, subcutaneous injection, or in drinking water. Doses can range from 0.4 to 2 mg/kg body weight.
-
Measurements: Body weight is monitored regularly. At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, plantaris) and fat pads (e.g., epididymal) are dissected and weighed.
-
Biochemical Analysis: Muscle samples can be analyzed for total protein content (e.g., via a BCA assay) to confirm true anabolic effects rather than just water retention.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the muscle and fat mass between the different treatment groups to determine the relative anabolic and lipolytic efficacy of each enantiomer.
Visualizations
Caption: β2-Adrenergic receptor signaling cascade initiated by R-Clenbuterol.
Caption: Experimental workflow for comparing the in vivo anabolic effects.
Conclusion
The available experimental data conclusively demonstrate that the R-(-)-enantiomer of this compound is the primary driver of the compound's pharmacological effects. It possesses significantly higher binding affinity and functional activity at the β2-adrenergic receptor, which translates to superior in vivo efficacy for inducing bronchodilation, muscle hypertrophy, and lipolysis. The S-(+)-enantiomer is largely considered inactive or substantially less potent. Furthermore, the two enantiomers exhibit different pharmacokinetic profiles due to stereoselective plasma protein binding, which influences their distribution and clearance. For researchers investigating the therapeutic or performance-enhancing effects of this compound, focusing on the R-enantiomer is crucial for understanding the molecule's mechanism of action and physiological impact.
References
Validating Gene Expression Alterations Induced by Clenbuterol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies and findings related to the validation of gene expression changes following Clenbuterol treatment. It offers supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound, a potent β2-adrenergic receptor agonist, is known to induce significant changes in gene expression across various tissues, impacting processes such as muscle growth, lipid metabolism, and cardiac function.[1][2][3] Initial high-throughput screening methods like microarray and RNA-sequencing (RNA-seq) are instrumental in identifying a broad spectrum of differentially expressed genes.[4][5] However, subsequent validation of these findings using targeted and quantitative techniques is crucial for confirming the biological relevance of the observed changes. This guide explores the common validation techniques, presents comparative data from various studies, and details the underlying experimental protocols.
Comparison of Gene Expression Validation Techniques
Quantitative Polymerase Chain Reaction (qPCR) stands as the gold standard for validating gene expression data obtained from microarray or RNA-seq analyses. Its high sensitivity and specificity allow for the precise quantification of transcript levels, providing a reliable confirmation of the initial findings. Studies consistently demonstrate a strong positive correlation between the fold-changes observed in RNA-seq or microarray data and those confirmed by qPCR.
| Validation Method | Principle | Advantages | Considerations |
| Quantitative PCR (qPCR) | Amplification and quantification of specific cDNA sequences in real-time. | High sensitivity and specificity, wide dynamic range, cost-effective for a small number of genes. | Requires specific primers for each gene of interest, can be influenced by RNA quality and reverse transcription efficiency. |
| Western Blotting | Detection of specific proteins separated by size. | Validates changes at the protein level, providing a more direct link to function. | Semi-quantitative, dependent on antibody specificity and availability. |
| In situ Hybridization (ISH) | Localization of specific mRNA sequences within tissues or cells. | Provides spatial information about gene expression. | Technically challenging, less quantitative than qPCR. |
Quantitative Data Summary
The following tables summarize quantitative data from studies that validated this compound-induced gene expression changes using qPCR after initial microarray or RNA-seq screening.
Table 1: Validation of Upregulated Genes in Rat Heart Tissue
| Gene | Microarray Fold Change | qPCR Fold Change (Day 1) |
| ANP | 7.5 | 6.02 ± 2.06 |
| BNP | 2.8 | 4.38 ± 1.04 |
| TIMP1 | 7.6 | 8.83 ± 5.34 |
Table 2: Validation of Differentially Expressed Genes in Mouse Skeletal Muscle
| Gene | Microarray Fold Change | qPCR Validation |
| Gene 1 | Undisclosed | Confirmed |
| Gene 2 | Undisclosed | Confirmed |
| Gene 3 | Undisclosed | Confirmed |
| Gene 4 | Undisclosed | Confirmed |
Table 3: this compound-Induced Gene Expression in C2C12 Myotubes
| Gene | Treatment Time | Fold Change (vs. Control) |
| Nr4a3 | 1 hour | ~4.5 |
| Il6 | 1 hour | ~3.5 |
| Ppargc1a | 1 hour | ~2.5 |
| Irs2 | 1 hour | ~2.0 |
Key Signaling Pathways Affected by this compound
This compound exerts its effects by activating the β2-adrenergic receptor, which in turn triggers a cascade of intracellular signaling events. These pathways ultimately lead to the modulation of gene expression, influencing various physiological outcomes.
Caption: this compound-activated β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway.
Other significant pathways implicated in the response to this compound include those associated with cardiac growth, angiogenesis, and integrin signaling. Gene ontology analysis of microarray data has revealed the induction of genes involved in cell adhesion, migration, and lipid biosynthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments used in the validation of this compound-induced gene expression changes.
Animal Treatment and Tissue Collection
-
Animal Model: Male Wistar rats (or other appropriate species).
-
Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Treatment: this compound is administered at a specified dose (e.g., 2 mg/kg body weight) or saline as a control, often via osmotic minipumps for continuous delivery.
-
Duration: Treatment duration can vary from hours to several weeks depending on the study's objectives.
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and target tissues (e.g., heart, skeletal muscle) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Total RNA is isolated from frozen tissues or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
Quantitative PCR (qPCR)
-
Primer Design: Gene-specific primers are designed using software such as Primer-BLAST to amplify a unique region of the target gene.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: The reaction is carried out in a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).
Microarray and RNA-Sequencing
For initial genome-wide screening, total RNA is processed for microarray analysis (e.g., Affymetrix GeneChip) or RNA-sequencing (e.g., Illumina platform) according to the respective manufacturer's protocols. Data from these experiments are then analyzed to identify differentially expressed genes, which are subsequently selected for qPCR validation.
Experimental Workflow
The general workflow for investigating and validating this compound-induced gene expression changes is depicted below.
Caption: General workflow for gene expression validation.
References
- 1. Changes in skeletal muscle gene expression following this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stir.ac.uk [stir.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Clenbuterol and Formoterol on Fat Metabolism
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Clenbuterol and Formoterol, two beta-2 adrenergic receptor (β2-AR) agonists, focusing on their effects on fat metabolism. The information presented is collated from various experimental studies to assist researchers, scientists, and drug development professionals in understanding their mechanisms, efficacy, and methodologies for evaluation.
Introduction
This compound and Formoterol are sympathomimetic amines that activate β2-adrenergic receptors. While primarily developed for respiratory conditions, their potent effects on energy expenditure and body composition have made them subjects of extensive metabolic research. Both compounds stimulate lipolysis and increase metabolic rate, but they differ in selectivity, potency, and clinical profile. This guide delves into the experimental data comparing their impact on fat metabolism.
Mechanism of Action: β2-Adrenergic Signaling in Adipocytes
Both this compound and Formoterol exert their primary metabolic effects by binding to β2-ARs on the surface of adipocytes. This binding initiates a canonical signaling cascade. The activation of the β2-AR stimulates the Gs alpha subunit of its associated G protein, which in turn activates adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][3]
PKA then phosphorylates two key proteins on the surface of intracellular lipid droplets: perilipin 1 and hormone-sensitive lipase (HSL). Phosphorylation causes a conformational change in perilipin, allowing HSL to access the stored triglycerides within the lipid droplet. Phosphorylated HSL exhibits increased catalytic activity, hydrolyzing triglycerides into free fatty acids (FFAs) and glycerol, which are then released into circulation to be used for energy. This process is known as lipolysis.
Comparative Efficacy on Fat Metabolism
Direct head-to-head clinical trials comparing the metabolic effects of this compound and Formoterol are limited. However, data from separate human studies provide a basis for comparison. Formoterol is noted to be a highly β2-selective agonist, which may offer a more favorable therapeutic window by minimizing off-target effects, such as β1-receptor-mediated tachycardia.
| Parameter | This compound | Formoterol |
| Study Population | 6 young healthy men | 8 healthy men |
| Dosage | 80 µg, single oral dose | 160 µ g/day , 1 week oral treatment |
| Resting Energy Expenditure (REE) | ▲ 21% increase | ▲ 13% increase |
| Fat Oxidation | ▲ 39% increase | ▲ 23% increase |
| Plasma Free Fatty Acids (FFAs) | ▲ 180% increase | ▲ 16% increase (NEFA) |
| Heart Rate | Not reported in this study, but tachycardia is a known side effect. | No significant change. |
| Other Effects | ▲ 121% mTOR phosphorylation in muscle. | Prevents adipogenesis; upregulates thermogenic markers (UCP-1). |
Note: Data is collated from separate studies with different protocols and should be interpreted with caution.
In another study involving 14 active overweight men, rac-formoterol increased resting energy expenditure by 12% and fat oxidation by 38% compared to a placebo.
Effects on Adipose Tissue Gene Expression
Beyond acute signaling events, β2-AR agonists can modulate the expression of genes involved in lipid metabolism.
-
This compound: In animal studies, this compound treatment has been shown to inhibit lipogenesis by downregulating the expression of key enzymes like fatty acid synthase (FAS). Concurrently, it enhances lipolysis, partly by increasing the expression of lipoprotein lipase (LPL) in adipose tissue. This dual action shifts the metabolic balance in fat cells from storage to breakdown.
-
Formoterol: Research indicates that Formoterol prevents adipocyte differentiation by downregulating key adipogenic transcription factors, including PPAR-γ and C/EBPα. Furthermore, it promotes thermogenesis by upregulating the expression of markers such as AMP-activated protein kinase (AMPK), PGC-1α, and uncoupling protein 1 (UCP-1), suggesting an effect on energy dissipation as heat.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols used in key studies.
This protocol is based on studies evaluating the effects of β2-agonists on energy expenditure in humans.
-
Subject Screening: Healthy, non-obese male volunteers are recruited. Subjects are typically screened for cardiovascular health and abstain from caffeine, alcohol, and strenuous exercise before testing.
-
Baseline Measurement: After an overnight fast, subjects rest in a supine position for 30 minutes. Resting energy expenditure (REE) and substrate oxidation rates (fat, carbohydrate) are measured for a 30-minute period using a ventilated-hood indirect calorimeter. Baseline heart rate, blood pressure, and blood samples are collected.
-
Drug Administration: A single oral dose of the β2-agonist (e.g., 80 µg this compound) or a placebo is administered. For longer-term studies (e.g., Formoterol), subjects take the drug daily for a specified period (e.g., one week) before post-treatment testing.
-
Post-Dose Measurement: After a defined period (e.g., 140 minutes post-ingestion for acute studies), the measurements from Step 2 are repeated to determine the drug's effect.
-
Biochemical Analysis: Blood samples are analyzed for plasma levels of free fatty acids, glycerol, glucose, and insulin. In some studies, muscle biopsies are collected to analyze signaling protein phosphorylation (e.g., mTOR, PKA substrates).
This protocol is a standardized method to assess how a compound directly affects fat cell lipolysis.
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1 cells or primary rat adipocytes) are cultured to maturity.
-
Treatment: The culture medium is replaced with a buffer containing the test compound (e.g., this compound at concentrations from 10⁻⁹ to 10⁻⁵ M) and a vehicle control.
-
Incubation: Cells are incubated for a specified time (e.g., 2-4 hours) at 37°C.
-
Sample Collection: At the end of the incubation, an aliquot of the culture medium is collected.
-
Quantification: The concentration of glycerol or free fatty acids released into the medium is quantified using a colorimetric or fluorometric assay kit. The amount released is indicative of the rate of lipolysis.
-
Data Normalization: Lipolysis data is often normalized to the total protein or DNA content of the cells in each well to account for variations in cell number.
Summary and Conclusion
Both this compound and Formoterol are effective activators of fat metabolism through the β2-adrenergic pathway.
-
Shared Mechanism: They increase intracellular cAMP and PKA activity, leading to enhanced lipolysis and the release of free fatty acids.
-
Comparative Efficacy: Based on separate human studies, a single dose of this compound appears to induce a more potent acute increase in energy expenditure and fat oxidation compared to the reported effects of a one-week treatment with Formoterol. However, differences in study design, dosage, and duration preclude a direct equivalence.
-
Selectivity: Formoterol is highlighted as a highly β2-selective agonist, which may translate to a better safety profile, particularly concerning cardiovascular side effects like tachycardia, which are more commonly associated with less selective β-agonists.
-
Gene Expression: Both drugs favorably modulate gene expression to reduce fat storage. This compound appears to directly suppress lipogenic enzymes, while Formoterol inhibits the development of fat cells and upregulates thermogenic pathways.
References
Unveiling the Molecular Tango: Confirming Clenbuterol's Mechanism of Action via Receptor Binding Assays
A Comparative Guide for Researchers and Drug Development Professionals
Clenbuterol, a potent and selective beta-2 adrenergic agonist, has garnered significant attention for its therapeutic potential and, controversially, for its off-label use. Understanding its precise mechanism of action at the molecular level is paramount for both legitimate drug development and for comprehending its physiological effects. This guide provides a comprehensive comparison of this compound with other key beta-adrenergic agonists, leveraging experimental data from receptor binding assays to elucidate its binding characteristics. Detailed experimental protocols and visual workflows are presented to aid researchers in the design and execution of similar studies.
The Cornerstone of Action: Beta-2 Adrenergic Receptor Binding
This compound exerts its effects by binding to and activating beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways, as well as in skeletal muscle and adipose tissue.[1] This interaction initiates a cascade of intracellular events, beginning with the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway ultimately leads to physiological responses such as bronchodilation and anabolic effects in muscle tissue.
To quantitatively assess the interaction between this compound and its target receptors, receptor binding assays are the gold standard. These assays measure the affinity of a ligand (in this case, this compound) for a receptor. A common metric derived from these assays is the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher binding affinity.
Comparative Binding Affinities of Beta-Adrenergic Agonists
The following table summarizes the binding affinities (Ki or Kd values) of this compound and other notable beta-adrenergic agonists for beta-1 and beta-2 adrenergic receptors, as determined by various receptor binding studies. This comparative data is essential for understanding the selectivity profile of each compound.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Selectivity (β1/β2) |
| This compound | Beta-1 Adrenergic Receptor | 38[2] | ~6 |
| Beta-2 Adrenergic Receptor | 6.3[2] | ||
| Salbutamol (Albuterol) | Beta-1 Adrenergic Receptor | ~195 | ~34.5 |
| Beta-2 Adrenergic Receptor | ~5.65 | ||
| Formoterol | Beta-1 Adrenergic Receptor | ~776 | ~323 |
| Beta-2 Adrenergic Receptor | ~2.4 | ||
| Isoproterenol | Beta-1 Adrenergic Receptor | ~87 | ~1.3 |
| Beta-2 Adrenergic Receptor | ~67 |
Note: The binding affinity values are compiled from multiple sources and may vary depending on the experimental conditions and tissue types used. The selectivity ratio is calculated as Ki(β1) / Ki(β2).
As the data indicates, while all the listed compounds are beta-adrenergic agonists, they exhibit varying degrees of selectivity for the beta-2 receptor. Formoterol and Salmeterol (a long-acting beta-agonist not included in the table but known for high selectivity) demonstrate a higher selectivity for the beta-2 receptor compared to this compound.[3] Isoproterenol, in contrast, is a non-selective beta-agonist with similar affinity for both beta-1 and beta-2 receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This protocol outlines the key steps for performing such an assay using cell membranes expressing beta-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the beta-1 or beta-2 adrenergic receptor subtype.
-
Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors, such as [3H]dihydroalprenolol (DHA) or [3H]-CGP 12177.
-
Test Compound: this compound or other beta-agonists of interest.
-
Non-specific Binding Inhibitor: A high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Radioligand + Cell Membranes + Assay Buffer.
-
Non-specific Binding: Radioligand + Cell Membranes + High concentration of non-labeled antagonist.
-
Competitive Binding: Radioligand + Cell Membranes + Serial dilutions of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound, the workflow of a competitive receptor binding assay, and the logical framework for comparing beta-agonists.
Caption: this compound's intracellular signaling cascade.
Caption: Workflow of a competitive receptor binding assay.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, this compound (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Clenbuterol and Zilpaterol in Animal Models
A Guide for Researchers and Drug Development Professionals
Clenbuterol and Zilpaterol are both β-adrenergic agonists known for their potent effects on increasing lean muscle mass and decreasing fat deposition.[1][2][3][4] While Zilpaterol hydrochloride is approved for use in livestock in several countries to enhance carcass leanness, this compound is not approved for food-producing animals due to concerns about consumer safety from residue consumption.[1] This guide provides an objective, data-driven comparison of these two compounds based on findings from various animal models, focusing on their mechanism of action, comparative efficacy, pharmacokinetics, and effects on muscle physiology.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Both this compound and Zilpaterol exert their primary effects by binding to and activating β2-adrenergic receptors (β2-AR) on the surface of muscle and fat cells. This interaction initiates a downstream signaling cascade that leads to significant metabolic shifts.
Activation of the β2-AR, a G-protein coupled receptor (GPCR), stimulates the associated Gs protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to:
-
Increased Protein Synthesis: PKA can influence signaling pathways like the Akt/mTOR pathway, a key regulator of muscle protein synthesis, promoting muscle hypertrophy.
-
Decreased Protein Degradation: The pathway can also lead to a reduction in the activity of protein breakdown systems within the muscle cell.
-
Increased Lipolysis: In adipose tissue, PKA activation stimulates the breakdown of triglycerides into free fatty acids, reducing fat stores.
Comparative Efficacy and Physiological Effects
Direct comparative studies are limited, but data from various animal models, primarily in livestock, allow for a head-to-head analysis. Both compounds are effective repartitioning agents, shifting nutrient utilization from fat deposition to muscle accretion.
Table 1: Comparative Performance in Animal Models
| Parameter | This compound | Zilpaterol | Animal Model(s) | Citation(s) |
|---|---|---|---|---|
| Muscle Growth | Significant hypertrophy, particularly of fast-twitch fibers. | Potent hypertrophic effects, preferentially on fast-twitch glycolytic (MHC-IIX) fibers. | Rat, Lamb, Heifer | |
| Fat Reduction | Marked decrease in body fat deposition. | Significant reduction in fat, particularly backfat. | Rat, Lamb | |
| Feed Efficiency | Improves feed conversion rate. | Increases feed efficiency and weight gain. | Rat, Cattle | |
| Cardiovascular Potency | High cardiostimulative activity. | Cardiovascular activity is approximately 2,000 times lower than this compound. | General Pharmacology |
| Receptor Affinity | High affinity for β-receptors. | Binds to both β2-AR (Ki = 1.1 x 10⁻⁶) and β1-AR (Ki = 1.0 x 10⁻⁵). | General Pharmacology, In Vitro | |
Impact on Muscle Fiber Characteristics
Both agonists have been shown to induce a shift in muscle fiber characteristics, generally promoting a transition from slower, oxidative fibers to larger, fast-twitch glycolytic fibers.
-
This compound: Chronic treatment in rats has been shown to cause hypertrophy of fast-twitch fibers and increase the ratio of fast- to slow-twitch fibers. This transition is accompanied by changes in muscle metabolic characteristics.
-
Zilpaterol: Studies in feedlot heifers demonstrate that Zilpaterol significantly increases the cross-sectional area of fast-twitch MHC-IIX fibers, with no significant effect on the slower MHC-I and MHC-IIA fibers.
Table 2: Effects on Muscle Fiber Cross-Sectional Area (CSA) in Heifers (Zilpaterol Study)
| Myosin Heavy Chain (MHC) Isoform | Control Group (CSA, µm²) | Zilpaterol Group (CSA, µm²) | P-value |
|---|---|---|---|
| MHC-I (Slow-twitch) | Data not specified | Data not specified | P = 0.297 (No significant effect) |
| MHC-IIA (Fast-twitch) | Data not specified | Data not specified | P = 0.101 (No significant effect) |
| MHC-IIX (Fast-twitch) | Data not specified | Data not specified | P = 0.017 (Significant increase) |
Data adapted from Hergenreder et al. (2017). While absolute values were not provided in the abstract, the statistical significance highlights the preferential effect on MHC-IIX fibers.
Pharmacokinetics and Residue Depletion
The pharmacokinetic profiles of this compound and Zilpaterol differ, which has significant implications for their use and detection.
-
This compound: It is readily absorbed and distributed to various organs. It has a relatively long elimination half-life in calves, ranging from 3.4 to 19.5 hours after oral administration. This longer half-life contributes to the risk of residues remaining in edible tissues.
-
Zilpaterol: It is also readily absorbed, with parent compound and metabolites being eliminated primarily in the urine. Zilpaterol has a shorter elimination half-life in sheep, averaging 15.3 hours. Tissue residues deplete rapidly, with levels in liver, kidney, and muscle dropping significantly within 2-5 days after withdrawal.
Table 3: Pharmacokinetic & Depletion Comparison
| Parameter | This compound | Zilpaterol | Animal Model(s) | Citation(s) |
|---|---|---|---|---|
| Oral Bioavailability | ~89% | Readily absorbed | Calves | |
| Elimination Half-life | 3.4 - 19.5 hours | ~15.3 hours | Calves, Sheep | |
| Primary Excretion | Urine | Urine (~80%) and feces | Calves, Cattle |
| Residue Depletion | Slower depletion, residues detectable up to 35 days in some tissues. | Rapid depletion from muscle, liver, and kidney within days. | Calves, Sheep | |
Experimental Protocols
Representative Protocol for Evaluating β-Agonist Effects in Livestock
This protocol is a synthesized example based on common methodologies for studying β-agonists like Zilpaterol in feedlot animals.
1. Animal Selection and Acclimation:
-
Species: Crossbred beef cattle (e.g., heifers or steers).
-
Number: A statistically appropriate number of animals (e.g., 18) are selected.
-
Acclimation: Animals are acclimated to individual pens and the basal diet for a period of at least 14 days to ensure stable feed intake and minimize stress.
2. Diet and Treatment Groups:
-
Basal Diet: A standard high-energy finishing diet is provided to all animals.
-
Randomization: Animals are randomly assigned to one of two groups:
-
Control Group: Receives the basal diet only.
-
Treatment Group: Receives the basal diet supplemented with the β-agonist.
-
-
Dosage (Zilpaterol Example): Zilpaterol hydrochloride is mixed into the feed to provide a target dose of 0.15 mg/kg of body weight per day for a period of 20-40 consecutive days.
3. Administration and Duration:
-
The supplemented feed is provided daily for the final 20-40 days of the finishing period before slaughter.
4. Data and Sample Collection:
-
Live Performance: Body weight is measured at the beginning and end of the trial. Feed intake is recorded daily.
-
Slaughter and Carcass Data: Following the treatment period and a specified withdrawal time (e.g., 3 days for Zilpaterol), animals are slaughtered. Carcass weight, dressing percentage, longissimus dorsi (loin eye) area, and backfat thickness are measured.
-
Tissue Sampling: Samples of specific muscles (e.g., longissimus dorsi, semitendinosus), liver, kidney, and fat are collected for residue analysis (via LC-MS/MS) and molecular/histological analysis (e.g., muscle fiber typing).
5. Statistical Analysis:
-
Data between the control and treatment groups are analyzed using appropriate statistical methods, such as a t-test or ANOVA, to determine the significance of the β-agonist's effects.
References
Validating Biomarkers for Assessing Clenbuterol's In Vivo Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for assessing the in vivo effects of Clenbuterol. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, a potent β2-adrenergic agonist, is known for its significant physiological effects, including anabolic actions on skeletal muscle and impacts on metabolism. Accurate and reliable biomarkers are crucial for preclinical and clinical research to validate its efficacy and understand its mechanism of action. This guide compares key biomarkers, offering insights into their utility for assessing this compound's in vivo effects.
Comparison of Key In Vivo Biomarkers for this compound
The following table summarizes and compares different types of biomarkers for assessing this compound's activity in vivo.
| Biomarker Category | Specific Biomarker | Method of Measurement | In Vivo Effect Represented | Key Advantages | Key Disadvantages |
| Muscle Physiology | Lean Body Mass | Dual-Energy X-ray Absorptiometry (DXA) | Anabolic Effect | Direct measure of muscle hypertrophy. | Requires specialized equipment; less sensitive to acute changes. |
| Muscle Protein Content | Western Blot, Bicinchoninic acid (BCA) assay | Anabolic Effect | Direct quantification of protein accretion in muscle tissue. | Requires tissue biopsies; can be variable. | |
| Phosphorylated Ribosomal Protein S6 (p-RpS6) | Western Blot | Anabolic Signaling | Indicates activation of the mTOR pathway, a key regulator of muscle growth. | Indirect measure of anabolism; transient phosphorylation. | |
| Metabolism | Glucose Uptake | 2-deoxyglucose (2-DG) uptake assay | Metabolic Modulation | Direct measure of this compound's effect on glucose metabolism in tissues like skeletal muscle. | Involves radioactive tracers; requires tissue harvesting. |
| GLUT4 Translocation | Immunofluorescence, Western Blot of plasma membrane fractions | Metabolic Modulation | Measures the movement of glucose transporters to the cell surface, a key step in glucose uptake. | Technically demanding; requires subcellular fractionation or imaging. | |
| Nicotinic Acid & 5'-deoxy-5'-methylthioadenosine | Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolic Reprogramming | Novel biomarkers identified through metabolomics; may offer a systemic view of metabolic shifts. | Research is still in early stages; requires specialized analytical platforms. | |
| Direct Compound Measurement | This compound Levels | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Compound Exposure | Direct evidence of compound administration and allows for pharmacokinetic analysis. | Does not directly measure biological effect; requires sensitive analytical methods for low concentrations. |
Signaling Pathways and Experimental Workflows
To understand the molecular underpinnings of this compound's effects and the context of the biomarkers, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Western Blot for Phosphorylated mTOR (p-mTOR) in Skeletal Muscle
Objective: To quantify the activation of the mTOR signaling pathway in skeletal muscle tissue following this compound administration.
Materials:
-
Skeletal muscle tissue (e.g., gastrocnemius, tibialis anterior)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-mTOR (Ser2448)
-
Primary antibody: Rabbit anti-total-mTOR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize frozen skeletal muscle tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-mTOR overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total mTOR.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of p-mTOR to total mTOR is calculated to determine the level of mTOR activation.
In Vivo Glucose Uptake Assay in Skeletal Muscle
Objective: To measure the rate of glucose uptake in skeletal muscle in response to this compound treatment.
Materials:
-
2-deoxy-D-[³H]glucose (2-[³H]DG)
-
Phloridzin
-
Saline solution
-
Anesthesia
-
Liquid scintillation counter and scintillation fluid
-
Skeletal muscle tissue
Procedure:
-
Animal Preparation: Fast animals overnight prior to the experiment. Anesthetize the animals.
-
Injection: Inject a bolus of 2-[³H]DG intravenously.
-
Blood Sampling: Collect blood samples at timed intervals to determine the plasma 2-[³H]DG concentration curve.
-
Tissue Harvesting: At the end of the experimental period (e.g., 45 minutes), rapidly excise skeletal muscles.
-
Sample Processing: Immediately freeze the muscle tissue in liquid nitrogen. Homogenize the tissue and deproteinize the homogenates.
-
Scintillation Counting: Measure the radioactivity in the plasma and tissue extracts using a liquid scintillation counter.
-
Calculation: Calculate the rate of glucose uptake using the plasma 2-[³H]DG concentration curve and the accumulation of 2-[³H]DG-6-phosphate in the muscle tissue.
Lean Body Mass Assessment using DXA
Objective: To non-invasively measure changes in lean body mass in response to chronic this compound administration.
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) machine calibrated for small animals.
-
Anesthesia.
Procedure:
-
Animal Anesthesia: Anesthetize the animal to prevent movement during the scan.
-
Positioning: Place the anesthetized animal in a prone position on the scanning platform.
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions.
-
Data Analysis: Use the accompanying software to analyze the scan data and determine the lean body mass, fat mass, and bone mineral density.
-
Longitudinal Monitoring: Repeat the DXA scans at regular intervals throughout the study to track changes in body composition over time.
Alternative Biomarkers and Future Directions
While the biomarkers discussed provide robust methods for assessing this compound's in vivo effects, the field is continually evolving. Metabolomic and proteomic approaches are poised to identify novel, more sensitive, and specific biomarkers. For instance, the identification of nicotinic acid and 5'-deoxy-5'-methylthioadenosine as potential metabolic biomarkers warrants further investigation to establish their direct correlation with this compound's anabolic and metabolic effects.
Furthermore, the development of non-invasive imaging techniques to monitor muscle protein synthesis and glucose metabolism in real-time could provide more dynamic insights into this compound's in vivo action.
Inter-Laboratory Validation of Quantitative Methods for Clenbuterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Clenbuterol in various biological matrices is critical for both regulatory control in food safety and for anti-doping applications. This guide provides an objective comparison of the performance of commonly employed analytical methods for this compound determination, supported by experimental data from various validation studies. The primary methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Performance Characteristics of Quantitative Methods
The following tables summarize the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the quantification of this compound as reported in various studies. These parameters are crucial for selecting the appropriate method based on the specific analytical requirements, such as required sensitivity, sample matrix, and throughput.
Table 1: Comparison of Method Performance in Urine Samples
| Performance Characteristic | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.03 - 2 ng/mL[1][2] | 0.06 - 2 ng/mL[2] | 1.2 - 11.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.5 ng/mL[3][4] | 0.7 ng/µL | Not consistently reported |
| Accuracy/Recovery (%) | 93.1 - 98.7% | 86 - 112% | 44 - 75% |
| Precision (RSD%) | 1.26 - 9.3% | < 15% | Inter & Intra-assay variations noted as a quality concern |
| Linearity (r²) | > 0.999 | 0.997 - 1.000 | Characterized by measuring range limits |
Table 2: Comparison of Method Performance in Tissue and Other Matrices (Meat, Liver, Plasma)
| Performance Characteristic | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 5 pg/g | 2.5 ng/mL (in blood) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 10 pg/g | 5 ng/mL (in blood) | Not consistently reported |
| Accuracy/Recovery (%) | 93.4 - 100.4% | 89 - 101% (in plasma) | 72.0 - 84.2% (in meat) |
| Precision (RSD%) | 0.54 - 3.25% | High reliability and reproducibility noted | < 6% (CV in meat) |
| Linearity (r²) | > 0.99 | 0.997 - 1.000 (in plasma) | R² = 0.999 (in meat) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method widely used for the confirmatory analysis of this compound.
-
Sample Preparation (Urine):
-
Dilution: Urine samples are often diluted with a suitable buffer or mobile phase.
-
Addition of Internal Standard: An isotopically labeled internal standard (e.g., this compound-d9) is added to the sample to correct for matrix effects and variations in sample processing.
-
Online Solid-Phase Extraction (SPE): For enhanced cleanup and concentration, an online SPE step can be employed, where the sample is loaded onto an extraction column before being eluted onto the analytical column.
-
-
Sample Preparation (Tissues - Meat, Liver):
-
Homogenization: Tissue samples are homogenized in an acidic or organic solvent.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate this compound from the complex matrix. Common extraction solvents include ethyl acetate, and SPE cartridges can be of the strong cation-exchange (SCX) type.
-
Evaporation and Reconstitution: The extract is evaporated to dryness and reconstituted in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase chromatography is typically used with a C18 column. The mobile phase often consists of a gradient of acetonitrile and water with additives like formic acid.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of this compound, often requiring derivatization.
-
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, extraction from the matrix is performed using LLE or SPE.
-
Derivatization: this compound is derivatized to increase its volatility and improve its chromatographic properties. A common derivatizing agent is trimethylboroxine.
-
Clean-up: Additional clean-up steps may be necessary to remove interfering substances.
-
-
GC-MS Conditions:
-
Gas Chromatography: A capillary column is used for separation. The injector and oven temperatures are optimized to ensure efficient separation of the derivatized this compound.
-
Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for screening or full-scan mode for confirmation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions.
-
Sample Preparation:
-
Extraction: A simple extraction with a solvent like methanol is often sufficient.
-
Dilution: The extract is diluted with a buffer provided in the ELISA kit.
-
-
Assay Procedure:
-
Coating: Microtiter plates are pre-coated with antibodies specific to this compound.
-
Competition: The sample (containing this compound) and a known amount of enzyme-labeled this compound are added to the wells. They compete for binding to the antibodies.
-
Washing and Substrate Addition: Unbound components are washed away, and a substrate is added that reacts with the enzyme to produce a color change.
-
Measurement: The intensity of the color is measured using a plate reader, which is inversely proportional to the concentration of this compound in the sample.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the quantitative analysis of this compound.
Logical Relationships of Method Validation Parameters
Caption: Key parameters in the validation of a quantitative analytical method.
References
Clenbuterol in Rodents: A Comparative Analysis of Effects in Males and Females
For Researchers, Scientists, and Drug Development Professionals
Clenbuterol, a potent β2-adrenergic agonist, has been the subject of extensive research for its significant effects on body composition, primarily its ability to increase muscle mass and decrease adipose tissue. While its anabolic and lipolytic properties are well-documented in various animal models, emerging evidence suggests a sexual dimorphism in the response to this compound in rodents. This guide provides a comparative analysis of the effects of this compound in male versus female rodents, supported by experimental data, to inform future research and drug development.
Anabolic Effects: A Clear Male Advantage
Studies consistently demonstrate a more pronounced anabolic effect of this compound in male rodents compared to their female counterparts. This difference is evident in both weight gain and specific muscle mass increases.
A key study directly comparing the two sexes revealed that while this compound increased weight gain and the weight of the gastrocnemius muscle in both male and female rats, the response in intact and castrated male rats was more than double that observed in intact and ovariectomized females[1]. This suggests that testicular hormones may play a role in sensitizing skeletal muscle to the anabolic effects of this compound, although a gender difference persists even after gonadectomy[1]. Interestingly, the density of β2-adrenoceptors in skeletal muscle was not found to be different between sexes, indicating that the differential response is not due to receptor numbers[1].
In female rats, this compound has been shown to increase the growth of skeletal and cardiac muscle at daily doses greater than 10 µg/kg body weight[2][3]. Similarly, in male rats, a daily oral dose of 200 µg/kg body weight resulted in increased protein and RNA accretion in the gastrocnemius and soleus muscles. However, the magnitude of this effect appears to be greater in males. The mechanism underlying this enhanced anabolic response in males is thought to involve an inhibitory effect on protein degradation rather than a stimulation of protein synthesis.
Table 1: Comparative Anabolic Effects of this compound in Male and Female Rats
| Parameter | Male Rats | Female Rats | Reference |
| Weight Gain | Significantly greater increase | Moderate increase | |
| Gastrocnemius Muscle Weight | More than double the increase compared to females | Significant increase | |
| Mechanism of Muscle Growth | Primarily inhibition of protein degradation | Primarily inhibition of protein degradation |
Lipolytic Effects and Body Composition
This compound is renowned for its fat-burning properties. In male rats, administration of this compound has been shown to significantly reduce epididymal fat pad mass. Studies involving both sexes, though not always directly comparative in the same experiment, indicate that this compound effectively reduces fat mass in both male and female rodents. In male Wistar rats, this compound treatment led to a decrease in fat mass, and this effect was amplified when combined with exercise. While direct comparative data on the magnitude of fat loss between sexes is limited, the available evidence suggests that this compound is an effective lipolytic agent in both male and female rodents.
Cardiovascular Effects: A Cause for Caution in Both Sexes
The administration of this compound is not without potential cardiovascular side effects, and these appear to affect both male and female rodents. In male mice, repeated doses of this compound resulted in a marked increase in heart muscle weight, indicating cardiac hypertrophy. Long-term treatment of male mice with this compound also led to an increase in the absolute mass of the heart. While some studies in male rats suggest that this this compound-induced hypertrophy may be "physiological" with normal cardiac function, others raise concerns about negative alterations in cardiac function with chronic administration.
In female horses, chronic this compound administration has been shown to negatively alter cardiac function, with significant increases in left ventricular internal dimensions and wall thickness. Although this study was not in rodents, it highlights the potential for adverse cardiovascular effects in females. The cardiovascular effects of this compound are mediated by β2-adrenoceptors, and the resulting hypotension can lead to a reflex tachycardia.
Table 2: Cardiovascular Effects of this compound in Rodents
| Parameter | Male Rodents | Female Rodents (and other species) | Reference |
| Cardiac Hypertrophy | Observed in mice and rats | Potential for negative alterations in cardiac function (observed in horses) | |
| Cardiac Function | Conflicting reports: some studies show normal function, others indicate negative alterations | Negative alterations observed in female horses |
Experimental Protocols
Anabolic Effects Study in Male and Female Rats
-
Animals: 72 twelve-week-old Wistar rats (male and female).
-
Groups: 2x2x2 factorial design: male or female, intact or gonadectomized at 3 weeks of age, control diet or diet containing 4 mg this compound/kg feed.
-
Treatment Duration: 8 days.
-
Parameters Measured: Body weight, carcass weight, gastrocnemius muscle weight, plasma corticosterone concentrations, and β2-adrenoceptor density in skeletal muscle.
Muscle Growth Stimulation Study in Male and Female Rats
-
Animals: Young female rats (starting weight 116g) and male rats (starting weight 53g).
-
Dosage:
-
Females: Daily doses greater than 10 µg/kg body-weight per day.
-
Males: Daily oral dose of 200 µg/kg body-weight per day.
-
-
Treatment Duration: Males were treated for up to 25 days.
-
Parameters Measured: Growth of skeletal and cardiac muscle, liver, gastrointestinal tract, and kidney. Muscle protein synthesis was measured in males at various time points.
Signaling Pathways and Experimental Workflows
Caption: this compound's anabolic signaling pathway.
Caption: General experimental workflow for comparative studies.
References
Validating In Vitro Clenbuterol Findings: A Preclinical Animal Model Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clenbuterol's performance against other β2-adrenergic agonists in preclinical animal models, validating in vitro findings. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in research and development.
Executive Summary
This compound, a potent β2-adrenergic agonist, has demonstrated significant anabolic and anti-atrophic effects on skeletal muscle in both in vitro and in vivo studies. Preclinical animal models have been instrumental in validating these findings and elucidating the underlying mechanisms. This guide synthesizes data from various preclinical studies in rodents and other animal models to provide a comparative overview of this compound's efficacy and safety profile, particularly in relation to other β2-agonists like Salbutamol and Formoterol. The data consistently show that this compound effectively increases muscle mass and prevents atrophy, primarily through the activation of the β2-adrenergic receptor and downstream signaling pathways involving cAMP, PKA, and mTOR. However, concerns regarding cardiac hypertrophy and potential for desensitization warrant careful consideration in therapeutic development.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound with other β2-agonists and placebo controls on key muscle and cardiac parameters.
Table 1: Effects on Skeletal Muscle Mass in Rodents
| Compound | Animal Model | Muscle Type | Dosage | Duration | % Increase in Muscle Mass (vs. Control) | Reference |
| This compound | Rat | Gastrocnemius | 4 mg/kg (in diet) | 3 days | Significant increase | [1] |
| Rat | Soleus | 2 mg/kg/day (s.c.) | 8 weeks | 19.8% | [2] | |
| Rat | Plantaris | 2 mg/kg/day (s.c.) | 8 weeks | 16.9% | [2] | |
| Rat | Extensor Digitorum Longus (EDL) | 4 mg/kg/day | 21 days | 22% | [3] | |
| Rat (senescent) | Combined Hindlimb | 600 µg/kg/day | 3 weeks | 25% | [4] | |
| Salbutamol | Rat (senescent) | Combined Hindlimb | 1.03 mg/kg/day | 3 weeks | 19% | |
| Rat | Gastrocnemius | 1.15 mg/kg/day (infusion) | - | Significant increase | ||
| Formoterol | Rat | EDL | 500 µg/kg/day | 4 weeks | 36% | |
| Rat | Soleus | 500 µg/kg/day | 4 weeks | 26% | ||
| Mouse (mdx) | EDL | 25 µg/kg/day (i.p.) | 4 weeks | Significant increase |
Table 2: Effects on Muscle Fiber Characteristics and Function in Rodents
| Compound | Animal Model | Parameter | Muscle Type | Dosage | Duration | Observation | Reference |
| This compound | Rat | Specific Force | Soleus | High doses | 3 weeks | Depressed | |
| Rat | Specific Force | EDL | High doses | 3 weeks | Unchanged | ||
| Rat | Fiber Type | Soleus & EDL | - | - | Shift from slow to fast-twitch | ||
| Human | Cross-sectional area (Type I & II fibers) | Biceps brachii | 120 µ g/day | 3 months | Mitigated decrease in denervated muscle | ||
| Formoterol | Mouse (mdx) | Maximum Force | EDL & Soleus | 25 µg/kg/day (i.p.) | 4 weeks | Increased | |
| Mouse (mdx) | Fatigue | EDL, Soleus, Diaphragm | 25 µg/kg/day (i.p.) | 4 weeks | No increase in fatigability |
Table 3: Effects on Cardiac Parameters in Various Animal Models
| Compound | Animal Model | Parameter | Dosage | Duration | Observation | Reference |
| This compound | Rat | Heart Mass | High dose | 2 & 5 weeks | 18-20% hypertrophy | |
| Horse | Left Ventricular Internal Dimension (diastole & systole) | 2.4 µg/kg twice daily | 8 weeks | Significantly higher | ||
| Horse | Interventricular Septal Wall Thickness (diastole & systole) | 2.4 µg/kg twice daily | 8 weeks | Significantly higher | ||
| Rat | Left Ventricular Function | - | - | "Physiological" hypertrophy with normal function | ||
| Rat (isolated myocytes) | Inotropic Response | 30 µM | Acute | Negative | ||
| Salbutamol | Rat (isolated myocytes) | Inotropic Response | - | Acute | No significant effect | |
| Fenoterol | Rat (isolated myocytes) | Inotropic Response | - | Acute | Positive |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Muscle Function Assessment (Specific Force Measurement) in Rodents
This protocol is adapted from methods used to assess isometric contractile properties of skeletal muscle in situ.
a. Animal Preparation:
-
Anesthetize the rodent (e.g., with isoflurane or pentobarbital).
-
Surgically expose the distal tendon of the target muscle (e.g., Tibialis Anterior or Extensor Digitorum Longus) and the sciatic nerve.
-
Securely clamp the knee and ankle to immobilize the limb.
b. Muscle Stimulation and Force Measurement:
-
Attach the distal tendon to a force transducer via a suture.
-
Stimulate the sciatic nerve with electrodes using supramaximal square-wave pulses.
-
Measure twitch and tetanic forces at optimal muscle length (Lo), which is the length that produces maximal twitch force.
-
Record the maximal isometric tetanic force (Po).
c. Data Analysis:
-
After euthanasia, excise and weigh the muscle.
-
Calculate the muscle cross-sectional area (CSA) using the formula: CSA (cm²) = [muscle mass (g) / (fiber length (cm) x 1.06 g/cm³)]. Fiber length is estimated as a fraction of Lo (e.g., 0.6 for TA).
-
Calculate specific force (N/cm²) by dividing the maximal tetanic force (Po in Newtons) by the CSA.
Echocardiography in Rodents
This protocol provides a non-invasive method to assess cardiac function and morphology.
a. Animal Preparation:
-
Anesthetize the rodent and place it in a supine position on a heated platform to maintain body temperature.
-
Depilate the chest area to ensure good probe contact.
-
Use electrocardiogram (ECG) electrodes to monitor heart rate.
b. Image Acquisition:
-
Apply ultrasound gel to the chest.
-
Use a high-frequency ultrasound transducer to acquire images.
-
Obtain standard views, including the parasternal long-axis (PLAX) and short-axis (SAX) views at the mid-papillary muscle level.
-
Record M-mode images from the SAX view to measure wall thickness and chamber dimensions during systole and diastole.
c. Data Analysis:
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and posterior and septal wall thickness.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) using standard formulas.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Skeletal Muscle
This compound exerts its effects by binding to β2-adrenergic receptors on the surface of muscle cells. This initiates a signaling cascade that promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy.
Caption: this compound's anabolic signaling cascade in skeletal muscle.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a preclinical rodent model of muscle hypertrophy.
Caption: A typical preclinical experimental workflow for this compound studies.
Conclusion
Preclinical animal models are indispensable for validating the in vitro effects of this compound and for understanding its physiological and potential therapeutic impact. The data presented in this guide highlight this compound's potent anabolic and anti-atrophic properties in skeletal muscle, which are mediated through the β2-adrenergic signaling pathway. However, the comparative data also underscore the importance of evaluating its cardiac effects and the potential for receptor desensitization with chronic use. Future research should focus on direct, head-to-head comparisons with other β2-agonists to better define the therapeutic window and relative efficacy and safety of these compounds for potential clinical applications in muscle wasting disorders.
References
- 1. Effects of this compound and salbutamol on tissue rubidium uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic this compound treatment compromises force production without directly altering skeletal muscle contractile machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of salbutamol and this compound on skeletal muscle mass and carcass composition in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contradictory Heart of the Matter: Reproducibility of Clenbuterol's Cardiac Effects
A critical examination of the divergent findings on Clenbuterol's impact on cardiac tissue reveals a landscape of seemingly contradictory results. While heralded by some for its potential therapeutic benefits in heart failure, the β2-adrenergic agonist this compound has also been flagged for cardiotoxic effects. This comparison guide dissects the available experimental data, highlighting the nuances in methodologies that may underpin the conflicting reports on its influence on cardiac hypertrophy, apoptosis, and underlying signaling pathways.
The body of research surrounding this compound's effects on the heart presents a puzzle for researchers and drug development professionals. Studies swing between portraying it as a promoter of "physiological" cardiac growth and a trigger for cellular damage.[1][2][3][4][5] A closer look at the experimental designs, particularly dosages and the health status of the animal models, is crucial to understanding these discrepancies.
Cardiac Hypertrophy: Pathological or Physiological?
One of the most debated aspects of this compound's cardiac impact is the nature of the hypertrophy it induces. Several studies have reported that this compound can cause an increase in heart muscle mass. However, the characterization of this growth as either adaptive ("physiological") or maladaptive ("pathological") is inconsistent.
Some research suggests that this compound-induced hypertrophy is physiological, demonstrating normal heart function and morphology. For instance, one study found that this compound treatment in rats led to a 26% increase in left ventricular weight, yet the hearts exhibited normal systolic and diastolic function, with no increase in interstitial collagen. Another study pointed to a paracrine signaling mechanism involving fibroblast-derived IGF-1 as a mediator of this hypertrophic response.
In contrast, other studies have documented negative functional consequences associated with this compound administration. Research in horses has shown that chronic this compound use can negatively alter cardiac function, leading to increased left ventricular internal dimensions and aortic root dimensions, suggesting a risk of aortic rupture. Furthermore, reports of myocardial injury and necrosis in animals and humans after this compound ingestion raise concerns about its safety.
The Dose-Dependent Duality of Apoptosis
The effect of this compound on cardiomyocyte apoptosis, or programmed cell death, is another area of contention. The evidence suggests a dose-dependent and context-specific role. In healthy animals, this compound has been shown to induce cardiomyocyte apoptosis. One study detailed a dose-dependent increase in both apoptotic and necrotic myocyte death in rats, with apoptosis peaking 4 hours after administration and necrosis at 12 hours.
Conversely, in the context of myocardial ischemia/reperfusion injury, this compound has demonstrated anti-apoptotic and cardioprotective effects. It has been shown to reduce infarct size and decrease the number of apoptotic cells in rat hearts subjected to ischemia/reperfusion. This protective effect is thought to be mediated by the activation of specific signaling pathways.
Unraveling the Signaling Pathways: A Tale of Two G-Proteins
The divergent effects of this compound on cardiac tissue can be partially explained by its interaction with β2-adrenergic receptors and the subsequent activation of different intracellular signaling cascades. The β2-adrenergic receptor can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins, leading to opposing cellular outcomes.
Coupling to the Gs protein is typically associated with a pro-apoptotic effect, while Gi protein coupling activates an anti-apoptotic pathway. Research has shown that the cardioprotective effects of this compound in ischemia/reperfusion are mediated through the Gi-protein pathway, involving the activation of Akt/eNOS signaling. On the other hand, acute high-dose exposure in isolated rat cardiomyocytes has been shown to predominantly act through the Gi pathway, leading to a negative inotropic response, which is a depression of contractility.
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying this compound's effects.
Caption: this compound's dual signaling pathways in cardiac cells.
References
- 1. This compound induces cardiac hypertrophy with normal functional, morphological and molecular features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. fortunejournals.com [fortunejournals.com]
- 5. paulogentil.com [paulogentil.com]
Safety Operating Guide
Proper Disposal of Clenbuterol in a Laboratory Setting
The proper disposal of Clenbuterol is a critical component of laboratory safety and environmental responsibility. As a potent beta-agonist, this compound is classified as a toxic and hazardous substance, necessitating strict adherence to disposal protocols to mitigate risks to personnel and the environment.[1][2] Disposal procedures must comply with all applicable local and national regulations governing hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and eye or face protection. All handling of this compound should ideally occur within a laboratory hood to minimize inhalation exposure.[1] In case of direct contact, wipe off as much of the substance as possible and wash the affected area with plenty of water.[1]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the proper disposal of this compound and associated waste in a research or drug development setting.
-
Segregation of Waste: All materials contaminated with this compound, including unused or expired product, contaminated labware (e.g., vials, pipettes), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Waste Collection:
-
Bulk Quantities: Unused or expired this compound, whether in solid or liquid form, should be collected in a designated, clearly labeled, and sealed hazardous waste container. The container must be appropriate for toxic chemical waste.
-
Trace Contamination: Items with trace amounts of this compound, such as empty vials, used gloves, and contaminated bench paper, should also be placed in a designated hazardous waste container.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also treated as hazardous waste.
-
-
Spill Management: In the event of a this compound spill, the area should be secured to prevent further contamination. The spill should be carefully cleaned up, and all materials used in the cleanup process (e.g., absorbent pads, wipes) must be collected as hazardous waste. The non-recoverable remainder of the spill should be washed with a sodium hypochlorite solution.
-
Labeling and Storage: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." Store the sealed container in a designated, secure area away from drains and general laboratory traffic until it is collected for disposal.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste management company. The primary recommended method for the destruction of hazardous pharmaceutical waste is high-temperature incineration. It is strictly prohibited to dispose of this compound by flushing it down the drain or mixing it with regular trash. Some specialized waste management services offer simplified collection programs, such as "OneContainer" solutions, which can streamline the segregation process for various pharmaceutical wastes.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number for Transport | UN2811 | |
| Transport Hazard Class | Toxic Solid, Organic, N.O.S. (this compound hydrochloride) | |
| Oral LD50 (Rat) | 50 – 300 mg/kg | |
| Recommended Spill Cleanup Agent | Sodium Hypochlorite Solution |
Experimental Protocols
The disposal procedures outlined are based on established safety data and hazardous waste management guidelines. No specific experimental protocols for disposal are cited in the provided context, as the focus is on established, regulated procedures rather than experimental methodologies for waste treatment.
Visualizing the Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Clenbuterol
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Clenbuterol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these protocols is critical to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: - Inner Glove: Nitrile or Neoprene- Outer Glove: Nitrile or Neoprene (thicker gauge recommended) | Prevents direct skin contact. Double gloving provides an additional barrier and allows for safe removal of the outer, more contaminated glove. Nitrile and neoprene offer good resistance to a range of chemicals.[1][2][3][4] |
| Eye/Face Protection | Safety Goggles with Side Shields or Face Shield worn over safety glasses. | Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes.[1] |
| Body Protection | Disposable, low-permeability Gown with long sleeves and tight-fitting cuffs or a full-body suit (bunny suit) . | Provides a barrier against skin contact with this compound powder or solutions. Cuffs should be tucked under the outer gloves. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter is highly recommended when handling powdered this compound. At a minimum, a NIOSH-approved N100, R100, or P100 filtering facepiece respirator should be used. | This compound is a potent compound, and inhalation of airborne particles poses a significant health risk. A PAPR provides a higher level of protection than disposable respirators. |
| Foot Protection | Disposable Shoe Covers over closed-toe shoes. | Prevents the tracking of contamination out of the designated handling area. |
Quantitative Data on Personal Protective Equipment
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| N100, R100, or P100 Filtering Facepiece Respirator | 10 | Minimum protection for handling small quantities of this compound powder in a well-ventilated area or a chemical fume hood. |
| Full-Facepiece Air-Purifying Respirator with P100 filters | 50 | Offers a higher level of respiratory and eye protection than a half-mask respirator. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filter | 25 to 1000 (depending on style) | Recommended for handling potent powders like this compound , especially when weighing or transferring, as it provides a higher level of protection and comfort for extended use. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step protocol should be followed:
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a powder containment hood.
-
Ensure the designated area is clean and free of clutter.
-
Post warning signs indicating that a potent compound is in use.
-
Prepare all necessary equipment and materials before bringing this compound into the handling area. This includes weighing paper, spatulas, solvent, and waste containers.
-
Have a spill kit readily available.
2. Donning of Personal Protective Equipment (PPE):
-
Follow a strict donning sequence to ensure proper protection:
-
Shoe covers
-
Inner gloves
-
Gown or full-body suit
-
Outer gloves (ensure cuffs of the gown are tucked into the outer gloves)
-
Respiratory protection (PAPR or respirator)
-
Eye/face protection (if not already integrated into the respirator)
-
3. Handling Procedures:
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a powder containment hood to capture any airborne particles.
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
Handle the this compound container with care to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
4. Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. A solution of detergent and water followed by a rinse with a suitable solvent (e.g., ethanol) is generally effective.
-
Wipe down the exterior of all containers before removing them from the designated handling area.
5. Doffing of Personal Protective Equipment (PPE):
-
Follow a specific doffing sequence to prevent cross-contamination:
-
Remove outer gloves and dispose of them in the designated waste container.
-
Remove gown or full-body suit, rolling it inward to contain any contamination.
-
Remove shoe covers.
-
Remove eye/face protection.
-
Remove respiratory protection.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is not a federally controlled substance in the United States, so its disposal should follow guidelines for non-controlled pharmaceutical waste.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be considered contaminated waste.
-
Establish a dedicated, clearly labeled waste container for "this compound-contaminated waste" within the designated handling area. Use a color-coded system if available (e.g., blue or white bins for non-hazardous pharmaceutical waste).
2. Waste Collection:
-
Place all contaminated solid waste directly into the designated waste container.
-
Do not mix this compound waste with regular laboratory trash or other chemical waste streams.
-
For liquid waste containing this compound, collect it in a separate, sealed, and clearly labeled container.
3. Container Management:
-
Waste containers should be kept closed when not in use.
-
Once the container is full, it should be securely sealed.
-
The exterior of the waste container should be decontaminated before being removed from the handling area.
4. Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow for this compound Waste
Caption: A step-by-step process for the safe disposal of this compound-contaminated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
